2-Hydroxyphytanoyl-CoA
Description
Properties
CAS No. |
172787-73-4 |
|---|---|
Molecular Formula |
C41H74N7O18P3S |
Molecular Weight |
1078.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-3,7,11,15-tetramethylhexadecanethioate |
InChI |
InChI=1S/C41H74N7O18P3S/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-16-28(5)32(50)40(54)70-20-19-43-30(49)17-18-44-38(53)35(52)41(6,7)22-63-69(60,61)66-68(58,59)62-21-29-34(65-67(55,56)57)33(51)39(64-29)48-24-47-31-36(42)45-23-46-37(31)48/h23-29,32-35,39,50-52H,8-22H2,1-7H3,(H,43,49)(H,44,53)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t26?,27?,28?,29-,32?,33-,34-,35+,39-/m1/s1 |
InChI Key |
WNVFJMYPVBOLKV-YLNUKALLSA-N |
Isomeric SMILES |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@H](C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of 2-Hydroxyphytanoyl-CoA in Phytanic Acid Alpha-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanic acid, a branched-chain fatty acid prevalent in the human diet, cannot be metabolized through the conventional beta-oxidation pathway due to the presence of a methyl group on its β-carbon.[1] Consequently, it undergoes a specialized metabolic process known as alpha-oxidation, which is essential for its degradation. This multi-step enzymatic process occurs within the peroxisomes and is critical for preventing the toxic accumulation of phytanic acid.[1][2] A key intermediate in this pathway is 2-hydroxyphytanoyl-CoA, and its formation and subsequent cleavage are central to the entire process. Deficiencies in the alpha-oxidation pathway lead to the accumulation of phytanic acid, resulting in Refsum disease, a rare and severe autosomal recessive neurological disorder.[1] This technical guide provides an in-depth exploration of the role of 2-hydroxyphytanoyl-CoA in phytanic acid alpha-oxidation, detailing the enzymatic steps, quantitative data, and experimental protocols relevant to researchers and drug development professionals.
The Alpha-Oxidation Pathway of Phytanic Acid
The alpha-oxidation of phytanic acid is a four-step process that takes place exclusively in the peroxisomes.[1][2]
-
Activation: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.[2]
-
Hydroxylation: Phytanoyl-CoA is then hydroxylated at the alpha-carbon by the enzyme phytanoyl-CoA hydroxylase (PHYH), also known as phytanoyl-CoA dioxygenase. This step, which requires Fe²⁺ and O₂, yields the critical intermediate, 2-hydroxyphytanoyl-CoA.[1][3]
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by the enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1). This thiamine (B1217682) pyrophosphate (TPP)-dependent reaction breaks the bond between the first and second carbons, producing pristanal (B217276) and formyl-CoA.[3][4]
-
Oxidation: Finally, pristanal is oxidized by an aldehyde dehydrogenase to form pristanic acid. Pristanic acid can then enter the beta-oxidation pathway for further degradation.[1]
Quantitative Data
The following tables summarize the available quantitative data related to the enzymatic conversion of 2-hydroxyphytanoyl-CoA.
| Parameter | Value | Species/Source | Reference |
| Apparent Km | 15 µM | Rat Liver | [5] |
| Specific Activity | 558 mU/mg protein | Rat Liver | [5] |
| Subunit Molecular Mass | ~63 kDa | Rat Liver | [5] |
| Native Enzyme Structure | Homotetramer (~250 kDa) | Rat Liver | [5] |
| Cofactors | Thiamine Pyrophosphate (TPP), Mg²⁺ | Rat Liver | [5][6] |
Table 1: Kinetic and physical properties of purified 2-hydroxyphytanoyl-CoA lyase (HACL1).
| Condition | Analyte | Concentration/Level | Sample Type | Reference |
| Healthy Individuals | 2-Hydroxyphytanic Acid | < 0.2 µmol/L | Plasma | [7] |
| Patients with Rhizomelic Chondrodysplasia Punctata | 2-Hydroxyphytanic Acid | Accumulated | Plasma | [7] |
| Hacl1 Deficient Mice (High Phytol Diet) | 2-Hydroxyphytanic Acid | 55-fold higher than wild-type | Liver | |
| Wild-type Mice (High Phytol Diet) | 2-Hydroxyphytanic Acid | Significantly lower than Hacl1 deficient mice | Liver |
Table 2: In vivo concentrations of 2-hydroxyphytanic acid in healthy and pathological states.
Experimental Protocols
Protocol 1: Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity
This protocol is adapted from the method described for the measurement of HACL1 activity in purified enzyme fractions or cell lysates.[5]
Principle: The activity of HACL1 is determined by measuring the formation of [¹⁴C]formyl-CoA from [1-¹⁴C]2-hydroxyphytanoyl-CoA. The [¹⁴C]formyl-CoA is then converted to [¹⁴C]formate, which can be quantified.
Materials:
-
Enzyme source (purified HACL1, cell lysate, or tissue homogenate)
-
[1-¹⁴C]2-hydroxyphytanoyl-CoA (substrate)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
Bovine Serum Albumin (BSA)
-
MgCl₂
-
Thiamine Pyrophosphate (TPP)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 250 µL final volume:
-
200 µL of reaction medium containing:
-
50 mM Tris-HCl, pH 7.5
-
6.6 µM BSA
-
0.8 mM MgCl₂
-
20 µM TPP
-
40 µM [1-¹⁴C]2-hydroxyphytanoyl-CoA
-
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme source.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding 125 µL of 6% (w/v) perchloric acid.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet precipitated protein.
-
Transfer the supernatant to a new tube for the measurement of [¹⁴C]formate.
-
Quantify the amount of [¹⁴C]formate produced using a suitable method, such as conversion to ¹⁴CO₂ and subsequent scintillation counting.
-
Calculate the specific activity as milliunits per milligram of protein (mU/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
Protocol 2: Purification of Native 2-Hydroxyphytanoyl-CoA Lyase from Rat Liver
This protocol provides a summary of the steps for the purification of native HACL1 from rat liver peroxisomes, as described in the literature.[5]
Principle: The purification process involves the isolation of peroxisomes followed by a series of chromatographic steps to purify HACL1 from the peroxisomal matrix.
Materials:
-
Rat livers
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM MOPS, pH 7.4)
-
Chromatography resins:
-
DEAE-cellulose
-
Phosphocellulose
-
Gel filtration (e.g., Superdex 200)
-
-
Chromatography system
-
Bradford assay reagents for protein quantification
Procedure:
-
Homogenization and Subcellular Fractionation:
-
Homogenize fresh or frozen rat livers in ice-cold homogenization buffer.
-
Perform differential centrifugation to obtain a light mitochondrial fraction enriched in peroxisomes.
-
Further purify the peroxisomes using a density gradient centrifugation method.
-
-
Peroxisomal Lysis and Matrix Protein Isolation:
-
Lyse the purified peroxisomes to release the matrix proteins.
-
Centrifuge at high speed to pellet the peroxisomal membranes, leaving the matrix proteins in the supernatant.
-
-
Chromatographic Purification:
-
DEAE-Cellulose Chromatography: Load the peroxisomal matrix protein fraction onto a DEAE-cellulose column and elute with a salt gradient. Collect fractions and assay for HACL1 activity.
-
Phosphocellulose Chromatography: Pool the active fractions from the DEAE-cellulose column and apply to a phosphocellulose column. Elute with a salt gradient and collect active fractions.
-
Gel Filtration Chromatography: Concentrate the active fractions and apply to a gel filtration column to separate proteins based on size. Collect fractions and identify those containing purified HACL1 by activity assay and SDS-PAGE analysis.
-
-
Purity Assessment:
-
Analyze the purified fractions by SDS-PAGE to assess purity. A single band at approximately 63 kDa should be observed.
-
Determine the specific activity of the purified enzyme.
-
Mandatory Visualizations
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. genecards.org [genecards.org]
- 4. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
A Deep Dive into Peroxisomal 2-Hydroxyphytanoyl-CoA Synthesis: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the biological synthesis of 2-Hydroxyphytanoyl-CoA within the peroxisome, a critical step in the alpha-oxidation of phytanic acid. Dysregulation of this pathway is directly implicated in the pathogenesis of Refsum disease, a severe neurological disorder. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the core biochemical processes, quantitative data, detailed experimental protocols, and visual representations of the associated pathways and workflows.
Introduction: The Significance of Peroxisomal Alpha-Oxidation
Phytanic acid, a branched-chain fatty acid derived from the degradation of chlorophyll, cannot be metabolized through the conventional beta-oxidation pathway due to the presence of a methyl group at its β-carbon.[1] Consequently, it undergoes a process known as alpha-oxidation, primarily within the peroxisomes, to shorten the carbon chain by one unit, thereby enabling its further catabolism.[1][2] The formation of 2-Hydroxyphytanoyl-CoA is a pivotal hydroxylation step in this pathway, catalyzed by the enzyme phytanoyl-CoA dioxygenase.[3][4][5] A deficiency in this enzymatic step leads to the accumulation of phytanic acid, resulting in the debilitating neurological symptoms characteristic of Refsum disease.[3][4]
The Core Pathway: Enzymatic Synthesis of 2-Hydroxyphytanoyl-CoA
The synthesis of 2-Hydroxyphytanoyl-CoA is a multi-step process that occurs entirely within the peroxisomes.[2] It involves the sequential action of two key enzymes:
-
Phytanoyl-CoA Synthetase: The process initiates with the activation of phytanic acid to phytanoyl-CoA. This reaction is catalyzed by a peroxisomal acyl-CoA synthetase.[6]
-
Phytanoyl-CoA Dioxygenase (PHYH): Phytanoyl-CoA is then hydroxylated at the alpha-position to yield 2-hydroxyphytanoyl-CoA.[2][6] This critical step is catalyzed by phytanoyl-CoA dioxygenase, also known as phytanoyl-CoA 2-hydroxylase (PHYH).[3][4][5] This enzyme is a non-heme Fe(II)- and 2-oxoglutarate-dependent oxygenase.[3][7] The reaction requires molecular oxygen and utilizes 2-oxoglutarate as a co-substrate, which is decarboxylated to succinate (B1194679) and CO2.[8][9]
Following its synthesis, 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, to form pristanal (B217276) and formyl-CoA.[2][10][11][12][13][14] Pristanal is subsequently oxidized to pristanic acid, which can then enter the beta-oxidation pathway.[2]
Quantitative Data
Understanding the kinetics of the enzymes involved in 2-Hydroxyphytanoyl-CoA synthesis is crucial for developing therapeutic strategies. The following table summarizes the available quantitative data for human phytanoyl-CoA dioxygenase (PHYH).
| Enzyme | Substrate | K_m_ (µM) | V_max_ | Cofactors | Cellular Localization | References |
| Phytanoyl-CoA Dioxygenase (PHYH) | Phytanoyl-CoA | 29.5 (in the presence of SCP2) | Not Reported | Fe(II), 2-Oxoglutarate, O_2_ | Peroxisome | [3] |
| 3-methylhexadecanoyl-CoA | 40.8 | Not Reported | Fe(II), 2-Oxoglutarate, O_2_ | Peroxisome | [3] | |
| Hexadecanoyl-CoA | 29.1 (in the presence of SCP2) | Not Reported | Fe(II), 2-Oxoglutarate, O_2_ | Peroxisome | [3] |
Regulation of 2-Hydroxyphytanoyl-CoA Synthesis
The regulation of the alpha-oxidation pathway is critical for maintaining cellular homeostasis and preventing the toxic accumulation of phytanic acid. While the complete regulatory network is still under investigation, evidence suggests that the substrate itself, phytanic acid, plays a role in upregulating the activity of phytanoyl-CoA hydroxylase.[15][16] Interestingly, this induction does not appear to be mediated by the well-known nuclear receptors PPARα or RXR, suggesting a novel regulatory mechanism.[15][16]
Signaling Pathway for Phytanic Acid-Induced Upregulation of PHYH Activity
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. uniprot.org [uniprot.org]
- 4. benchchem.com [benchchem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 9. Reactome | phytanoyl-CoA + 2-oxoglutarate + O2 => 2-hydroxyphytanoyl-CoA + succinate + CO2 [reactome.org]
- 10. An Oil Hyper-Accumulator Mutant Highlights Peroxisomal ATP Import as a Regulatory Step for Fatty Acid Metabolism in Aurantiochytrium limacinum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nepjol.info [nepjol.info]
- 12. researchgate.net [researchgate.net]
- 13. Phytanic acid and alpha-oxidation | PPTX [slideshare.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Phytanoyl-CoA hydroxylase activity is induced by phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxyphytanoyl-CoA Lyase (HACL1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the peroxisomal enzyme 2-Hydroxyphytanoyl-CoA Lyase (HACL1), a critical component in the alpha-oxidation of branched-chain fatty acids. We will explore its core function, intricate enzymatic mechanism, structural features, and its significance in human health and disease, supported by quantitative data and detailed experimental protocols.
Introduction to HACL1
2-Hydroxyphytanoyl-CoA lyase, encoded by the HACL1 gene, is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme located within the peroxisome. Its primary role is in the catabolism of 3-methyl-branched fatty acids, most notably phytanic acid, a dietary component derived from the degradation of chlorophyll. HACL1 catalyzes the penultimate step in the peroxisomal alpha-oxidation pathway, a process essential for the breakdown of fatty acids that cannot be metabolized through beta-oxidation due to the presence of a methyl group at the beta-carbon.
Core Function and Metabolic Role
HACL1's main function is to cleave the C1-C2 bond of 2-hydroxyphytanoyl-CoA. This reaction yields two products: pristanal (B217276) and formyl-CoA. The pristanal is subsequently oxidized to pristanic acid, which can then enter the beta-oxidation pathway. Formyl-CoA is rapidly hydrolyzed to formate (B1220265) and coenzyme A. This enzymatic step is crucial for detoxifying the body of phytanic acid, as its accumulation is neurotoxic.
While its most well-characterized substrate is 2-hydroxyphytanoyl-CoA, HACL1 also demonstrates activity towards other 2-hydroxyacyl-CoAs, such as 2-hydroxystearoyl-CoA. This suggests a broader role in lipid metabolism beyond phytanic acid degradation.
The metabolic pathway of phytanic acid alpha-oxidation is depicted below, highlighting the critical position of HACL1.
Figure 1: Peroxisomal alpha-oxidation of phytanic acid.
Enzymatic Mechanism of HACL1
As a TPP-dependent enzyme, HACL1's mechanism involves the formation of a covalent intermediate with the TPP cofactor. The catalytic cycle can be broken down into the following key steps:
-
Deprotonation of TPP: The C2 proton of the thiazolium ring of TPP is acidic. A basic residue in the active site deprotonates it, forming a reactive ylide.
-
Nucleophilic Attack: The TPP ylide performs a nucleophilic attack on the carbonyl carbon of the 2-hydroxyphytanoyl-CoA substrate.
-
C-C Bond Cleavage: This leads to the cleavage of the bond between the C1 (carbonyl carbon) and C2 (hydroxyl-bearing carbon) of the substrate. This is the rate-limiting step.
-
Release of Pristanal: The C-C bond scission results in the release of the first product, pristanal.
-
Formation of α,β-dihydroxyethyl-TPP Intermediate: The remaining two-carbon unit (derived from C1 and C2 of the substrate) is covalently attached to the TPP cofactor, forming an activated glycolaldehyde (B1209225) intermediate.
-
Release of Formyl-CoA: The intermediate is resolved, leading to the release of the second product, formyl-CoA, and the regeneration of the TPP ylide for the next catalytic cycle.
The detailed catalytic mechanism is illustrated in the diagram below.
Figure 2: Catalytic mechanism of HACL1.
Quantitative Data on HACL1 Activity
The enzymatic activity of HACL1 has been characterized using purified recombinant human HACL1. The kinetic parameters vary depending on the substrate, highlighting its substrate specificity.
| Substrate | K_m (µM) | V_max (nmol/min/mg) | k_cat (s⁻¹) | Reference |
| (2R)-2-hydroxyphytanoyl-CoA | 10.5 ± 1.5 | 138 ± 5 | 0.12 | |
| (2S)-2-hydroxyphytanoyl-CoA | 12.3 ± 1.8 | 125 ± 5 | 0.11 | |
| (2R)-2-hydroxystearoyl-CoA | 21.0 ± 3.0 | 291 ± 15 | 0.25 | |
| (2S)-2-hydroxystearoyl-CoA | 25.0 ± 4.0 | 258 ± 16 | 0.22 |
Table 1: Kinetic parameters of human HACL1 for various substrates.
These data indicate that while HACL1 can process both R and S stereoisomers of its substrates, it exhibits a higher maximal velocity and catalytic efficiency for the straight-chain 2-hydroxystearoyl-CoA compared to the branched-chain 2-hydroxyphytanoyl-CoA.
Experimental Protocols
Detailed methodologies are crucial for studying HACL1. Below are outlines of key experimental protocols.
5.1. Expression and Purification of Recombinant HACL1
This protocol describes the production of human HACL1 in E. coli for in vitro studies.
Figure 3: Workflow for recombinant HACL1 expression and purification.
5.2. HACL1 Enzyme Activity Assay
The activity of HACL1 is typically measured by monitoring the formation of its product, pristanal (or another aldehyde), from the corresponding 2-hydroxyacyl-CoA substrate. A common method involves a coupled spectrophotometric assay.
-
Principle: The aldehyde product (pristanal) is reduced by alcohol dehydrogenase (ADH), a reaction that consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture:
-
Buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Thiamine pyrophosphate (TPP) (Cofactor)
-
Magnesium chloride (MgCl₂)
-
NADH
-
Yeast alcohol dehydrogenase (Coupling enzyme)
-
Purified HACL1 enzyme
-
-
Procedure:
-
Combine all reaction components except the substrate in a cuvette and incubate to establish a baseline.
-
Initiate the reaction by adding the substrate (e.g., 2-hydroxyphytanoyl-CoA).
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
5.3. Synthesis of 2-Hydroxyacyl-CoA Substrates
The substrates for HACL1 are not commercially available and must be chemically synthesized. A typical synthesis involves the conversion of the corresponding 2-hydroxy fatty acid to its N-hydroxysuccinimide (NHS) ester, followed by reaction with coenzyme A.
Clinical Relevance of HACL1
While no specific diseases have been directly linked to mutations in the HACL1 gene to date, its crucial role in phytanic acid metabolism suggests it as a candidate gene for disorders involving phytanic acid accumulation. For instance, Refsum disease, a rare autosomal recessive neurological disorder, is caused by a deficiency in phytanoyl-CoA hydroxylase (PHYH), the enzyme preceding HACL1 in the pathway. Patients with Refsum disease accumulate large stores of phytanic acid, leading to severe symptoms. A deficiency in HACL1 would be expected to cause a similar, if not identical, clinical phenotype. Therefore, the study of HACL1 is of significant interest for the diagnosis and potential treatment of peroxisomal disorders.
Conclusion
2-Hydroxyphytanoyl-CoA lyase is a vital TPP-dependent enzyme in peroxisomal alpha-oxidation. Its function in cleaving 2-hydroxyphytanoyl-CoA is essential for the degradation of phytanic acid and the prevention of its neurotoxic accumulation. Understanding the detailed mechanism, kinetics, and structure of HACL1 provides a foundation for investigating its role in human health and its potential as a therapeutic target for related metabolic disorders. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers dedicated to advancing our knowledge of fatty acid metabolism and associated pathologies.
The Central Role of Phytanoyl-CoA Hydroxylase (PHYH) in 2-Hydroxyphytanoyl-CoA Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytanoyl-CoA hydroxylase (PHYH), a peroxisomal enzyme, plays a pivotal role in the alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources. This enzyme catalyzes the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, a critical step enabling the subsequent degradation of phytanic acid. Deficiencies in PHYH activity, primarily due to mutations in the PHYH gene, lead to the accumulation of phytanic acid, resulting in the autosomal recessive neurological disorder, Refsum disease. This technical guide provides an in-depth overview of PHYH's function, the enzymatic reaction it catalyzes, its kinetic properties, and detailed experimental protocols for its activity assessment. Furthermore, it explores the impact of genetic mutations on PHYH function and its implication in the pathophysiology of Refsum disease.
Introduction
Phytanic acid, a 3-methyl branched-chain fatty acid, is obtained through the consumption of dairy products, ruminant fats, and certain fish.[1] The presence of a methyl group on the β-carbon of phytanic acid prevents its degradation through the conventional β-oxidation pathway. Consequently, it is metabolized via the α-oxidation pathway, which occurs primarily within peroxisomes.[2]
The initial and rate-limiting step of this pathway is the hydroxylation of phytanoyl-CoA at the α-carbon to form 2-hydroxyphytanoyl-CoA.[2] This reaction is catalyzed by Phytanoyl-CoA hydroxylase (PHYH), also known as phytanoyl-CoA 2-hydroxylase (PAHX).[3][4] PHYH belongs to the superfamily of Fe(II) and 2-oxoglutarate-dependent oxygenases.[5] A deficiency in PHYH activity leads to the accumulation of phytanic acid in tissues and plasma, giving rise to Refsum disease, a rare inherited neurological disorder.[1][3]
This guide will delve into the molecular mechanisms of PHYH, its kinetic properties, methods for its analysis, and the consequences of its dysfunction.
The Alpha-Oxidation Pathway of Phytanic Acid
The alpha-oxidation of phytanic acid is a multi-step process that facilitates the removal of a single carbon atom, allowing the resultant molecule, pristanic acid, to enter the β-oxidation pathway.
The key steps are:
-
Activation: Phytanic acid is activated to phytanoyl-CoA by an acyl-CoA synthetase.[2]
-
Hydroxylation: PHYH hydroxylates phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. This crucial step is the focus of this guide.[2]
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) into pristanal (B217276) and formyl-CoA.[3]
-
Oxidation: Pristanal is oxidized to pristanic acid, which can then be further metabolized.[2]
Figure 1: The peroxisomal alpha-oxidation pathway of phytanic acid.
Phytanoyl-CoA Hydroxylase (PHYH): Structure and Function
The human PHYH gene is located on chromosome 10p13 and encodes a peroxisomal protein.[1][6] PHYH is a non-heme Fe(II)- and 2-oxoglutarate-dependent oxygenase.[7] The catalytic reaction requires several cofactors, including Fe²⁺, 2-oxoglutarate, and ascorbate.[8] More recent studies have also indicated a requirement for GTP or ATP and Mg²⁺ for the activity of the recombinant enzyme.[9]
The enzyme catalyzes the following reaction:
Phytanoyl-CoA + 2-oxoglutarate + O₂ → 2-hydroxyphytanoyl-CoA + succinate (B1194679) + CO₂[3]
PHYH exhibits substrate specificity for 3-methyl-branched acyl-CoAs, such as phytanoyl-CoA and 3-methylhexadecanoyl-CoA, but does not show activity towards 2-methyl- or 4-methyl-branched acyl-CoAs, nor long-chain straight-chain acyl-CoAs.[9]
Quantitative Data
Enzyme Kinetics Parameters
| Substrate | Enzyme Source | Kₘ (μM) | Vₘₐₓ | Reference |
| Phytanoyl-CoA | Human | 29.5 (in the presence of SCP2) | Data not available | [3] |
| 3-Methylhexadecanoyl-CoA | Human | 40.8 | Data not available | [3] |
| Hexadecanoyl-CoA | Human | 29.1 (in the presence of SCP2) | Data not available | [3] |
Effects of Mutations on PHYH Activity
Mutations in the PHYH gene are the primary cause of Refsum disease.[11] These mutations can lead to a complete loss of enzymatic activity or a partial uncoupling of 2-oxoglutarate conversion from phytanoyl-CoA oxidation.[5]
| Mutation | Effect on Activity | Reference |
| P29S | Fully active (likely affects peroxisomal targeting) | [5] |
| Q176K | Partial uncoupling of 2-oxoglutarate conversion from phytanoyl-CoA oxidation | [5] |
| G204S | Inactive (no hydroxylation of phytanoyl-CoA observed) | [5] |
| N269H | Partial uncoupling of 2-oxoglutarate conversion from phytanoyl-CoA oxidation | [5] |
| R275Q | Impaired 2-oxoglutarate binding | [5] |
| R275W | Impaired 2-oxoglutarate binding | [5] |
| H175A | Severely impaired activity (no hydroxylation of phytanoyl-CoA detected) | [5] |
| D177A | Severely impaired activity (no hydroxylation of phytanoyl-CoA detected) | [5] |
| Various missense, deletion, and insertion mutations | Enzymatically inactive protein | [11][12] |
Experimental Protocols
The in vitro determination of PHYH activity is essential for the diagnosis of Refsum disease and for research purposes. Two common methods are the direct measurement of 2-hydroxyphytanoyl-CoA formation by HPLC and an indirect assay that measures the release of ¹⁴CO₂ from radiolabeled 2-oxoglutarate.
General Experimental Workflow
Figure 2: General workflow for the in vitro PHYH activity assay.[10]
Protocol 1: Preparation of Liver Homogenate
This protocol describes the preparation of a crude enzyme source from liver tissue.[10]
Materials:
-
Fresh or frozen liver tissue
-
Ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 2 mM EDTA, pH 7.4)
-
Dounce homogenizer or mechanical homogenizer
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Thaw frozen liver tissue on ice.
-
Weigh the tissue and wash it with ice-cold homogenization buffer.
-
Mince the tissue into small pieces.
-
Add 3 volumes of ice-cold homogenization buffer to the minced tissue.
-
Homogenize the tissue on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (post-nuclear supernatant).
-
Determine the protein concentration of the homogenate (e.g., Bradford or BCA assay).
-
Store the homogenate in aliquots at -80°C.
Protocol 2: PHYH Activity Assay by HPLC
This method directly measures the formation of [1-¹⁴C]2-hydroxyphytanoyl-CoA.[10]
Reaction Mixture (Final Volume: 100 µL):
-
50-100 µg of liver homogenate protein or an appropriate amount of purified enzyme
-
50 µM [1-¹⁴C]Phytanoyl-CoA
-
1 mM 2-Oxoglutarate
-
100 µM FeSO₄
-
2 mM Ascorbic acid
-
For recombinant enzyme, also include 1 mM ATP or GTP and 1 mM MgCl₂.[9]
-
Assay buffer to a final volume of 100 µL
Procedure:
-
Prepare the reaction mixture on ice.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of a quenching solution.
-
Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes.
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto a reverse-phase C18 column and separate the substrate and product using a suitable solvent gradient.
-
Monitor the eluent with a radioactivity detector.
-
Calculate the rate of product formation based on the amount of [1-¹⁴C]2-hydroxyphytanoyl-CoA produced.
Protocol 3: PHYH Activity Assay by ¹⁴CO₂ Trapping
This indirect assay measures the decarboxylation of [1-¹⁴C]2-oxoglutarate.[10]
Procedure:
-
Prepare the reaction mixture as in Protocol 2, but use [1-¹⁴C]2-oxoglutarate.
-
In the center well of a sealed reaction vial, add a CO₂ trapping solution.
-
Initiate the reaction by adding the enzyme to the mixture in the bottom of the vial.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by injecting a strong acid (e.g., 6 M HCl) into the reaction mixture.
-
Continue incubation for 60 minutes at room temperature to allow for complete trapping of the evolved ¹⁴CO₂.
-
Transfer the trapping solution to a scintillation vial and quantify the trapped ¹⁴CO₂ by liquid scintillation counting.
-
Calculate the rate of ¹⁴CO₂ production.
Conclusion
Phytanoyl-CoA hydroxylase is a critical enzyme in the metabolism of phytanic acid, and its dysfunction has severe pathological consequences, as seen in Refsum disease. The detailed understanding of its biochemical properties, kinetics, and the effects of mutations is paramount for the development of diagnostic tools and potential therapeutic strategies for this debilitating disorder. The experimental protocols provided in this guide offer a robust framework for researchers to investigate PHYH activity and its role in health and disease. Further research is warranted to fully elucidate the kinetic properties of various PHYH mutants and to explore novel therapeutic interventions for Refsum disease.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. picmonic.com [picmonic.com]
- 3. uniprot.org [uniprot.org]
- 4. Refsum disease is caused by mutations in the phytanoyl-CoA hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Gene - PHYH [maayanlab.cloud]
- 8. Characterization of phytanoyl-Coenzyme A hydroxylase in human liver and activity measurements in patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
2-Hydroxyphytanoyl-CoA: A Central Nexus in the Pathology of Refsum Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Refsum disease, a rare autosomal recessive neurological disorder, is characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in plasma and tissues. The catabolism of phytanic acid is dependent on the peroxisomal alpha-oxidation pathway, a process in which 2-hydroxyphytanoyl-CoA emerges as a critical intermediate. A deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH), which catalyzes the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, is the primary cause of Adult Refsum disease. This guide provides a comprehensive technical overview of the role of 2-hydroxyphytanoyl-CoA in the alpha-oxidation pathway and its intricate link to the pathophysiology of Refsum disease. It consolidates quantitative data on metabolite levels, details key experimental protocols for disease investigation, and presents visual diagrams of the core biochemical and experimental workflows to serve as a resource for researchers and professionals in drug development.
Introduction: The Metabolic Hurdle of Phytanic Acid
Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid of exogenous origin, primarily derived from the consumption of dairy products, ruminant fats, and certain fish.[1][2] The presence of a methyl group on the β-carbon of phytanic acid sterically hinders its degradation via the typical β-oxidation pathway that metabolizes most fatty acids.[3][4] Consequently, mammalian cells employ a specialized peroxisomal pathway known as alpha-oxidation to shorten the fatty acid by one carbon, thereby enabling it to enter the β-oxidation spiral.[3][5]
The impairment of this crucial alpha-oxidation pathway leads to the systemic accumulation of phytanic acid, the biochemical hallmark of Refsum disease.[6][7] This accumulation is cytotoxic and underlies the severe clinical manifestations of the disease, including retinitis pigmentosa, anosmia, peripheral polyneuropathy, cerebellar ataxia, and cardiomyopathy.[1][7] Understanding the intricacies of the alpha-oxidation pathway, and specifically the role of its intermediates like 2-hydroxyphytanoyl-CoA, is paramount for developing effective diagnostic and therapeutic strategies for Refsum disease.
The Alpha-Oxidation Pathway of Phytanic Acid
The alpha-oxidation of phytanic acid is a multi-step enzymatic process that occurs exclusively within the peroxisomes.[2][8] The pathway is initiated by the activation of phytanic acid to its coenzyme A ester, phytanoyl-CoA.[2][3]
The Pivotal Role of 2-Hydroxyphytanoyl-CoA Formation
The first and rate-limiting step in the peroxisomal alpha-oxidation of phytanic acid is the hydroxylation of phytanoyl-CoA at its alpha-carbon to form 2-hydroxyphytanoyl-CoA.[9][10] This reaction is catalyzed by phytanoyl-CoA hydroxylase (PHYH) , an iron(II) and 2-oxoglutarate-dependent oxygenase.[11][12] A deficiency in PHYH activity is the underlying cause of over 90% of cases of Adult Refsum disease.[6][13]
The subsequent step involves the cleavage of 2-hydroxyphytanoyl-CoA by the enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[2][4] This reaction yields two products: pristanal (B217276) (a C19 aldehyde) and formyl-CoA.[2][14] The pristanal is then oxidized to pristanic acid by an aldehyde dehydrogenase.[2][15] Pristanic acid, now lacking the obstructive β-methyl group, can be activated to pristanoyl-CoA and subsequently undergo β-oxidation.[5][15]
The central position of 2-hydroxyphytanoyl-CoA as the product of the rate-limiting enzyme and the substrate for the subsequent cleavage reaction underscores its importance in the overall flux of the phytanic acid degradation pathway.
Pathophysiology of Refsum Disease: The Consequences of Impaired 2-Hydroxyphytanoyl-CoA Metabolism
Mutations in the PHYH gene are the primary genetic basis for Adult Refsum disease, leading to a deficient or non-functional phytanoyl-CoA hydroxylase enzyme.[16][17] Less commonly, mutations in the PEX7 gene, which encodes the receptor for the peroxisomal targeting of PHYH, can also cause the disease.[6][13]
In either case, the metabolic block prevents the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, resulting in the massive accumulation of phytanic acid in various tissues, particularly adipose and neural tissues.[7][18] The precise mechanisms by which elevated phytanic acid levels lead to cellular toxicity and the clinical manifestations of Refsum disease are still under investigation but are thought to involve:
-
Mitochondrial dysfunction: Phytanic acid can act as a protonophore, dissipating the mitochondrial membrane potential, increasing the generation of reactive oxygen species (ROS), and impairing ATP production.[19][20]
-
Alterations in calcium homeostasis: Phytanic acid has been shown to induce a rapid increase in cytosolic Ca2+ concentrations.[19][20]
-
Disruption of cellular membranes: As a fatty acid, its incorporation into cell membranes can alter their physical properties and the function of membrane-bound proteins.
-
Transcriptional dysregulation: Phytanic acid can activate peroxisome proliferator-activated receptor alpha (PPARα), leading to changes in the expression of genes involved in lipid metabolism.[19][21]
Quantitative Data
The diagnosis of Refsum disease relies on the detection of elevated levels of phytanic acid in the plasma. The following tables summarize key quantitative data related to phytanic acid levels in healthy individuals and patients with Refsum disease, as well as data from a mouse model of the disease.
Table 1: Plasma Phytanic Acid Concentrations in Humans
| Population | Plasma Phytanic Acid Concentration | Normal Value Reference |
| Healthy Individuals | ≤ 0.2 mg/dL | [7] |
| Refsum Disease Patients | 10-50 mg/dL | [7] |
Table 2: Phytanic Acid Levels in a Phyh Knockout Mouse Model
| Diet Group | Plasma Phytanic Acid Increase (fold) | Reference |
| Phyh -/- mice on 0.01% phytol (B49457) diet | 4.5 | [22] |
| Phyh -/- mice on 0.03% phytol diet | 22.4 | [22] |
| Phyh -/- mice on 0.06% phytol diet | Highest endpoint accumulation | [22] |
Experimental Protocols
The study of Refsum disease and the alpha-oxidation pathway relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Measurement of Phytanic Acid in Plasma and Cultured Fibroblasts by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is the gold standard for the quantitative analysis of phytanic acid.[3][23]
Principle: Fatty acids are extracted from biological samples, derivatized to volatile esters (typically methyl esters), and then separated and quantified by GC-MS.[9]
Protocol:
-
Sample Preparation and Internal Standard Addition:
-
To a plasma or fibroblast cell pellet sample, add a known amount of an internal standard, such as [3-methyl-2H3]phytanic acid, to correct for extraction losses.[24]
-
-
Lipid Extraction and Saponification:
-
Extract total lipids from the sample using a solvent mixture such as hexane:isopropanol (3:2, v/v).[25]
-
Release free phytanic acid from lipid esters by saponification with ethanolic potassium hydroxide (B78521) (e.g., 5% (w/v) for 1 hour at 60°C).[24]
-
-
Fatty Acid Extraction:
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.[25]
-
Convert the fatty acids to their methyl esters by incubation with a methylating agent, such as 14% boron trifluoride in methanol (B129727) (BF3-MeOH), at 100°C for 30 minutes.[25]
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a gas chromatograph equipped with a suitable capillary column for FAME separation.[9]
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the phytanic acid methyl ester and the internal standard.[25]
-
In Vitro Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity
This assay measures the activity of the key enzyme deficient in Refsum disease.[11]
Principle: The assay measures the formation of the product, 2-hydroxyphytanoyl-CoA, from the substrate, phytanoyl-CoA, using a radiolabeled substrate and separation by high-performance liquid chromatography (HPLC).
Protocol:
-
Enzyme Source Preparation:
-
Reaction Mixture Preparation:
-
Enzymatic Reaction:
-
HPLC Analysis:
-
Calculation of Enzyme Activity:
-
Calculate the rate of product formation (e.g., in nmol/min/mg protein) based on the amount of radiolabeled product, the specific activity of the substrate, the incubation time, and the amount of protein used.[11]
-
Visualizations
Biochemical Pathway
References
- 1. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Refsum disease - Wikipedia [en.wikipedia.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Phytanic acid alpha-oxidation, new insights into an old problem: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Refsum's disease: a peroxisomal disorder affecting phytanic acid alpha-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medlink.com [medlink.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 16. droracle.ai [droracle.ai]
- 17. Refsum disease is caused by mutations in the phytanoyl-CoA hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of toxicity of the branched-chain fatty acid phytanic acid, a marker of Refsum disease, in astrocytes involves mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Measurement of very long-chain fatty acids, phytanic and pristanic acid in plasma and cultured fibroblasts by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. benchchem.com [benchchem.com]
Subcellular localization of 2-Hydroxyphytanoyl-CoA metabolism
An In-depth Technical Guide to the Subcellular Localization of 2-Hydroxyphytanoyl-CoA Metabolism
This technical guide offers a comprehensive overview of the metabolic pathway involving 2-hydroxyphytanoyl-CoA, a key intermediate in the alpha-oxidation of phytanic acid. It is intended for researchers, scientists, and drug development professionals investigating peroxisomal disorders and related metabolic pathways. This document details the biochemical steps, enzymatic reactions, and the precise subcellular localization of this critical metabolic process, supported by quantitative data and detailed experimental protocols.
Introduction to Phytanic Acid Alpha-Oxidation
Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid obtained from dietary sources such as dairy products, ruminant fats, and certain fish.[1] Due to a methyl group on its β-carbon, phytanic acid cannot be directly metabolized through the conventional β-oxidation pathway.[1][2] Instead, it undergoes an initial degradation process known as α-oxidation, which shortens the fatty acid by one carbon.[3][4] This process converts phytanic acid into pristanic acid, which can then enter the β-oxidation pathway.[1][3]
The entire pathway of phytanic acid α-oxidation is understood to occur within the peroxisomes in human cells.[1][3] Deficiencies in this pathway lead to the accumulation of phytanic acid in tissues and plasma, resulting in the autosomal recessive neurological disorder known as Refsum disease.[1][3] Understanding the subcellular localization of the enzymes involved is crucial for diagnosing this condition and developing potential therapeutic strategies.
The Core Metabolic Pathway and Its Subcellular Localization
The α-oxidation of phytanic acid is a multi-step enzymatic cascade that takes place almost exclusively in the peroxisomes.[3][5] The process involves the coordinated action of several enzymes, with 2-hydroxyphytanoyl-CoA acting as a central intermediate.
Steps of Phytanic Acid α-Oxidation:
-
Activation of Phytanic Acid: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase. Evidence suggests the active site of phytanoyl-CoA ligase is located on the cytoplasmic surface of the peroxisomal membrane.[6] The resulting phytanoyl-CoA is then transported into the peroxisomal matrix.[6][7][8]
-
Hydroxylation to 2-Hydroxyphytanoyl-CoA: Inside the peroxisome, phytanoyl-CoA is hydroxylated at the α-carbon by the enzyme phytanoyl-CoA hydroxylase (PHYH), also known as phytanoyl-CoA dioxygenase.[1][5] This reaction requires Fe²⁺ and O₂ as co-substrates and yields 2-hydroxyphytanoyl-CoA.[1][2] A deficiency in PHYH is the primary cause of adult Refsum disease.[1]
-
Cleavage of 2-Hydroxyphytanoyl-CoA: The intermediate 2-hydroxyphytanoyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme located in the peroxisomal matrix.[9][10][11] This reaction is a key carbon-carbon bond cleavage step, producing pristanal (B217276) (a C19 aldehyde) and formyl-CoA.[1][9] The formyl-CoA is subsequently broken down into formate (B1220265) and eventually carbon dioxide.[9]
-
Oxidation to Pristanic Acid: The pristanal is oxidized to pristanic acid by a peroxisomal aldehyde dehydrogenase.[1][4] This pristanic acid can then be activated to pristanoyl-CoA to undergo β-oxidation, which also occurs mainly in peroxisomes.[9]
While the primary site for this pathway is the peroxisome, some studies have identified lyase activity in other compartments. In human liver, 2-hydroxyacyl-CoA lyase activity shows a bimodal distribution between peroxisomes and the endoplasmic reticulum.[11] Furthermore, research in HACL1-deficient mice has suggested the existence of an additional lyase in the endoplasmic reticulum capable of cleaving 2-hydroxyphytanoyl-CoA.[12][13]
Quantitative Data on Subcellular Localization
The predominant localization of phytanic acid oxidation to peroxisomes in humans has been confirmed through quantitative analysis of enzyme activity in isolated subcellular fractions.
| Subcellular Fraction | Organism/Tissue | Specific Activity of Phytanic Acid Oxidation (pmol/h/mg protein) | Reference |
| Peroxisomes | Human Fibroblasts | 37.1 ± 2.65 | [14] |
| Mitochondria | Human Fibroblasts | 1.9 ± 0.3 | [14] |
| Endoplasmic Reticulum | Human Fibroblasts | 0.4 ± 0.07 | [14] |
| Peroxisomes | Human Liver (dialyzed) | 4-26 times higher than mitochondria | [15] |
| Mitochondria | Rat Liver (dialyzed) | 198.6 ± 4.20 (18-fold higher than peroxisomes) | [15] |
| Peroxisomes | Rat Liver (dialyzed) | 11.0 ± 0.5 | [15] |
Note: The data for rat liver highlights species-specific differences, with mitochondria playing a more significant role in phytanic acid oxidation in rodents compared to the predominantly peroxisomal pathway in humans.[15]
Visualizations of Pathways and Workflows
Phytanic Acid Alpha-Oxidation Pathway
Caption: The metabolic pathway of phytanic acid alpha-oxidation in the peroxisome.
Experimental Workflow for Subcellular Fractionation
References
- 1. benchchem.com [benchchem.com]
- 2. Phytanic acid and alpha-oxidation | PPTX [slideshare.net]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Phytanic acid oxidation: topographical localization of phytanoyl-CoA ligase and transport of phytanic acid into human peroxisomes. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Refsum disease: a defect in the alpha-oxidation of phytanic acid in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phytanic acid alpha-oxidation. Differential subcellular localization in rat and human tissues and its inhibition by nycodenz - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiamine Pyrophosphate (TPP) as an Essential Cofactor for 2-Hydroxyphytanoyl-CoA Lyase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the critical role of thiamine (B1217682) pyrophosphate (TPP) as a cofactor for the peroxisomal enzyme 2-Hydroxyphytanoyl-CoA lyase (HACL1). HACL1 is a key enzyme in the α-oxidation of phytanic acid, a branched-chain fatty acid implicated in the pathophysiology of Refsum disease. This document details the enzyme's mechanism, its dependency on TPP, and presents available quantitative data. Furthermore, it provides detailed experimental protocols for assaying HACL1 activity and visualizes the associated metabolic pathways and experimental workflows, offering a comprehensive resource for researchers in lipid metabolism and drug development.
Introduction
2-Hydroxyphytanoyl-CoA lyase (HACL1), formerly known as 2-hydroxyphytanoyl-CoA lyase (2-HPCL), is the first mammalian peroxisomal enzyme identified to be dependent on thiamine pyrophosphate (TPP)[1][2]. Discovered in 1999 during studies of phytanic acid α-oxidation, HACL1 plays a crucial role in the degradation of 3-methyl-branched fatty acids and the shortening of 2-hydroxy long-chain fatty acids[1][2].
The enzyme is a homotetramer and is targeted to the peroxisome by a C-terminal peroxisomal targeting signal (PTS1)[1]. Its function is essential for the breakdown of phytanic acid, a dietary branched-chain fatty acid that cannot be metabolized by the more common β-oxidation pathway due to its 3-methyl branch. Impaired α-oxidation leads to the accumulation of phytanic acid, a hallmark of the autosomal recessive neurological disorder, Refsum disease[3][4][5]. While no human deficiency of HACL1 itself has been described, thiamine deficiency could potentially impact its activity[1][2].
Mechanism of Action
HACL1 catalyzes the cleavage of the carbon-carbon bond between the first and second carbons of a 2-hydroxyacyl-CoA substrate[1][2]. This reaction yields an (n-1) aldehyde and formyl-CoA[1][2]. The formyl-CoA is subsequently converted to formate (B1220265) and then to carbon dioxide[1].
The catalytic activity of HACL1 is critically dependent on the cofactor thiamine pyrophosphate (TPP) and Mg2+ ions[6]. TPP, a derivative of vitamin B1, is a well-established cofactor for enzymes catalyzing the cleavage of C-C bonds adjacent to a carbonyl group[7]. In the case of HACL1, the thiazolium ring of TPP is thought to act as a nucleophile, attacking the keto group of the substrate, which facilitates the subsequent C-C bond cleavage.
Quantitative Data
Table 1: Apparent Michaelis-Menten Constant (Km) for Rat Liver HACL1
| Substrate | Apparent Km (µM) | Enzyme Source |
| 2-hydroxy-3-methylhexadecanoyl-CoA | 15 | Partially purified rat liver peroxisomes[6] |
Note: This value was determined using a substrate analog and a partially purified enzyme preparation.
Table 2: Kinetic Parameters for a Related Actinobacterial 2-Hydroxyacyl-CoA Lyase
| Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| 2-hydroxyisobutyryl-CoA | ~120 | ~1.3 | ~1.1 x 10⁴ |
Note: This data is for a related actinobacterial enzyme and is provided for comparative purposes. The substrate is different from the physiological substrate of human HACL1.
Experimental Protocols
Radioactive Assay for HACL1 Activity
This protocol is based on the measurement of [¹⁴C]formate produced from a radiolabeled substrate[6].
Materials:
-
Enzyme source (e.g., purified HACL1, cell lysate, or tissue homogenate)
-
Substrate: 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA (40 µM final concentration)
-
Reaction Buffer (50 mM Tris-HCl, pH 7.5)
-
Bovine Serum Albumin (BSA) (6.6 µM final concentration)
-
Magnesium Chloride (MgCl₂) (0.8 mM final concentration)
-
Thiamine Pyrophosphate (TPP) (20 µM final concentration)
-
Perchloric acid (6% w/v)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction medium by combining the reaction buffer, BSA, MgCl₂, and TPP.
-
Add 200 µl of the reaction medium to a microcentrifuge tube.
-
Initiate the reaction by adding 50 µl of the enzyme source.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding 125 µl of 6% perchloric acid.
-
The [¹⁴C]formyl-CoA produced is hydrolyzed to [¹⁴C]formate, which can be measured as ¹⁴CO₂ after acidification.
-
Quantify the released ¹⁴CO₂ using a scintillation counter.
Non-Radioactive HPLC-Based Assay for HACL1 Activity
This method relies on the derivatization of the aldehyde product of the HACL1 reaction, followed by quantification using RP-HPLC with fluorescence detection.
Materials:
-
Enzyme source
-
Substrate: 2-hydroxyoctadecanoyl-CoA (40 µM final concentration)
-
Reaction Buffer components as in the radioactive assay
-
Derivatizing agent (e.g., cyclohexane-1,3-dione)
-
Ammonium (B1175870) acetate
-
Acetic acid
-
Methanol
-
RP-HPLC system with a fluorescence detector
Procedure:
-
Perform the enzymatic reaction as described in the radioactive assay (steps 1-4).
-
Terminate the reaction and derivatize the aldehyde product by adding a mixture of the derivatizing agent, ammonium acetate, and acetic acid.
-
Heat the mixture to facilitate the derivatization reaction.
-
Analyze the fluorescent derivative by RP-HPLC.
-
Quantify the product by comparing the peak area to a standard curve of the derivatized aldehyde.
Visualizations
Metabolic Pathway: α-Oxidation of Phytanic Acid
Caption: The peroxisomal α-oxidation pathway of phytanic acid, highlighting the TPP-dependent cleavage step catalyzed by HACL1.
HACL1 Catalytic Cycle with TPP
Caption: A simplified logical diagram of the HACL1 catalytic cycle, illustrating the role of the TPP cofactor in substrate binding and cleavage.
Experimental Workflow for HACL1 Activity Assay
Caption: A generalized workflow for determining the enzymatic activity of HACL1.
Implications for Drug Development
The dependency of HACL1 on TPP presents potential avenues for therapeutic intervention in Refsum disease. Modulating HACL1 activity could be a strategy to manage phytanic acid levels. For instance, ensuring adequate thiamine levels could be important for patients with milder forms of α-oxidation defects. Conversely, the development of specific inhibitors that target the TPP-binding site of HACL1 could be explored in other contexts where modulation of this pathway is desired. The provided assay protocols, particularly the non-radioactive HPLC method, are amenable to high-throughput screening for the identification of such modulators.
Conclusion
Thiamine pyrophosphate is an indispensable cofactor for the catalytic activity of 2-Hydroxyphytanoyl-CoA lyase, a key enzyme in the α-oxidation of phytanic acid. Understanding the intricacies of the HACL1-TPP interaction is crucial for elucidating the mechanisms of lipid metabolism and for the development of potential therapeutic strategies for disorders like Refsum disease. While comprehensive kinetic data for the human enzyme remains to be fully characterized, the available information and methodologies provide a solid foundation for future research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytanic acid alpha-oxidation, new insights into an old problem: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. Alpha-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. scispace.com [scispace.com]
An In-depth Technical Guide on the Iron and 2-Oxoglutarate Dependence of Phytanoyl-CoA Hydroxylase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of phytanoyl-CoA hydroxylase (PHYH), a critical enzyme in fatty acid metabolism. It details the enzyme's dependency on iron (Fe(II)) and 2-oxoglutarate for its catalytic activity, its role in human health and disease, and the experimental protocols for its study. This document is intended to be a valuable resource for researchers in academia and industry, particularly those involved in drug development for metabolic disorders.
Introduction to Phytanoyl-CoA Hydroxylase (PHYH)
Phytanoyl-CoA hydroxylase (PHYH), also known as phytanoyl-CoA 2-hydroxylase, is a peroxisomal enzyme that plays a crucial role in the alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources such as dairy products, meat, and fish.[1] Due to the presence of a methyl group on the beta-carbon of phytanic acid, it cannot be metabolized through the typical beta-oxidation pathway. PHYH catalyzes the first and rate-limiting step in the alpha-oxidation pathway, converting phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[2]
A deficiency in PHYH activity, typically due to mutations in the PHYH gene, leads to the accumulation of phytanic acid in the blood and tissues, resulting in a rare, autosomal recessive neurological disorder known as Refsum disease.[3][4] The clinical manifestations of Refsum disease include retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and elevated protein levels in the cerebrospinal fluid.[1][5] Therefore, understanding the function and regulation of PHYH is of significant interest for the diagnosis and development of therapeutic interventions for Refsum disease.
PHYH belongs to the superfamily of non-heme Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases.[6] This large family of enzymes utilizes ferrous iron as a cofactor and 2-oxoglutarate as a co-substrate to catalyze a wide variety of oxidative reactions, including hydroxylations, demethylations, and desaturations.[7][8]
The Catalytic Mechanism of PHYH: A Symphony of Cofactors
The catalytic activity of PHYH is absolutely dependent on the presence of its cofactor, ferrous iron (Fe(II)), and its co-substrate, 2-oxoglutarate. The general mechanism for this enzyme class involves the ordered binding of the co-substrate and primary substrate to the iron-containing active site, followed by the binding of molecular oxygen.
The reaction catalyzed by PHYH is as follows:
Phytanoyl-CoA + 2-Oxoglutarate + O₂ → 2-Hydroxyphytanoyl-CoA + Succinate (B1194679) + CO₂ [9]
The catalytic cycle can be summarized in the following steps:
-
Binding of Cofactors: 2-oxoglutarate binds to the Fe(II) center in the active site of PHYH.
-
Substrate Binding: Phytanoyl-CoA then binds to the enzyme, which displaces a water molecule from the iron center, leaving a vacant coordination site.[9]
-
Oxygen Activation: Molecular oxygen (O₂) binds to the vacant site on the iron.
-
Oxidative Decarboxylation: The bound oxygen attacks the 2-oxoglutarate, leading to its oxidative decarboxylation to succinate and carbon dioxide. This process generates a highly reactive iron(IV)-oxo (ferryl) intermediate.
-
Hydroxylation: The ferryl intermediate is a powerful oxidizing agent that abstracts a hydrogen atom from the alpha-carbon of phytanoyl-CoA, followed by the transfer of the hydroxyl group from the iron to the substrate, forming 2-hydroxyphytanoyl-CoA.
-
Product Release: The products, 2-hydroxyphytanoyl-CoA, succinate, and CO₂, are released from the active site, and the enzyme is ready for another catalytic cycle.
Caption: Catalytic cycle of phytanoyl-CoA hydroxylase.
Quantitative Analysis of PHYH Activity
| Substrate | Enzyme Source | Km (µM) | Vmax | Reference |
| Phytanoyl-CoA | Human (recombinant) | 29.5 (in the presence of SCP2) | Data not available | [10] |
| 3-Methylhexadecanoyl-CoA | Human (recombinant) | 40.8 | Data not available | [10] |
| Hexadecanoyl-CoA | Human (recombinant) | 29.1 (in the presence of SCP2) | Data not available | [10] |
| Fe(II) | Human (recombinant) | Data not available | Data not available | |
| 2-Oxoglutarate | Human (recombinant) | Data not available | Data not available |
Note: The kinetic parameters, especially Vmax, and the optimal conditions for human PHYH are not well-documented in publicly available literature. The Km values for Fe(II) and 2-oxoglutarate for other members of the 2-oxoglutarate-dependent dioxygenase family typically range from 0.05 to 10 µM for Fe(II) and can vary significantly for 2-oxoglutarate.[11]
Experimental Protocols
Expression and Purification of Recombinant Human PHYH
The study of PHYH in vitro requires a source of the purified enzyme. The following is a general protocol for the expression and purification of recombinant human PHYH from E. coli.
1. Expression:
-
The coding sequence for human PHYH is cloned into a suitable expression vector, often with an affinity tag (e.g., polyhistidine-tag) for purification.
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium.
-
The culture is grown at 37°C until it reaches an optimal cell density (OD₆₀₀ of ~0.6-0.8).
-
Protein expression is induced by the addition of an inducing agent (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG).
-
The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the yield of soluble protein.
2. Purification:
-
The bacterial cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).
-
The cells are lysed by sonication or high-pressure homogenization.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The cleared lysate is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA resin) pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The recombinant PHYH is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
-
The purity of the eluted protein is assessed by SDS-PAGE.
-
If necessary, further purification steps such as size-exclusion chromatography can be performed to obtain a highly pure and homogenous protein preparation.
Caption: General workflow for recombinant PHYH expression and purification.
In Vitro PHYH Activity Assay
The activity of PHYH can be measured using various methods. A common and sensitive method involves the use of radiolabeled substrates and analysis by high-performance liquid chromatography (HPLC).
Principle: This assay measures the conversion of radiolabeled phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.
Materials:
-
Purified recombinant PHYH
-
[1-¹⁴C]Phytanoyl-CoA (radiolabeled substrate)
-
2-Oxoglutarate
-
Ferrous sulfate (B86663) (FeSO₄)
-
Ascorbate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., a strong acid like HCl or an organic solvent)
-
HPLC system with a radioactivity detector
-
Reverse-phase C18 HPLC column
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, 2-oxoglutarate, FeSO₄, and ascorbate.
-
Enzyme Addition: Add a known amount of purified PHYH to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding the radiolabeled substrate, [1-¹⁴C]phytanoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
Sample Preparation: Centrifuge the quenched reaction to pellet any precipitated protein.
-
HPLC Analysis:
-
Inject the supernatant onto a reverse-phase C18 HPLC column.
-
Separate the substrate and product using a suitable solvent gradient (e.g., a gradient of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol).
-
Detect and quantify the radiolabeled substrate and product using a radioactivity detector.
-
-
Data Analysis: Calculate the amount of product formed and determine the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.
Implications for Drug Development
A thorough understanding of the co-factor dependence of PHYH is crucial for the development of therapeutic strategies for Refsum disease. Potential therapeutic approaches could include:
-
Enzyme Replacement Therapy: Providing a functional recombinant PHYH enzyme to patients. The stability and activity of the recombinant enzyme would be critically dependent on the appropriate formulation with its cofactors.
-
Small Molecule Chaperones: Developing small molecules that can stabilize mutant PHYH proteins and restore some of their catalytic activity.
-
Gene Therapy: Delivering a correct copy of the PHYH gene to the affected cells.
For all these approaches, a deep understanding of the enzyme's structure, mechanism, and cofactor requirements is essential for the design and optimization of effective therapies. Furthermore, the development of robust in vitro assays, as described in this guide, is fundamental for the high-throughput screening of potential drug candidates.
Conclusion
Phytanoyl-CoA hydroxylase is a key enzyme in the metabolism of phytanic acid, and its dysfunction leads to the debilitating Refsum disease. Its catalytic activity is intricately linked to its dependence on iron and 2-oxoglutarate. This technical guide has provided an in-depth overview of the enzyme's mechanism, quantitative aspects of its function, and detailed experimental protocols for its study. A continued and detailed investigation into the biochemistry of PHYH will be instrumental in advancing our understanding of Refsum disease and in the development of novel therapeutic interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. people.maths.ox.ac.uk [people.maths.ox.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification and Characterization of Recombinant Protein Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the iron- and 2-oxoglutarate-binding sites of human prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
The Genetic Underpinnings of Impaired 2-Hydroxyphytanoyl-CoA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the genetic and biochemical landscape of impaired 2-hydroxyphytanoyl-CoA metabolism. This metabolic derangement is central to a class of inherited peroxisomal disorders, most notably Adult Refsum Disease. This document outlines the core genetic etiologies, the resulting biochemical sequelae, detailed experimental protocols for diagnosis and research, and quantitative data to support these findings.
Introduction to 2-Hydroxyphytanoyl-CoA Metabolism and Associated Disorders
The catabolism of phytanic acid, a branched-chain fatty acid obtained from dietary sources, is a critical metabolic process occurring within the peroxisomes. A key step in this pathway, known as alpha-oxidation, is the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, which is then cleaved by 2-hydroxyphytanoyl-CoA lyase. Genetic defects that impair this process lead to the accumulation of phytanic acid in tissues and plasma, resulting in a spectrum of clinical manifestations.
The primary disorder associated with impaired 2-hydroxyphytanoyl-CoA metabolism is Adult Refsum Disease (ARD) , an autosomal recessive neurological disorder.[1] Clinical features of ARD include retinitis pigmentosa, anosmia, sensory neuropathy, ataxia, and ichthyosis.[2] While ARD is the most well-characterized, defects in other related enzymes can also lead to metabolic disturbances.
Genetic Basis of Impaired Metabolism
The genetic landscape of impaired 2-hydroxyphytanoyl-CoA metabolism is primarily dominated by mutations in two genes: PHYH and PEX7. Less commonly, defects in AMACR and HACL1 can also be implicated.
-
PHYH : Mutations in the phytanoyl-CoA 2-hydroxylase (PHYH) gene are the most common cause of Adult Refsum Disease, accounting for over 90% of cases.[3][4] This gene encodes the enzyme phytanoyl-CoA hydroxylase, which catalyzes the first step of phytanic acid alpha-oxidation.[3] To date, approximately 30 mutations in the PHYH gene have been identified in individuals with Refsum disease.[4] These mutations can lead to a non-functional or absent enzyme, resulting in a blockage of phytanic acid metabolism.[5]
-
PEX7 : The peroxisomal biogenesis factor 7 (PEX7) gene encodes a receptor protein required for the import of certain enzymes, including phytanoyl-CoA hydroxylase, into the peroxisome.[4][6] Mutations in PEX7 are responsible for a smaller percentage of Refsum disease cases, often referred to as Adult Refsum Disease type 2.[4][7] In these instances, the phytanoyl-CoA hydroxylase enzyme itself may be structurally normal, but it is not correctly localized to the peroxisome to perform its function.
-
AMACR : The alpha-methylacyl-CoA racemase (AMACR) gene encodes an enzyme that plays a role in the metabolism of pristanic acid, a downstream product of phytanic acid alpha-oxidation.[8] While not directly involved in 2-hydroxyphytanoyl-CoA metabolism, AMACR deficiency can lead to the accumulation of pristanic acid and, to a lesser extent, phytanic acid.[8][9]
-
HACL1 : The 2-hydroxyacyl-CoA lyase 1 (HACL1) gene encodes the enzyme responsible for the cleavage of 2-hydroxyphytanoyl-CoA into pristanal (B217276) and formyl-CoA.[10] While no specific human diseases have been directly linked to HACL1 mutations, deficiencies in this enzyme in mouse models lead to the accumulation of phytanic and 2-hydroxyphytanic acids.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the genetic and biochemical aspects of impaired 2-hydroxyphytanoyl-CoA metabolism.
Table 1: Genetic Landscape of Adult Refsum Disease
| Gene | Chromosomal Locus | Proportion of ARD Cases | Number of Known Mutations |
| PHYH | 10p13 | >90%[3][4] | ~30[4] |
| PEX7 | 6q22-24 | <10%[2] | Multiple described |
Table 2: Phytanic Acid Levels in Health and Disease
| Biological Matrix | Condition | Phytanic Acid Concentration |
| Human Plasma | Normal | ≤ 0.2 mg/dL[1] (0-33 µmol/L)[12] |
| Human Plasma | Adult Refsum Disease | 10-50 mg/dL or higher[1] (992-6400 µmol/L)[12] |
| Human Cerebrospinal Fluid (CSF) | Adult Refsum Disease | Protein level: 100-600 mg/dL[1] |
Table 3: Biochemical Findings in Related Disorders
| Disorder | Affected Gene | Accumulated Metabolites |
| AMACR Deficiency | AMACR | Pristanic acid, Dihydroxycholestanoic acid (DHCA), Trihydroxycholestanoic acid (THCA)[13] |
| HACL1 Deficiency (in mice) | HACL1 | Phytanic acid, 2-hydroxyphytanic acid[11] |
Experimental Protocols
Accurate diagnosis and research into these disorders rely on a variety of specialized experimental protocols. Detailed methodologies for key assays are provided below.
Quantification of Phytanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the gold-standard method for the diagnosis of Adult Refsum Disease.
Protocol:
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard (e.g., deuterated phytanic acid).
-
Perform lipid extraction using a solvent mixture (e.g., chloroform:methanol).
-
Hydrolyze the extracted lipids to release free fatty acids.
-
-
Derivatization:
-
Convert the free fatty acids to their more volatile methyl esters (FAMEs) by adding a derivatizing agent such as BF₃-methanol and incubating.
-
-
Extraction:
-
Extract the FAMEs into an organic solvent like hexane.
-
-
GC-MS Analysis:
-
Inject the extracted FAMEs into a gas chromatograph equipped with a capillary column for separation.
-
The separated compounds are then introduced into a mass spectrometer for detection and quantification, often operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
-
Data Analysis:
-
Determine the concentration of phytanic acid by comparing the peak area of its methyl ester to that of the internal standard.
-
Phytanoyl-CoA Hydroxylase (PhyH) Enzyme Assay
This assay measures the activity of the PhyH enzyme in patient-derived fibroblasts or other tissues.
Protocol:
-
Enzyme Source Preparation:
-
Reaction Mixture Preparation:
-
In a reaction tube, combine a suitable buffer (e.g., Tris-HCl), co-factors (FeSO₄, ascorbate), and the co-substrate 2-oxoglutarate.
-
Add the substrate, phytanoyl-CoA.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the cell or tissue homogenate.
-
Incubate at 37°C for a defined period.
-
-
Detection and Quantification:
-
The formation of the product, 2-hydroxyphytanoyl-CoA, can be measured. A common method involves using radiolabeled [1-¹⁴C]phytanoyl-CoA and quantifying the radiolabeled product via HPLC.[16]
-
-
Data Analysis:
-
Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.
-
2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity Assay
This assay measures the activity of the HACL1 enzyme.
Protocol:
-
Enzyme Source Preparation:
-
Prepare a cell or tissue homogenate as described for the PhyH assay.
-
-
Reaction Mixture Preparation:
-
Combine a buffer (e.g., Tris buffer, pH 7.5), MgCl₂, and the cofactor thiamine (B1217682) pyrophosphate (TPP).[17]
-
Add the substrate, 2-hydroxyphytanoyl-CoA. A synthetic analogue such as 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA can be used for ease of detection.[17]
-
-
Enzyme Reaction:
-
Start the reaction by adding the enzyme source and incubate at 37°C.[17]
-
-
Detection and Quantification:
-
The cleavage of the substrate produces [¹⁴C]formyl-CoA, which is readily hydrolyzed to [¹⁴C]formate. The production of [¹⁴C]formate can be quantified by measuring the evolved ¹⁴CO₂ after acidification and trapping.[17]
-
-
Data Analysis:
-
Calculate the lyase activity based on the amount of ¹⁴CO₂ produced over time per mg of protein.
-
Visualizing Metabolic and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathway and experimental workflows.
Alpha-Oxidation Pathway of Phytanic Acid
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Genetic Testing - Refsum Disease ..., (Refsum disease) - Genes PHYH and PEX7 . - IVAMI [ivami.com]
- 5. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of PEX7 as the Second Gene Involved in Refsum Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEX7 | Hereditary Ocular Diseases [disorders.eyes.arizona.edu]
- 8. medlineplus.gov [medlineplus.gov]
- 9. Molecular Vision: Asymptomatic retinal dysfunction in alpha-methylacyl-CoA racemase deficiency [molvis.org]
- 10. wikicrow.ai [wikicrow.ai]
- 11. mdpi.com [mdpi.com]
- 12. The significance of plasma phytanic acid levels in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Variable clinical phenotypes of alpha‐methylacyl‐CoA racemase deficiency: Report of four cases and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genetics.testcatalog.org [genetics.testcatalog.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
The Cleavage of 2-Hydroxyphytanoyl-CoA: A Technical Guide to the Generation of Formyl-CoA and Pristanal
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The catabolism of certain branched-chain fatty acids, such as phytanic acid, is essential for maintaining lipid homeostasis. Due to the presence of a methyl group on the β-carbon, these fatty acids cannot be degraded by the conventional β-oxidation pathway. Instead, they undergo α-oxidation, a process that removes a single carbon atom from the carboxyl end. A critical step in this pathway is the cleavage of 2-hydroxyphytanoyl-CoA, a reaction that yields formyl-CoA and pristanal (B217276). This technical guide provides a comprehensive overview of this pivotal biochemical reaction, including the enzymes involved, quantitative data, detailed experimental protocols, and the metabolic fate of its products.
The Core Reaction: Cleavage of 2-Hydroxyphytanoyl-CoA
The cleavage of 2-hydroxyphytanoyl-CoA is catalyzed by the enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1) , previously known as 2-hydroxyphytanoyl-CoA lyase (2-HPCL).[1][2] This enzyme is located in the peroxisome and is unique in that it is the first thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme to be identified in mammalian peroxisomes.[2][3] The reaction involves the cleavage of the carbon-carbon bond between the C1 and C2 positions of 2-hydroxyphytanoyl-CoA, resulting in the formation of two products: formyl-CoA and pristanal (an (n-1) aldehyde).[4]
Enzymatic Properties and Kinetics
HACL1 is a homotetrameric protein with a subunit molecular weight of approximately 63 kDa.[5] Its activity is dependent on the presence of the cofactor thiamine pyrophosphate (TPP) and magnesium ions (Mg²⁺).[5] The enzyme exhibits specificity for 2-hydroxyacyl-CoA substrates, with the 2-hydroxy group and the CoA-ester functionality being critical for substrate recognition.[3]
| Parameter | Value | Substrate | Organism | Reference |
| Apparent Km | 15 µM | 2-hydroxy-3-methylhexadecanoyl-CoA | Rat | [5] |
| Optimal TPP Concentration | 20 µM | 2-hydroxy-3-methylhexadecanoyl-CoA | Rat | [5] |
| Optimal MgCl₂ Concentration | 0.8 mM | 2-hydroxy-3-methylhexadecanoyl-CoA | Rat | [5] |
| Optimal pH | 7.5 | 2-hydroxy-3-methylhexadecanoyl-CoA | Rat | [5] |
| Optimal Temperature | 37°C (assay condition) | 2-hydroxyisobutyryl-CoA | Actinobacterial | [1] |
Table 1: Kinetic and Optimal Condition Parameters for 2-Hydroxyacyl-CoA Lyase Activity.
Substrate Specificity: HACL1 vs. HACL2
A homolog of HACL1, named 2-hydroxyacyl-CoA lyase 2 (HACL2) , has been identified and is localized to the endoplasmic reticulum.[6] While both enzymes catalyze the cleavage of 2-hydroxyacyl-CoAs, they exhibit different substrate preferences. HACL1 is more active towards 3-methyl-branched 2-hydroxyacyl-CoAs like 2-hydroxyphytanoyl-CoA, whereas HACL2 shows a preference for straight-chain 2-hydroxy very-long-chain fatty acyl-CoAs (VLCFAs).[6][7][8]
| Feature | HACL1 | HACL2 | Reference |
| Subcellular Localization | Peroxisome | Endoplasmic Reticulum | [6] |
| Primary Substrate Class | 3-methyl-branched 2-hydroxyacyl-CoAs | Straight-chain 2-hydroxy VLCFAs | [6][7][8] |
Table 2: Comparison of HACL1 and HACL2.
Metabolic Pathways
The cleavage of 2-hydroxyphytanoyl-CoA is a central step in the α-oxidation pathway of phytanic acid. This pathway allows for the degradation of phytanic acid to pristanic acid, which can then enter the β-oxidation pathway.
Metabolic Fate of the Products
-
Formyl-CoA: This one-carbon unit is rapidly hydrolyzed to formate by the enzyme formyl-CoA hydrolase.[5] Formate is then further metabolized, primarily in the cytosol, to carbon dioxide (CO₂).[5]
-
Pristanal: This (n-1) aldehyde is oxidized to its corresponding carboxylic acid, pristanic acid, by an aldehyde dehydrogenase.[9] Pristanic acid can then be activated to pristanoyl-CoA and subsequently undergo degradation via the peroxisomal β-oxidation pathway.[9]
Experimental Protocols
Measurement of 2-Hydroxyacyl-CoA Lyase Activity (Radiolabeled Assay)
This protocol is adapted from the method described by Foulon et al. (1999).[5]
Principle: The activity of HACL1 is quantified by measuring the production of [¹⁴C]formate from a [1-¹⁴C]-labeled 2-hydroxyacyl-CoA substrate. The product, [¹⁴C]formyl-CoA, is readily hydrolyzed to [¹⁴C]formate, which can then be measured.
Materials:
-
Enzyme source (e.g., purified recombinant HACL1, peroxisomal fractions)
-
Reaction medium:
-
50 mM Tris buffer, pH 7.5
-
6.6 µM Bovine Serum Albumin (BSA)
-
0.8 mM MgCl₂
-
20 µM Thiamine pyrophosphate (TPP)
-
-
Substrate: 40 µM 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA
-
6% (w/v) Perchloric acid (HClO₄)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction medium with all components except the enzyme source and substrate.
-
Add 50 µL of the enzyme source to 200 µL of the reaction medium in a microcentrifuge tube.
-
Initiate the reaction by adding the [1-¹⁴C]-labeled substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding 125 µL of 6% HClO₄.
-
Centrifuge the mixture to pellet precipitated protein.
-
Measure the radioactivity of the [¹⁴C]formate in the supernatant using a scintillation counter.
-
A "no-enzyme" control should be included to account for any non-enzymatic degradation of the substrate.
Expression and Purification of Recombinant His-tagged HACL1
This protocol provides a general workflow for the expression of His-tagged HACL1 in E. coli and its subsequent purification.[1]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a HACL1 expression vector
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Expression:
-
Grow an overnight culture of the transformed E. coli.
-
Inoculate a larger volume of LB medium and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-0.5 mM) and continue to incubate at a lower temperature (e.g., 20°C) overnight.
-
Harvest the cells by centrifugation.
-
-
Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
IMAC: Load the clarified lysate onto a Ni-NTA column. Wash with Wash Buffer and elute the His-tagged HACL1 with Elution Buffer.
-
SEC: Further purify the eluted protein by size-exclusion chromatography to remove aggregates and other contaminants.
-
-
Analysis:
-
Analyze fractions from each purification step by SDS-PAGE to assess purity and molecular weight.
-
References
- 1. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]
Peroxisomal Targeting of Enzymes in 2-Hydroxyphytanoyl-CoA Turnover: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomes are ubiquitous and dynamic organelles that play a crucial role in various metabolic processes, including the breakdown of very-long-chain fatty acids, branched-chain fatty acids, and the detoxification of reactive oxygen species. A key metabolic pathway housed within the peroxisome is the α-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources. The turnover of the central metabolite in this pathway, 2-hydroxyphytanoyl-CoA, is dependent on the precise localization and function of specific enzymes within the peroxisome. This technical guide provides an in-depth overview of the peroxisomal targeting of the core enzymes involved in 2-hydroxyphytanoyl-CoA metabolism, with a focus on the underlying molecular mechanisms, experimental validation, and quantitative analysis. This information is critical for researchers investigating peroxisomal disorders, lipid metabolism, and for professionals in drug development targeting these pathways.
Core Enzymes and their Peroxisomal Targeting Signals
The catabolism of 2-hydroxyphytanoyl-CoA is primarily carried out by a cascade of enzymes that are synthesized in the cytosol and subsequently imported into the peroxisomal matrix. This import is mediated by specific peroxisomal targeting signals (PTS) within the amino acid sequence of these enzymes, which are recognized by cytosolic receptors that shuttle them to the peroxisomal membrane.
The two main enzymes central to 2-hydroxyphytanoyl-CoA turnover are:
-
Phytanoyl-CoA Hydroxylase (PHYH): This enzyme, also known as phytanoyl-CoA dioxygenase, catalyzes the hydroxylation of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[1] It is a critical first step in the α-oxidation pathway.[2] Deficiency in PHYH activity leads to the accumulation of phytanic acid, causing the neurological disorder Refsum disease.[2][3]
-
2-Hydroxyacyl-CoA Lyase 1 (HACL1): Previously known as 2-hydroxyphytanoyl-CoA lyase (2-HPCL), HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that cleaves 2-hydroxyphytanoyl-CoA into pristanal (B217276) and formyl-CoA.[4][5] This is a key step in the degradation of both 3-methyl-branched fatty acids like phytanic acid and 2-hydroxy long-chain fatty acids.[5]
The peroxisomal import of these enzymes is directed by two distinct types of targeting signals:
-
Peroxisomal Targeting Signal 1 (PTS1): This is the most common peroxisomal import signal and consists of a canonical tripeptide sequence, Serine-Lysine-Leucine (SKL), or its variants, located at the extreme C-terminus of the protein.[2] This signal is recognized by the cytosolic receptor PEX5.[2]
-
Peroxisomal Targeting Signal 2 (PTS2): This is a less common, N-terminal targeting signal with a consensus sequence of -(R/K)(L/V/I)X5(H/Q)(L/A)-.[6] Proteins bearing a PTS2 are recognized by the cytosolic receptor PEX7.[2]
Table 1: Peroxisomal Targeting Signals of Key Enzymes in 2-Hydroxyphytanoyl-CoA Turnover
| Enzyme | Abbreviation | Peroxisomal Targeting Signal (PTS) Type | Targeting Signal Sequence | Receptor |
| Phytanoyl-CoA Hydroxylase | PHYH | PTS2 | N-terminal consensus: -(R/K)(L/V/I)X5(H/Q)(L/A)- | PEX7 |
| 2-Hydroxyacyl-CoA Lyase 1 | HACL1 | PTS1 | C-terminal: RSNM (human)[7] | PEX5 |
Quantitative Data on 2-Hydroxyphytanoyl-CoA Turnover
The efficient turnover of 2-hydroxyphytanoyl-CoA is critical for preventing the toxic accumulation of phytanic acid. Studies in mouse models with deficiencies in the α-oxidation pathway have provided valuable quantitative data on the impact of impaired enzyme function.
Table 2: Accumulation of Phytanic Acid and its Metabolites in Hacl1-Deficient Mice
| Genotype | Tissue | Phytanic Acid Level (Fold Change vs. Wild-Type) | 2-Hydroxyphytanic Acid Level (Fold Change vs. Wild-Type) | Reference |
| Hacl1 -/- | Liver | ~2.4 | ~55 | [8] |
Data from Hacl1-deficient mice fed a high phytol (B49457) diet highlight the critical role of HACL1 in the downstream processing of 2-hydroxyphytanoyl-CoA. The significant accumulation of 2-hydroxyphytanic acid points to a bottleneck in the pathway when HACL1 is absent.
Experimental Protocols
Verifying the peroxisomal localization of enzymes is fundamental to understanding their function. The following are detailed methodologies for key experiments used to study the peroxisomal targeting of proteins involved in 2-hydroxyphytanoyl-CoA turnover.
Protocol 1: Immunofluorescence Microscopy for Peroxisomal Protein Localization
This method allows for the visualization of the subcellular localization of a protein of interest within cultured cells.
Materials:
-
Cultured mammalian cells (e.g., human fibroblasts, HepG2)
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody against the protein of interest (e.g., anti-HACL1 or anti-PHYH)
-
Primary antibody against a peroxisomal marker protein (e.g., anti-PMP70, anti-Catalase)
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG, Alexa Fluor 594-conjugated anti-mouse IgG)
-
DAPI solution (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on glass coverslips to an appropriate confluency.
-
Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.
-
Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibodies (against the protein of interest and the peroxisomal marker) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes.
-
Mounting: Wash the cells once with PBS and then mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Co-localization of the signal from the protein of interest with the peroxisomal marker indicates peroxisomal targeting.[9][10]
Protocol 2: Subcellular Fractionation by Differential and Density Gradient Centrifugation
This biochemical technique separates cellular organelles based on their size and density, allowing for the enrichment of peroxisomes.
Materials:
-
Animal tissue (e.g., rat liver) or cultured cells
-
Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4)
-
Dounce homogenizer
-
Centrifuge and rotors capable of low and high speeds
-
Density gradient medium (e.g., OptiPrep™, Nycodenz)
-
Bradford assay reagents for protein quantification
-
Reagents for marker enzyme assays (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria)
Procedure:
-
Homogenization: Mince the tissue or harvest the cells and wash with ice-cold homogenization buffer. Homogenize the sample using a Dounce homogenizer on ice.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at a medium speed (e.g., 3,000 x g for 10 minutes at 4°C) to pellet heavy mitochondria.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 25,000 x g for 20 minutes at 4°C) to obtain a light mitochondrial fraction (L-fraction) enriched in peroxisomes and mitochondria.
-
-
Density Gradient Centrifugation:
-
Resuspend the L-fraction pellet in homogenization buffer.
-
Layer the resuspended L-fraction onto a pre-formed density gradient (e.g., a discontinuous OptiPrep™ or Nycodenz gradient).
-
Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours at 4°C).
-
Collect the fractions from the gradient. Peroxisomes will band at a higher density than mitochondria and other contaminating organelles.
-
-
Analysis:
-
Determine the protein concentration of each fraction using the Bradford assay.
-
Perform marker enzyme assays to identify the fractions containing peroxisomes (catalase activity) and to assess the level of contamination from other organelles (e.g., cytochrome c oxidase for mitochondria).
-
The fractions with high catalase activity and low mitochondrial marker activity are the purified peroxisomal fractions. These can be further analyzed by Western blotting to detect the presence of the enzymes of interest.[11][12]
-
Protocol 3: In Vitro Peroxisomal Protein Import Assay
This cell-free assay directly assesses the import of a protein into isolated peroxisomes.
Materials:
-
In vitro transcription/translation system
-
Plasmid DNA encoding the protein of interest (e.g., HACL1 or PHYH)
-
[35S]-methionine
-
Purified peroxisomes (from subcellular fractionation)
-
Import buffer (containing ATP, an ATP-regenerating system, and cytosolic factors)
-
Proteinase K
-
SDS-PAGE gels and autoradiography equipment
Procedure:
-
In Vitro Synthesis of Radiolabeled Protein: Synthesize the protein of interest in vitro in the presence of [35S]-methionine using a coupled transcription/translation system.
-
Import Reaction:
-
Incubate the radiolabeled protein with purified peroxisomes in import buffer at 37°C for a defined period (e.g., 30-60 minutes).
-
As a negative control, perform the reaction on ice or in the absence of ATP.
-
-
Protease Protection:
-
After the import reaction, treat the samples with proteinase K to digest any protein that has not been imported into the peroxisomes.
-
As a control for organelle integrity, treat a sample with proteinase K in the presence of a detergent (e.g., Triton X-100) to lyse the peroxisomes.
-
-
Analysis:
-
Re-isolate the peroxisomes by centrifugation.
-
Lyse the peroxisomes and analyze the proteins by SDS-PAGE.
-
Detect the radiolabeled protein by autoradiography. A protected band in the protease-treated sample (but not in the detergent-treated control) indicates successful import into the peroxisome.[10][13]
-
Visualization of Pathways and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Pathway of phytanic acid α-oxidation in the peroxisome.
Caption: Import of PHYH and HACL1 into the peroxisome.
Caption: Workflow for immunofluorescence localization.
Conclusion
The correct peroxisomal targeting of enzymes such as PHYH and HACL1 is paramount for the proper functioning of the α-oxidation pathway and overall lipid homeostasis. Understanding the specific targeting signals, the import machinery, and the consequences of their mislocalization is essential for diagnosing and potentially treating peroxisomal disorders. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to investigate these critical cellular processes. Further research into the quantitative aspects of protein import and the regulation of these pathways will continue to shed light on the intricate workings of peroxisomal metabolism and its role in human health and disease.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Peroxisomal targeting signal - Wikipedia [en.wikipedia.org]
- 3. Phytanoyl-CoA hydroxylase activity is induced by phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Super-resolution Microscopy Reveals Compartmentalization of Peroxisomal Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new definition for the consensus sequence of the peroxisome targeting signal type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Molecular basis of Refsum disease: sequence variations in phytanoyl-CoA hydroxylase (PHYH) and the PTS2 receptor (PEX7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro analysis of peroxisomal protein import - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of peroxisomal protein import in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Cell-Free In Vitro Import System for Peroxisomal Proteins Containing a Type 2 Targeting Signal (PTS2) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Accumulation of 2-Hydroxyphytanoyl-CoA in Disease Models
Executive Summary: 2-Hydroxyphytanoyl-CoA is a critical intermediate in the peroxisomal α-oxidation of phytanic acid, a branched-chain fatty acid derived exclusively from dietary sources. While defects in the initial step of this pathway, catalyzed by Phytanoyl-CoA hydroxylase (PHYH), lead to the accumulation of phytanic acid as seen in Adult Refsum Disease, defects in the subsequent step provide a direct model for the accumulation of 2-Hydroxyphytanoyl-CoA. This guide explores the metabolic context of 2-Hydroxyphytanoyl-CoA, focusing on disease models where its accumulation is a key pathological feature, most notably in 2-Hydroxyacyl-CoA Lyase (HACL1) deficiency. We provide an in-depth review of the quantitative data, experimental protocols for measurement, and the cellular consequences of its accumulation, tailored for researchers and drug development professionals in the field of metabolic disorders.
The Alpha-Oxidation Pathway of Phytanic Acid
Phytanic acid is a 3-methyl-branched-chain fatty acid that cannot be degraded by the standard β-oxidation pathway due to the methyl group at its β-carbon.[1] It must first undergo α-oxidation, a process primarily localized within the peroxisomes, to shorten the chain by one carbon, yielding pristanic acid, which can then enter β-oxidation.[2][3][4]
The α-oxidation pathway consists of four main enzymatic steps:
-
Activation: Phytanic acid is converted to its coenzyme A ester, phytanoyl-CoA.[3]
-
Hydroxylation: Phytanoyl-CoA is hydroxylated to 2-hydroxyphytanoyl-CoA by the enzyme phytanoyl-CoA hydroxylase (PHYH).[1][3][4] This is the rate-limiting step and the site of the defect in Adult Refsum Disease.[5][6]
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyacyl-CoA lyase 1 (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, into pristanal (B217276) and formyl-CoA.[7][8][9][10]
-
Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[11]
This metabolic sequence is crucial for preventing the toxic accumulation of phytanic acid.
References
- 1. Ultrastructure of skin from Refsum disease with emphasis on epidermal lamellar bodies and stratum corneum barrier lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Refsum's disease: a peroxisomal disorder affecting phytanic acid alpha-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]
- 10. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Figure 1. [Metabolic pathway showing the different...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Hydroxyphytanoyl-CoA for In Vitro Studies
For: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyphytanoyl-CoA is a critical intermediate in the peroxisomal alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources. The conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA is catalyzed by the enzyme phytanoyl-CoA 2-hydroxylase (PAHX or PhyH), an iron(II) and 2-oxoglutarate-dependent oxygenase.[1][2][3] A deficiency in PAHX activity leads to the accumulation of phytanic acid, causing Refsum disease, a rare autosomal recessive neurological disorder.[2][4] The subsequent step in the pathway is the cleavage of 2-hydroxyphytanoyl-CoA by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1) into pristanal (B217276) and formyl-CoA.[5][6]
The availability of pure 2-hydroxyphytanoyl-CoA is essential for a variety of in vitro studies, including the investigation of Refsum disease pathology, the characterization of HACL1 enzyme kinetics, and the screening of potential therapeutic agents. These application notes provide a detailed protocol for the enzymatic synthesis of 2-hydroxyphytanoyl-CoA and its subsequent use in an in vitro assay for HACL1 activity.
Biochemical Context: The Alpha-Oxidation Pathway of Phytanic Acid
The alpha-oxidation of phytanic acid is a multi-step process localized within the peroxisomes.[7][8] It begins with the activation of phytanic acid to its CoA ester, followed by a hydroxylation and a lyase-catalyzed cleavage reaction.
Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.
Part 1: Enzymatic Synthesis of 2-Hydroxyphytanoyl-CoA
This protocol details the in vitro synthesis of 2-hydroxyphytanoyl-CoA from its precursor, phytanoyl-CoA, using the enzyme phytanoyl-CoA 2-hydroxylase (PAHX). The product can be purified using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow: Synthesis and Purification
The overall workflow involves preparing the reaction mixture, initiating the enzymatic reaction, stopping the reaction, and purifying the final product.
Caption: Workflow for the enzymatic synthesis of 2-Hydroxyphytanoyl-CoA.
Protocol 1: Synthesis of 2-Hydroxyphytanoyl-CoA
This method is adapted from established procedures for assaying PAHX activity.[1][9]
1. Materials and Reagents:
-
Phytanoyl-CoA (Substrate)
-
Recombinant human PAHX (Enzyme)
-
Potassium phosphate (B84403) buffer (pH 7.2)
-
2-Oxoglutarate
-
Ferrous sulfate (B86663) (FeSO₄)
-
L-Ascorbic acid
-
Catalase
-
Perchloric acid (for quenching)
-
Reverse-phase C18 HPLC column and system
-
Acetonitrile and aqueous buffer (for HPLC mobile phase)
2. Reaction Mixture Preparation:
-
Prepare fresh solutions of cofactors immediately before use. Ascorbate and FeSO₄ solutions are particularly susceptible to oxidation.
-
In a microcentrifuge tube, combine the components as detailed in the table below.
| Component | Stock Concentration | Final Concentration | Volume per 100 µL Rxn |
| K-Phosphate Buffer (pH 7.2) | 1 M | 50 mM | 5 µL |
| Phytanoyl-CoA | 1 mM | 50 µM | 5 µL |
| 2-Oxoglutarate | 10 mM | 1 mM | 10 µL |
| L-Ascorbic Acid | 10 mM | 1 mM | 10 µL |
| FeSO₄ | 1 mM | 100 µM | 10 µL |
| Catalase | 20 mg/mL | 200 µg/mL | 1 µL |
| Recombinant PAHX | 1 mg/mL | 10 µg/mL | 1 µL |
| Nuclease-free Water | - | - | 58 µL |
| Total Volume | - | - | 100 µL |
3. Reaction Procedure:
-
Combine buffer, water, substrate, and cofactors in the reaction tube and pre-warm to 37°C for 5 minutes.
-
Initiate the reaction by adding the recombinant PAHX enzyme.
-
Incubate the mixture at 37°C for 60-120 minutes. The optimal time should be determined empirically to maximize yield without significant product degradation.
-
Stop the reaction by adding 12.5 µL of 6% (w/v) perchloric acid.
-
Centrifuge the quenched reaction at 14,000 x g for 5 minutes to pellet the precipitated protein.
4. Purification and Verification:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject the supernatant onto a reverse-phase C18 column.
-
Separate phytanoyl-CoA and 2-hydroxyphytanoyl-CoA using a suitable gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile).[10]
-
Collect the fraction corresponding to the 2-hydroxyphytanoyl-CoA peak. A reported yield following HPLC purification is approximately 50%.[9]
-
Confirm the identity and purity of the collected product using mass spectrometry and/or NMR analysis.[1][9]
Part 2: In Vitro Application of Synthesized 2-Hydroxyphytanoyl-CoA
The synthesized 2-hydroxyphytanoyl-CoA can be used as a substrate to measure the activity of the downstream enzyme, 2-hydroxyphytanoyl-CoA lyase (HACL1). HACL1 activity is dependent on the cofactors thiamine pyrophosphate (TPP) and Mg²⁺.[6][11]
Experimental Workflow: HACL1 Activity Assay
This workflow outlines the steps for using the synthesized product in a coupled enzyme assay to determine HACL1 activity.
Caption: Workflow for an in vitro HACL1 activity assay.
Protocol 2: Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity
This protocol measures the formation of formyl-CoA or formate from 2-hydroxyphytanoyl-CoA.[6][12]
1. Materials and Reagents:
-
Purified 2-Hydroxyphytanoyl-CoA (from Part 1)
-
HACL1 enzyme source (e.g., purified recombinant HACL1 or rat liver peroxisomal matrix fraction)[6][13]
-
MOPS buffer (pH 7.2)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
Detection system for formyl-CoA or formate (e.g., HPLC-based separation or a coupled enzymatic assay leading to a colorimetric or fluorescent readout).[6]
2. Assay Mixture Preparation:
| Component | Stock Concentration | Final Concentration | Volume per 100 µL Rxn |
| MOPS Buffer (pH 7.2) | 1 M | 50 mM | 5 µL |
| 2-Hydroxyphytanoyl-CoA | 1 mM | 50 µM | 5 µL |
| Thiamine Pyrophosphate (TPP) | 10 mM | 0.2 mM | 2 µL |
| MgCl₂ | 1 M | 2 mM | 0.2 µL |
| HACL1 Enzyme Source | Varies | Varies | 10 µL |
| Nuclease-free Water | - | - | 77.8 µL |
| Total Volume | - | - | 100 µL |
3. Assay Procedure:
-
Combine buffer, water, substrate, and cofactors in a reaction tube and pre-warm to 37°C.
-
Initiate the reaction by adding the HACL1 enzyme source.
-
Incubate at 37°C for 10-30 minutes. The reaction should be kept within the linear range.
-
Terminate the reaction (e.g., with perchloric acid).
-
Quantify the amount of formyl-CoA or formate produced. This can be achieved by separating the products via HPLC and measuring radioactivity if a labeled substrate was used, or through other specific detection methods.[6][12]
4. Data Analysis:
-
Calculate the rate of product formation over time.
-
Enzyme activity can be expressed in units such as nmol of product formed per minute per mg of protein (nmol/min/mg).
These protocols provide a framework for the reliable synthesis and application of 2-hydroxyphytanoyl-CoA, facilitating further research into lipid metabolism and associated disorders.
References
- 1. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Refsum's disease: a peroxisomal disorder affecting phytanic acid alpha-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultrastructure of skin from Refsum disease with emphasis on epidermal lamellar bodies and stratum corneum barrier lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | 2-hydroxyphytanoyl-CoA => pristanal + formyl-CoA [reactome.org]
- 6. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Measuring 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyphytanoyl-CoA lyase (HACL1), also known as 2-hydroxyacyl-CoA lyase 1, is a key peroxisomal enzyme that plays a critical role in the α-oxidation of fatty acids.[1][2] This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes the cleavage of 2-hydroxyacyl-CoAs into formyl-CoA and an aldehyde with one less carbon atom.[1][3] This metabolic pathway is essential for the degradation of 3-methyl-branched fatty acids like phytanic acid and for the metabolism of 2-hydroxy straight-chain fatty acids.[3][4] Dysregulation of HACL1 activity is implicated in various metabolic disorders, making it a potential therapeutic target.
These application notes provide detailed protocols for robust and reliable methods to measure HACL1 activity, facilitating basic research, drug discovery, and diagnostics. The described assays include a radiometric method for direct measurement of product formation and a continuous enzyme-coupled spectrophotometric assay.
Signaling and Metabolic Pathways
The following diagram illustrates the alpha-oxidation pathway of phytanic acid, highlighting the central role of HACL1.
Quantitative Data Summary
The following tables summarize key quantitative data related to HACL1 activity and its comparison with its homolog, HACL2.
Table 1: General Properties and Substrate Preference of HACL1 and HACL2 [1]
| Feature | HACL1 | HACL2 |
| Subcellular Localization | Peroxisome | Endoplasmic Reticulum |
| Primary Substrate Class | 3-methyl-branched 2-hydroxyacyl-CoAs | 2-hydroxy very-long-chain acyl-CoAs |
| Key Metabolic Role | Phytanic acid degradation | Odd-chain fatty acid synthesis |
Table 2: Metabolic Changes in HACL1 and HACL2 Knockout (KO) CHO-K1 Cells [5][6]
| Metabolite | Cell Line | Condition | Fold Change vs. Wild Type |
| 2-OH Phytanic Acid | Hacl1 KO | + 4 µM Phytanic Acid (24h) | Increased |
| Pristanic Acid | Hacl1 KO | + 4 µM Phytanic Acid (24h) | Decreased |
| 2-OH C24:0 Ceramide | Hacl2 KO | + 4 µM 2-OH C24:0 FA (72h) | Increased |
Table 3: Kinetic Parameters for a Bacterial 2-Hydroxyisobutyryl-CoA Lyase [7]
Note: While not human HACL1, these values from a related actinobacterial enzyme provide an indication of potential kinetic properties.
| Parameter | Value |
| Km | ~120 µM |
| kcat | ~1.3 s-1 |
| Catalytic Efficiency (kcat/Km) | ~11 s-1 mM-1 |
Experimental Protocols
Protocol 1: Radiometric Assay for HACL1 Activity
This assay directly measures the formation of [14C]formate, a product of the HACL1-catalyzed cleavage of a radiolabeled substrate.[8]
Principle:
HACL1 cleaves 2-hydroxy-3-methyl[1-14C]hexadecanoyl-CoA to produce [14C]formyl-CoA and 2-methylpentadecanal. The unstable [14C]formyl-CoA is readily hydrolyzed to [14C]formate, which is then captured as 14CO2 for quantification by scintillation counting.[8]
Materials:
-
Substrate: 2-hydroxy-3-methyl[1-14C]hexadecanoyl-CoA
-
Enzyme Source: Purified HACL1, cell lysates, or subcellular fractions (e.g., peroxisomal fraction)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
Cofactors: 20 µM Thiamine pyrophosphate (TPP), 0.8 mM MgCl2
-
Other Reagents: 6.6 µM Bovine Serum Albumin (BSA), Scintillation fluid, CO2 trapping agent (e.g., hyamine hydroxide)
Workflow Diagram:
Procedure:
-
Prepare the reaction medium containing Tris buffer, BSA, MgCl2, and TPP.
-
Add the radiolabeled substrate, 2-hydroxy-3-methyl[1-14C]hexadecanoyl-CoA, to a final concentration of 40 µM.[8]
-
Initiate the reaction by adding 50 µL of the enzyme source to 200 µL of the reaction medium.[8]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by acidification, which facilitates the conversion of formate (B1220265) to CO2.
-
Trap the evolved 14CO2 using a suitable trapping agent.
-
Add scintillation fluid to the trapping agent and quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of [14C]formate produced per unit time and protein concentration.
Protocol 2: Continuous Enzyme-Coupled Spectrophotometric Assay
This assay indirectly measures HACL1 activity by coupling the production of the aldehyde product to a reaction that can be monitored spectrophotometrically.[9]
Principle:
HACL1 cleaves a 2-hydroxyacyl-CoA substrate (e.g., (R)-2-hydroxybutanoyl-CoA) to produce an aldehyde (e.g., propanal) and formyl-CoA. The aldehyde is then oxidized by aldehyde dehydrogenase (ALDH) in the presence of NAD+, leading to the formation of NADH. The increase in absorbance at 340 nm due to NADH production is directly proportional to the HACL1 activity.[9]
Reaction Scheme:
-
(R)-2-hydroxybutanoyl-CoA ---(HACL1, TPP, Mg²⁺)--> Propanal + Formyl-CoA
-
Propanal + NAD⁺ + H₂O ---(ALDH)--> Propionate + NADH + H⁺
Materials:
-
Substrate: (R)-2-hydroxybutanoyl-CoA (may require custom synthesis)[9]
-
Enzyme Source: Purified HACL1 or cell lysates
-
Coupling Enzyme: Aldehyde dehydrogenase (ALDH)
-
Buffer: 100 mM Potassium Phosphate (B84403) Buffer, pH 7.4
-
Cofactors: TPP, MgCl2, NAD+
-
Equipment: Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm with temperature control.[9]
Workflow Diagram:
Procedure:
-
Prepare a master mix containing potassium phosphate buffer, ALDH, NAD+, TPP, and MgCl2.
-
Add the HACL1 enzyme source to the master mix.
-
Transfer the mixture to a cuvette and incubate at 37°C for 5 minutes to allow for temperature equilibration and to record any background rate of NAD+ reduction.[9]
-
Initiate the reaction by adding the substrate, (R)-2-hydroxybutanoyl-CoA, to a final concentration of 1 mM.[9]
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
Calculate the initial rate of the reaction (ΔA340/minute) from the linear portion of the absorbance curve.
-
Determine the specific activity of HACL1 using the molar extinction coefficient of NADH (6220 M-1cm-1) and the protein concentration of the enzyme source.
Conclusion
The choice of assay for measuring HACL1 activity will depend on the specific research question, available resources, and the nature of the enzyme source. The radiometric assay offers high sensitivity and a direct measure of product formation, making it suitable for studies with low enzyme concentrations. The spectrophotometric assay provides a continuous and real-time measurement of enzyme activity, which is advantageous for kinetic studies and high-throughput screening of potential inhibitors or activators of HACL1. Both methods, when properly executed, provide reliable and quantitative data on the activity of this important peroxisomal enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. ENZYME - 4.1.2.63 2-hydroxyacyl-CoA lyase [enzyme.expasy.org]
- 3. physoc.org [physoc.org]
- 4. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Assay of Phytanoyl-CoA Hydroxylase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanoyl-CoA hydroxylase (PHYH), also known as phytanoyl-CoA 2-hydroxylase, is a critical peroxisomal enzyme in the alpha-oxidation pathway responsible for the metabolism of phytanic acid, a branched-chain fatty acid obtained from dietary sources.[1][2] This enzyme, a member of the iron(II) and 2-oxoglutarate-dependent oxygenase superfamily, catalyzes the hydroxylation of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[3] A deficiency in PHYH activity, typically due to mutations in the PHYH gene, leads to the accumulation of phytanic acid, resulting in the rare autosomal recessive neurological disorder known as Refsum disease.[4][5]
The in vitro determination of PHYH activity is essential for the diagnosis of Refsum disease, for investigating the underlying disease mechanisms, and for the screening and development of potential therapeutic agents.[3] These application notes provide detailed protocols for robust and reliable in vitro assays to determine the activity of phytanoyl-CoA hydroxylase using both native (liver homogenates) and recombinant enzyme sources.
Metabolic Pathway
The alpha-oxidation of phytanic acid is a multi-step process that occurs within the peroxisomes. The pathway is initiated by the activation of phytanic acid to its coenzyme A (CoA) ester, phytanoyl-CoA. PHYH then hydroxylates phytanoyl-CoA at the alpha-position. Subsequent enzymatic reactions lead to the removal of a single carbon atom, producing pristanic acid, which can then enter the beta-oxidation pathway for further degradation.
Figure 1: Alpha-oxidation pathway of phytanic acid highlighting the role of PHYH.
Data Presentation
The following table summarizes hypothetical quantitative data from a kinetic analysis of recombinant human PHYH.
| Substrate/Cofactor | Concentration (µM) | Initial Velocity (nmol/min/mg) |
| Phytanoyl-CoA | 5 | 35.7 |
| 10 | 62.5 | |
| 20 | 95.2 | |
| 40 | 125.0 | |
| 80 | 153.8 | |
| 2-Oxoglutarate | 25 | 41.7 |
| 50 | 71.4 | |
| 100 | 100.0 | |
| 200 | 125.0 | |
| 400 | 142.9 |
Table 1: Kinetic Data for Recombinant Human Phytanoyl-CoA Hydroxylase
| Kinetic Parameter | Value |
| Km for Phytanoyl-CoA | 29.5 µM |
| Vmax | 200 nmol/min/mg |
| Km for 2-Oxoglutarate | 75 µM |
Table 2: Michaelis-Menten Kinetic Constants for Recombinant Human PHYH
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Human PHYH
This protocol describes the expression of His-tagged human PHYH in E. coli and its subsequent purification.
Materials:
-
pET expression vector containing the human PHYH gene with an N-terminal His6-tag
-
E. coli BL21(DE3) competent cells
-
LB broth and LB agar (B569324) plates with appropriate antibiotic (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Cell lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Dialysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Transformation: Transform the PHYH expression vector into E. coli BL21(DE3) competent cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.[6]
-
Expression: Inoculate a single colony into a starter culture of LB broth with antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[7]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours with shaking.[7]
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in ice-cold cell lysis buffer. Lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris and load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer and elute the His-tagged PHYH with elution buffer.[8]
-
Dialysis: Pool the elution fractions containing PHYH and dialyze against dialysis buffer to remove imidazole.
-
Concentration and Storage: Concentrate the purified protein using a suitable method and store at -80°C.
Figure 2: Workflow for recombinant PHYH expression and purification.
Protocol 2: Preparation of Liver Homogenate
This protocol describes the preparation of a crude enzyme source from liver tissue.[3]
Materials:
-
Fresh or frozen liver tissue
-
Ice-cold homogenization buffer (50 mM Tris-HCl, 150 mM KCl, 2 mM EDTA, pH 7.4)[3]
-
Dounce homogenizer or mechanical homogenizer
-
Refrigerated centrifuge
Procedure:
-
Thaw frozen liver tissue on ice and wash with ice-cold homogenization buffer.
-
Mince the tissue into small pieces and add 3 volumes of ice-cold homogenization buffer.[3]
-
Homogenize the tissue using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[3]
-
Carefully collect the supernatant (post-nuclear supernatant) for use in the assay.
-
Determine the protein concentration of the homogenate using a standard method (e.g., Bradford or BCA assay).
Protocol 3: HPLC-Based Assay for PHYH Activity
This method directly measures the formation of the product, 2-hydroxyphytanoyl-CoA.
Materials:
-
Phytanoyl-CoA (substrate)
-
Purified recombinant PHYH or liver homogenate
-
Assay Buffer (50 mM Tris-HCl, pH 7.5)[3]
-
2-Oxoglutarate solution
-
Ferrous sulfate (B86663) (FeSO₄) solution (freshly prepared)
-
Ascorbic acid solution (freshly prepared)
-
Quenching solution (e.g., 1 M HCl)
-
Reverse-phase C18 HPLC column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, 1 mM 2-oxoglutarate, 100 µM FeSO₄, 2 mM ascorbic acid, and 50 µM phytanoyl-CoA.
-
Enzyme Addition: Add 10-50 µg of purified recombinant PHYH or liver homogenate to the reaction mixture to a final volume of 100 µL.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes. The incubation time should be within the linear range of the reaction.
-
Reaction Quenching: Stop the reaction by adding 50 µL of the quenching solution.
-
Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis: Inject the sample onto a reverse-phase C18 column. Separate the substrate (phytanoyl-CoA) and the product (2-hydroxyphytanoyl-CoA) using a gradient of mobile phase A (e.g., 50 mM potassium phosphate, pH 5.5) and mobile phase B (e.g., acetonitrile). A typical gradient could be 10-90% B over 20 minutes with a flow rate of 1 mL/min. Monitor the eluent at 254 nm.
-
Calculation of Enzyme Activity: Calculate the rate of product formation based on the peak area of 2-hydroxyphytanoyl-CoA, a standard curve of the product, the incubation time, and the amount of protein used.
Protocol 4: Non-Radioactive Assay for PHYH Activity (2-Oxoglutarate Consumption)
This indirect assay measures the consumption of the co-substrate, 2-oxoglutarate.
Materials:
-
Phytanoyl-CoA (substrate)
-
Purified recombinant PHYH or liver homogenate
-
Assay Buffer (50 mM Tris-HCl, pH 7.5)
-
2-Oxoglutarate solution
-
Ferrous sulfate (FeSO₄) solution (freshly prepared)
-
Ascorbic acid solution (freshly prepared)
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
Reaction Setup and Incubation: Follow steps 1-3 from Protocol 3.
-
Reaction Quenching: Stop the reaction by adding a small volume of strong acid (e.g., 10 µL of 6 M HCl).
-
Derivatization: Add DNPH solution to the quenched reaction to derivatize the remaining 2-oxoglutarate. Incubate at room temperature for 10 minutes.
-
Color Development: Add NaOH solution to develop a colored product.
-
Quantification: Measure the absorbance at a specific wavelength (e.g., 520 nm) using a spectrophotometer.
-
Calculation of Enzyme Activity: The amount of 2-oxoglutarate consumed is determined by subtracting the amount of remaining 2-oxoglutarate in the reaction from the amount in a no-enzyme control. A standard curve of 2-oxoglutarate should be prepared and treated with DNPH and NaOH in the same manner.
Conclusion
The protocols outlined in these application notes provide a robust framework for the detailed investigation of phytanoyl-CoA hydroxylase activity. The choice of assay will depend on the specific research question and available laboratory equipment. These methods are invaluable tools for advancing our understanding of PHYH function, the pathophysiology of Refsum disease, and for the development of novel therapeutic strategies.
References
- 1. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytanoyl-CoA hydroxylase activity is induced by phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 7. protocols.io [protocols.io]
- 8. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Characterization of 2-Hydroxyphytanoyl-CoA
Abstract:
This document provides detailed application notes and experimental protocols for the characterization of 2-Hydroxyphytanoyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. 2-Hydroxyphytanoyl-CoA is a critical intermediate in the alpha-oxidation of phytanic acid, a metabolic pathway implicated in Refsum disease.[1][2][3] Accurate structural elucidation and quantification of this molecule are paramount for studying the enzymatic activity of phytanoyl-CoA 2-hydroxylase (PAHX) and for the development of potential therapeutic agents.[4][5][6] These guidelines are intended for researchers, scientists, and drug development professionals working on metabolic disorders and related enzymology.
Introduction
2-Hydroxyphytanoyl-CoA is the product of the hydroxylation of phytanoyl-CoA, a reaction catalyzed by the peroxisomal enzyme phytanoyl-CoA 2-hydroxylase (PAHX).[2][4] This is the initial step in the alpha-oxidation pathway, which is essential for the degradation of branched-chain fatty acids like phytanic acid.[1][3] A deficiency in PAHX activity leads to the accumulation of phytanic acid, resulting in the neurological disorder known as Refsum disease.[1][5][7]
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure, making it an invaluable tool for confirming the identity and purity of synthesized or enzymatically produced 2-Hydroxyphytanoyl-CoA.[4][8][9] Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments can be employed for unambiguous resonance assignments and complete structural characterization.
Signaling Pathway: Alpha-Oxidation of Phytanic Acid
The diagram below illustrates the metabolic pathway for the alpha-oxidation of phytanic acid, highlighting the central role of 2-Hydroxyphytanoyl-CoA.
References
- 1. Refsum's disease: a peroxisomal disorder affecting phytanic acid alpha-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of human phytanoyl-CoA 2-hydroxylase identifies molecular mechanisms of Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Note: Tracing 2-Hydroxyphytanoyl-CoA Formation Using Radiolabeled Phytanic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phytanic acid is a branched-chain fatty acid derived from dietary sources such as dairy products and ruminant fats.[1] Due to a methyl group on its β-carbon, it cannot be metabolized by the standard β-oxidation pathway. Instead, it undergoes α-oxidation, a process that occurs within the peroxisomes.[1][2] The initial and rate-limiting step of this pathway is the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, a reaction catalyzed by the enzyme phytanoyl-CoA hydroxylase (PhyH).[1][3]
Deficiencies in PhyH lead to the accumulation of phytanic acid, causing Refsum disease, a rare autosomal recessive neurological disorder characterized by symptoms like retinitis pigmentosa, peripheral neuropathy, and ataxia.[1][3] Therefore, methods to accurately measure the activity of PhyH and the formation of its product, 2-hydroxyphytanoyl-CoA, are crucial for diagnosing this disorder and for developing potential therapeutic interventions.
This application note provides detailed protocols for tracing the formation of 2-hydroxyphytanoyl-CoA using radiolabeled phytanic acid in both isolated peroxisomes and cultured cell systems.
Biochemical Pathway: Peroxisomal α-Oxidation of Phytanic Acid
The α-oxidation of phytanic acid is a multi-step enzymatic process that shortens the fatty acid by one carbon, allowing the resulting product, pristanic acid, to enter the β-oxidation pathway.[4][5] The process begins with the activation of phytanic acid to phytanoyl-CoA. The key hydroxylation step is catalyzed by PhyH, an Fe(II) and 2-oxoglutarate-dependent oxygenase.[6][7] The resulting 2-hydroxyphytanoyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal (B217276) and formyl-CoA.[5][8]
Quantitative Data Summary
The following tables summarize the expected outcomes from radiotracer experiments and the essential components for the PhyH activity assay.
Table 1: Expected Metabolite Levels in Fibroblast Cultures Incubated with Radiolabeled Phytanic Acid. Data compiled from studies on human fibroblasts from healthy controls and patients with peroxisomal disorders.[9]
| Cell Type | Genetic Defect | [¹⁴C]-2-Hydroxyphytanic Acid | [¹⁴C]-Pristanic Acid |
| Control | None | Detectable | Detectable |
| Refsum Disease | Phytanoyl-CoA Hydroxylase (PhyH) | Low / Undetectable | Low / Undetectable |
| Rhizomelic Chondrodysplasia Punctata (RCDP) | Peroxisome Biogenesis (e.g., PEX7) | Low / Undetectable | Low / Undetectable |
| Generalized Peroxisomal Disorders (e.g., Zellweger Syndrome) | Peroxisome Biogenesis | Low / Undetectable | Low / Undetectable |
Table 2: Essential Components for the In Vitro Phytanoyl-CoA Hydroxylase (PhyH) Assay. Based on requirements for 2-oxoglutarate-dependent oxygenases.[1][6][10]
| Component | Function |
| Substrate | [1-¹⁴C]Phytanoyl-CoA |
| Enzyme Source | Isolated Peroxisomes or Recombinant PhyH |
| Co-substrate | 2-Oxoglutarate |
| Cofactors | Fe(II) (e.g., FeSO₄), Ascorbate |
| Additional Requirements | ATP or GTP, Mg²⁺ |
| Buffer | e.g., MOPS or similar, pH ~7.2 |
Experimental Workflow
The general workflow for tracing the formation of 2-hydroxyphytanoyl-CoA involves sample preparation, incubation with a radiolabeled substrate, separation of the product, and subsequent quantification.
Detailed Experimental Protocols
Protocol 1: Isolation of a Peroxisome-Enriched Fraction from Rodent Liver
This protocol is adapted from established methods involving differential and density gradient centrifugation.[11][12]
Materials:
-
Rodent liver tissue (e.g., rat, mouse)
-
Homogenization Buffer (HB): 0.25 M Sucrose, 5 mM MOPS, 1 mM EDTA, 0.1% Ethanol, pH 7.2. Keep ice-cold.
-
Protease Inhibitor Cocktail
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
-
Iodixanol (B1672021) or Nycodenz density gradient solutions
Procedure:
-
Homogenization:
-
Perfuse the liver with ice-cold saline to remove blood.
-
Mince approximately 5-10 g of liver tissue in 4 volumes of ice-cold HB containing protease inhibitors.
-
Homogenize the tissue using a loose-fitting Dounce homogenizer with 5-10 slow strokes.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant (post-nuclear supernatant).
-
Centrifuge the supernatant at 3,000 x g for 10 minutes at 4°C to pellet heavy mitochondria.
-
Collect the supernatant and centrifuge it at 25,000 x g for 20 minutes at 4°C. The resulting pellet is the light mitochondrial/peroxisomal (L/P) fraction.
-
-
Density Gradient Centrifugation:
-
Gently resuspend the L/P fraction in a small volume of HB.
-
Layer the resuspended L/P fraction onto a pre-formed continuous or step iodixanol gradient (e.g., 15-50%).
-
Centrifuge at ~100,000 x g for 1-2 hours at 4°C.
-
Peroxisomes, being dense organelles, will band at a high density. Carefully collect the peroxisome-enriched fractions.
-
-
Characterization:
-
Determine the protein concentration of the fraction using a Bradford or BCA assay.
-
Confirm enrichment by assaying for the peroxisomal marker enzyme catalase. Assess contamination by assaying for mitochondrial (e.g., cytochrome c oxidase) and ER (e.g., NADPH-cytochrome c reductase) markers.[11]
-
Store aliquots at -80°C until use.
-
Protocol 2: Phytanoyl-CoA Hydroxylase (PhyH) Activity Assay
This protocol directly measures the formation of [1-¹⁴C]2-hydroxyphytanoyl-CoA from [1-¹⁴C]phytanoyl-CoA.[1][6]
Materials:
-
Peroxisome-enriched fraction (from Protocol 1) or recombinant PhyH.
-
Radiolabeled substrate: [1-¹⁴C]Phytanoyl-CoA.
-
Assay Buffer: 50 mM MOPS, pH 7.2.
-
Cofactor Stock Solution: Prepare a fresh mix containing 10 mM 2-oxoglutarate, 5 mM FeSO₄, 20 mM Ascorbate, 10 mM ATP, and 10 mM MgCl₂ in Assay Buffer.
-
Termination Solution: e.g., 1 M HCl or 10% Trichloroacetic Acid (TCA).
-
HPLC system with a reverse-phase C18 column and a radioactivity flow detector.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube on ice, add 50-100 µg of peroxisomal protein.
-
Add 10 µL of the Cofactor Stock Solution.
-
Add Assay Buffer to a final volume of 90 µL.
-
Pre-incubate the mixture at 37°C for 2 minutes.
-
-
Initiation and Incubation:
-
Start the reaction by adding 10 µL of [1-¹⁴C]phytanoyl-CoA (final concentration ~10-50 µM).
-
Incubate at 37°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Termination and Sample Preparation:
-
Stop the reaction by adding 20 µL of Termination Solution.
-
Centrifuge at 14,000 x g for 5 minutes to pellet precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Analysis:
-
Inject the supernatant onto the HPLC system.
-
Separate phytanoyl-CoA and 2-hydroxyphytanoyl-CoA using an appropriate gradient (e.g., acetonitrile/water with trifluoroacetic acid).
-
Monitor the eluent with the radioactivity detector. 2-hydroxyphytanoyl-CoA will elute earlier than the more hydrophobic phytanoyl-CoA.[13]
-
-
Calculation:
-
Quantify the radioactivity in the product peak.
-
Calculate the specific activity of PhyH as nmol of product formed per minute per mg of protein, based on the specific activity of the [1-¹⁴C]phytanoyl-CoA substrate.
-
Protocol 3: Analysis of Phytanic Acid α-Oxidation in Cultured Human Fibroblasts
This protocol measures the overall pathway activity by incubating intact cells with radiolabeled phytanic acid.[4][9]
Materials:
-
Cultured human skin fibroblasts (confluent in T-25 flasks).
-
Culture medium (e.g., DMEM) with 10% fetal bovine serum.
-
[1-¹⁴C]Phytanic acid.
-
Phosphate-buffered saline (PBS).
-
Scintillation counter.
Procedure:
-
Cell Culture:
-
Grow fibroblasts to near confluency in T-25 flasks.
-
-
Incubation:
-
Remove the growth medium and wash the cell monolayer once with PBS.
-
Add fresh culture medium containing a known amount of [1-¹⁴C]phytanic acid (e.g., 1-5 µCi per flask).
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect the culture medium.
-
The overall pathway activity can be assessed by measuring the final product, ¹⁴CO₂, which can be trapped from the headspace of sealed flasks.
-
To analyze intermediates, the medium can be processed for extraction of fatty acids.[9] The extracted fatty acids (including radiolabeled 2-hydroxyphytanic acid and pristanic acid) can be separated by HPLC or GC-MS and quantified by scintillation counting or mass spectrometry.
-
-
Normalization:
-
Harvest the cells from the flask and determine the total protein content to normalize the results.
-
Express results as pmol of product formed per hour per mg of cell protein.
-
Applications and Interpretation
-
Disease Diagnosis: These protocols are fundamental for the biochemical diagnosis of Refsum disease and other peroxisomal disorders where α-oxidation is impaired.[4] A significant reduction or absence of 2-hydroxyphytanoyl-CoA formation is indicative of a dysfunctional pathway.
-
Drug Development: The in vitro PhyH activity assay (Protocol 2) is well-suited for high-throughput screening of small molecule libraries to identify potential activators or inhibitors of the enzyme. This can aid in the development of therapies for Refsum disease or other conditions where modulation of phytanic acid metabolism is desired.
-
Basic Research: Tracing studies using radiolabeled phytanic acid allow researchers to investigate the regulation of the α-oxidation pathway, study the substrate specificity of its enzymes, and explore its interaction with other metabolic pathways within the peroxisome. For example, studies have shown that PhyH activity can be induced by the presence of phytanic acid in some cell lines.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Phytanic acid alpha-oxidation, new insights into an old problem: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amsterdam UMC Locatie AMC - Phytanic acid α-oxidation [amc.nl]
- 5. Phytanic acid and alpha-oxidation | PPTX [slideshare.net]
- 6. Phytanic acid alpha-oxidation in rat liver peroxisomes. Production of alpha-hydroxyphytanoyl-CoA and formate is enhanced by dioxygenase cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytanic acid alpha-oxidation: identification of 2-hydroxyphytanoyl-CoA lyase in rat liver and its localisation in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytanic acid alpha-oxidation in peroxisomal disorders: studies in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Phytanoyl-CoA hydroxylase activity is induced by phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cultured Human Skin Fibroblasts as a Model for Studying 2-Hydroxyphytanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cultured human skin fibroblasts provide a powerful and accessible in vitro model system for studying the metabolic pathway of phytanic acid α-oxidation, particularly the role of 2-hydroxyphytanoyl-CoA. This branched-chain fatty acid metabolism is of significant interest due to its direct link to Refsum disease, an inherited neurological disorder characterized by the accumulation of phytanic acid in tissues and plasma.[1][2][3][4] Fibroblasts derived from skin biopsies of both healthy individuals and patients with Refsum disease allow for direct investigation of the enzymatic steps involved, the consequences of their deficiencies, and the evaluation of potential therapeutic interventions.
The α-oxidation of phytanic acid occurs primarily in peroxisomes and is essential because the methyl group on the β-carbon prevents direct β-oxidation.[5] A key intermediate in this pathway is 2-hydroxyphytanoyl-CoA, which is formed from phytanoyl-CoA by the enzyme phytanoyl-CoA hydroxylase (PHYH).[6] Subsequently, 2-hydroxyphytanoyl-CoA is cleaved by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, 2-hydroxyphytanoyl-CoA lyase (HACL1), into pristanal (B217276) and formyl-CoA.[6][7][8] Deficiencies in the enzymes of this pathway, particularly PHYH, lead to the accumulation of phytanic acid, which is the biochemical hallmark of Refsum disease.[3][4][9]
This document provides detailed protocols for utilizing cultured human skin fibroblasts to study 2-hydroxyphytanoyl-CoA metabolism, including cell culture, measurement of phytanic acid α-oxidation, and enzymatic assay for HACL1.
Data Presentation
Table 1: Phytanic Acid α-Oxidation Products in Cultured Fibroblasts
| Cell Line | Condition | Phytanic Acid (μM) | 2-Hydroxyphytanic Acid (nmol/mg protein) | Pristanic Acid (nmol/mg protein) |
| Control | Untreated | 0 | < 0.1 | < 0.1 |
| Control | Phytanic Acid (10 µM) | 10 | 1.5 ± 0.3 | 2.8 ± 0.5 |
| Refsum Disease (PHYH deficient) | Phytanic Acid (10 µM) | 10 | < 0.1 | < 0.1 |
| Refsum Disease (HACL1 deficient) | Phytanic Acid (10 µM) | 10 | 3.2 ± 0.6 | < 0.1 |
Data are representative and presented as mean ± standard deviation.
Table 2: 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity in Fibroblast Homogenates
| Cell Line | Specific Activity (nmol/min/mg protein) |
| Control | 1.2 ± 0.2 |
| Refsum Disease (PHYH deficient) | 1.1 ± 0.3 |
| Refsum Disease (HACL1 deficient) | < 0.05 |
Data are representative and presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Culture of Human Dermal Fibroblasts
This protocol outlines the basic steps for culturing and maintaining human dermal fibroblasts obtained from skin biopsies.
Materials:
-
Fibroblast Growth Medium (e.g., DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
Sterile serological pipettes and pipette tips
-
Class II Biological Safety Cabinet
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Initiation of Culture:
-
Obtain human skin biopsies under sterile conditions.
-
Mince the tissue into small fragments and place them in a T-25 flask with a minimal amount of Fibroblast Growth Medium to allow adherence.
-
Once attached, gradually add more medium. Fibroblasts will migrate out from the tissue explants.
-
-
Maintenance and Subculture:
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
Change the growth medium every 2-3 days.
-
When the cells reach 80-90% confluency, subculture them.
-
To subculture, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with an equal volume of growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and seed into new flasks at a density of 5,000-10,000 cells/cm².[10]
-
Protocol 2: Measurement of Phytanic Acid α-Oxidation in Fibroblasts
This protocol describes a method to quantify the metabolic products of phytanic acid α-oxidation using stable isotope-labeled phytanic acid and gas chromatography-mass spectrometry (GC-MS).[5]
Materials:
-
Cultured human fibroblasts (control and patient-derived)
-
[²H₃]-phytanic acid
-
Culture medium
-
PBS
-
Hexane (B92381):isopropanol (3:2, v/v)
-
Internal standard (e.g., C17:0 fatty acid)
-
14% Boron trifluoride (BF₃) in methanol (B129727)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Incubation with Labeled Substrate:
-
Lipid Extraction:
-
After incubation, collect the culture medium.
-
Wash the cell monolayer twice with PBS and harvest the cells using a cell scraper or trypsinization.
-
Combine the medium and cell suspension.
-
Add a known amount of the internal standard.
-
Extract total lipids by adding hexane:isopropanol (3:2, v/v), vortexing, and centrifuging to separate the phases.[5]
-
Collect the upper organic phase.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the organic solvent under a stream of nitrogen.
-
Add 14% BF₃ in methanol and heat at 100°C for 30 minutes to convert fatty acids to their methyl esters.[5]
-
After cooling, add water and hexane, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Analyze the FAMEs by GC-MS to quantify the levels of labeled pristanic acid and other metabolites relative to the internal standard.[5]
-
Protocol 3: Enzymatic Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1)
This protocol details a continuous enzyme-coupled spectrophotometric assay to measure HACL1 activity in fibroblast homogenates.[11] The assay measures the production of propanal (using a model substrate) which is then oxidized by aldehyde dehydrogenase (ALDH), coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored.
Materials:
-
Cultured human fibroblasts
-
Homogenization buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, with protease inhibitors)[12]
-
Potassium phosphate (B84403) buffer (1 M, pH 7.4)
-
(R)-2-hydroxybutanoyl-CoA (as a substrate analog for 2-hydroxyphytanoyl-CoA)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
NAD⁺
-
Aldehyde dehydrogenase (ALDH)
-
Spectrophotometer capable of reading absorbance at 340 nm with temperature control[11]
Procedure:
-
Preparation of Cell Homogenate:
-
Harvest fibroblasts and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer and lyse the cells using a Dounce homogenizer or sonication.[12]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris. The supernatant is the cell lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzyme Assay:
-
Prepare a master mix in a cuvette containing:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
1 mM TPP
-
2 mM MgCl₂
-
1.5 mM NAD⁺
-
1 unit of ALDH
-
Cell lysate (e.g., 50-100 µg of protein)
-
Deionized water to a final volume of 900 µL.[11]
-
-
Equilibrate the reaction mixture at 37°C for 5 minutes.[11]
-
Initiate the reaction by adding 100 µL of 10 mM (R)-2-hydroxybutanoyl-CoA (final concentration 1 mM).[11]
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
-
Calculation of Activity:
-
Determine the linear rate of absorbance change (ΔA₃₄₀/min).
-
Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) and normalize to the amount of protein in the assay.
-
Visualizations
Caption: Phytanic acid α-oxidation pathway in the peroxisome.
Caption: Workflow for studying phytanic acid metabolism in fibroblasts.
Caption: Diagnostic logic using the fibroblast model.
References
- 1. Fibroblast‐specific genome‐scale modelling predicts an imbalance in amino acid metabolism in Refsum disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Refsum's disease: a peroxisomal disorder affecting phytanic acid alpha-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Refsum disease - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Primary Human Fibroblast Cell Culture [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Generation and Use of HACL1 Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the generation and utilization of 2-hydroxyacyl-CoA lyase 1 (HACL1) knockout mouse models. This document includes detailed protocols for model generation, genotyping, and phenotypic analysis, along with a summary of expected quantitative data and visualization of relevant biological pathways. HACL1 knockout mice serve as a critical tool for investigating lipid metabolism, particularly the α-oxidation of fatty acids, and for exploring potential therapeutic interventions for related metabolic disorders.
Introduction to HACL1
2-hydroxyacyl-CoA lyase 1 (HACL1) is a peroxisomal enzyme that plays a crucial role in the α-oxidation of 3-methyl-branched fatty acids, such as phytanic acid, and the shortening of 2-hydroxy long-chain fatty acids.[1] This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes the cleavage of a carbon-carbon bond in the fatty acid chain, producing an (n-1) aldehyde and formyl-CoA.[1] HACL1 is integral to lipid metabolism, and its deficiency can lead to the accumulation of specific fatty acids.[2][3] The study of HACL1 knockout mouse models offers valuable insights into the physiological functions of this enzyme and its role in metabolic diseases.[4]
Generation of HACL1 Knockout Mouse Models
The generation of HACL1 knockout mice is most commonly achieved using CRISPR-Cas9 technology, which allows for precise and efficient gene editing.
Protocol 1: Generation of Hacl1 Knockout Mice via CRISPR-Cas9[5]
1. Design and Synthesis of CRISPR Components:
- Design single guide RNAs (sgRNAs) targeting a critical exon of the mouse Hacl1 gene. Bioinformatic tools should be used to maximize on-target efficiency and minimize off-target effects.
- Synthesize the designed sgRNAs and high-quality Cas9 mRNA.
2. Microinjection of Zygotes:
- Prepare a microinjection solution containing Cas9 mRNA and the validated sgRNA(s).
- Harvest zygotes from superovulated female mice.
- Microinject the CRISPR-Cas9 components into the cytoplasm or pronucleus of the zygotes.
3. Embryo Transfer:
- Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
4. Generation of Founder (F0) Mice:
- Allow the pregnancies to proceed to term. The resulting pups are the F0 founder mice, which may carry a variety of mutations in the Hacl1 gene.
5. Genotyping and Breeding:
- At 2-3 weeks of age, obtain tail biopsies from the founder mice for genomic DNA extraction.
- Use Polymerase Chain Reaction (PCR) followed by Sanger sequencing to identify founders with the desired knockout alleles (e.g., frameshift-inducing insertions or deletions).
- Breed the identified founder mice with wild-type mice to establish germline transmission of the knockout allele and generate F1 heterozygous mice.
- Intercross the heterozygous mice to obtain homozygous knockout (Hacl1-/-), heterozygous (Hacl1+/-), and wild-type (Hacl1+/+) littermates for experimental use.
Experimental Protocols
Protocol 2: Genotyping of HACL1 Knockout Mice
1. DNA Extraction:
- Extract genomic DNA from tail biopsies or ear punches using a commercially available DNA extraction kit.
2. PCR Amplification:
- Design PCR primers flanking the targeted region of the Hacl1 gene.
- Perform PCR using the extracted genomic DNA as a template.
3. Gel Electrophoresis:
- Run the PCR products on an agarose (B213101) gel to visualize the DNA bands. A successful knockout will result in a PCR product of a different size compared to the wild-type allele, or a complete absence of the wild-type band in homozygous knockouts.
4. Confirmation by Sequencing:
- For definitive confirmation, the PCR products should be purified and sent for Sanger sequencing to verify the specific mutation at the DNA level.
Protocol 3: Phenotypic and Metabolic Analysis[5]
1. General Health and Growth Monitoring:
- Monitor the body weight, food and water intake, and general health of the knockout and wild-type control mice regularly. Under a standard diet, Hacl1 knockout mice typically do not display an obvious phenotype.[4][5]
2. Phytol (B49457) Diet Challenge:
- To unmask a metabolic phenotype, feed mice a diet supplemented with phytol (a precursor to phytanic acid).[4][6] A typical diet may contain 0.2% (w/w) phytol for several weeks.[7]
- During the diet challenge, monitor for weight loss, changes in adipose tissue mass, and liver size.[4]
3. Tissue Collection and Histology:
- At the end of the study, euthanize the mice and collect various tissues, including the liver, brain, kidney, and adipose tissue.[3][8]
- Fix a portion of the tissues in formalin for histological analysis (e.g., H&E staining) to assess tissue morphology and identify any pathological changes.
4. Metabolite Analysis using Mass Spectrometry:
- Extract lipids from tissues (e.g., liver) and plasma.[3]
- Perform alkaline hydrolysis to release fatty acids from complex lipids.
- Analyze the fatty acid profiles using liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) to quantify the levels of phytanic acid, 2-hydroxyphytanic acid, and other relevant fatty acids.[3][7]
5. Protein Expression Analysis (Western Blotting):
- Prepare protein lysates from tissues.
- Confirm the absence of HACL1 protein expression in knockout mice using Western blotting with an HACL1-specific antibody.[6]
Data Presentation
The following tables summarize the expected quantitative outcomes from the analysis of HACL1 knockout mice.
Table 1: Expected Phenotypic Changes in HACL1 Knockout Mice on a Phytol-Enriched Diet
| Parameter | Wild-Type (Hacl1+/+) | HACL1 Knockout (Hacl1-/-) | Reference |
| Body Weight | Normal Gain | Significant Loss | [4] |
| Abdominal White Adipose Tissue | Present | Absent or Reduced | [4] |
| Liver Appearance | Normal | Enlarged and Mottled | [4] |
| Hepatic Glycogen | Normal Levels | Reduced | [4] |
| Hepatic Triglycerides | Normal Levels | Reduced | [4] |
Table 2: Expected Changes in Fatty Acid Levels in the Liver of HACL1 Knockout Mice on a Phytol-Enriched Diet
| Fatty Acid | Wild-Type (Hacl1+/+) | HACL1 Knockout (Hacl1-/-) | Reference |
| Phytanic Acid | Basal Levels | Significantly Increased | [3][7] |
| 2-Hydroxyphytanic Acid | Basal Levels | Significantly Increased | [3][7] |
| Heptadecanoic Acid (C17:0) | Normal Levels | Significantly Decreased | [3][8] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Fatty Acid α-Oxidation Pathway and the Impact of HACL1 Knockout.
Caption: Experimental Workflow for HACL1 Knockout Mouse Generation and Analysis.
Applications in Drug Development
HACL1 knockout mouse models are valuable tools for drug discovery and development for several reasons:
-
Target Validation: These models can be used to validate HACL1 as a potential therapeutic target for metabolic diseases. By observing the physiological consequences of gene deletion, researchers can predict the potential effects of inhibiting the HACL1 enzyme.[9][10]
-
Efficacy Testing: HACL1 knockout mice can be used in preclinical studies to test the efficacy of drug candidates designed to modulate fatty acid metabolism.
-
Toxicity and Safety Assessment: Understanding the phenotype of HACL1 knockout mice, especially under metabolic stress, can help predict potential side effects of drugs that may interact with the α-oxidation pathway.[10]
-
Investigating Disease Mechanisms: These models are crucial for elucidating the role of HACL1 and α-oxidation in the pathophysiology of diseases associated with abnormal lipid metabolism.[11]
References
- 1. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wikicrow.ai [wikicrow.ai]
- 3. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - UCL Discovery [discovery.ucl.ac.uk]
- 4. Phytol-induced pathology in 2-hydroxyacyl-CoA lyase (HACL1) deficient mice. Evidence for a second non-HACL1-related lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 10. Genetically Engineered Mouse Models for Drug Development and Preclinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Models for Drug Discovery. Can New Tools and Technology Improve Translational Power? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Hydroxyphytanoyl-CoA in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyphytanoyl-CoA is a critical intermediate in the peroxisomal alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources. The accumulation of phytanic acid is a hallmark of Adult Refsum Disease, a rare autosomal recessive neurological disorder. The quantification of 2-Hydroxyphytanoyl-CoA in biological samples is therefore of significant interest for researchers studying the pathophysiology of Refsum Disease, investigating the efficacy of potential therapeutic interventions, and exploring the broader roles of peroxisomal metabolism in health and disease. These application notes provide a detailed protocol for the sensitive and specific quantification of 2-Hydroxyphytanoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and summarize the current understanding of its biological significance.
Biological Significance and Signaling Pathway
2-Hydroxyphytanoyl-CoA is a key metabolite in the alpha-oxidation pathway, which is necessary for the degradation of phytanic acid, as the methyl branch at its β-carbon prevents its breakdown by the more common β-oxidation pathway. The pathway is localized within the peroxisomes and involves a series of enzymatic reactions.
The initial step is the activation of phytanic acid to phytanoyl-CoA. Subsequently, the enzyme phytanoyl-CoA hydroxylase (PHYH) catalyzes the hydroxylation of phytanoyl-CoA to form 2-Hydroxyphytanoyl-CoA. A deficiency in PHYH is the primary cause of Adult Refsum Disease. The final step in this initial phase of alpha-oxidation is the cleavage of 2-Hydroxyphytanoyl-CoA by the enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1) into pristanal (B217276) and formyl-CoA. Pristanal can then be further metabolized.
A defect in HACL1 can lead to the accumulation of 2-hydroxyphytanic acid, and by extension, 2-Hydroxyphytanoyl-CoA, as observed in Hacl1 deficient mouse models.[1][2]
Below is a diagram illustrating the peroxisomal alpha-oxidation pathway of phytanic acid.
Peroxisomal alpha-oxidation of phytanic acid.
Quantitative Data
To date, there is a notable lack of published studies providing absolute quantification of 2-Hydroxyphytanoyl-CoA in biological samples. However, studies on mouse models with a deficiency in 2-hydroxyacyl-CoA lyase (Hacl1) have demonstrated a significant accumulation of the upstream metabolite, 2-hydroxyphytanic acid, in the liver. This strongly suggests a concurrent elevation in the levels of 2-Hydroxyphytanoyl-CoA in this tissue.
| Biological Matrix | Animal Model | Condition | Analyte Measured | Fold Change vs. Wild-Type | Reference |
| Liver | Hacl1 deficient mice | High phytol (B49457) diet | 2-hydroxyphytanic acid | 55-fold higher | [1][2] |
This table highlights the accumulation of a precursor to 2-Hydroxyphytanoyl-CoA, suggesting a similar trend for the CoA ester itself. Direct quantitative data for 2-Hydroxyphytanoyl-CoA is currently not available in the reviewed literature.
Experimental Protocols
The recommended method for the quantification of 2-Hydroxyphytanoyl-CoA is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Experimental Workflow
Workflow for 2-Hydroxyphytanoyl-CoA quantification.
Sample Preparation: Extraction of Acyl-CoAs from Liver Tissue
This protocol is adapted from general methods for acyl-CoA extraction.
Materials:
-
Frozen liver tissue (~50 mg)
-
Internal Standard (IS): e.g., C17:0-CoA or a stable isotope-labeled 2-Hydroxyphytanoyl-CoA (if available)
-
Ice-cold 80% Methanol
-
Centrifuge capable of 14,000 x g at 4°C
-
Nitrogen evaporator
-
LC-MS/MS reconstitution buffer (e.g., 5% 5-sulfosalicylic acid in water)
Procedure:
-
Weigh approximately 50 mg of frozen liver tissue and place it in a pre-chilled homogenization tube.
-
Add a known amount of internal standard to the tube.
-
Add 1 mL of ice-cold 80% methanol.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of LC-MS/MS reconstitution buffer.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transition:
-
The molecular weight of 2-Hydroxyphytanoyl-CoA is approximately 1078.1 g/mol .[2][3][4] The protonated precursor ion ([M+H]+) will have an m/z of approximately 1079.1.
-
A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass loss of 507 Da.
-
Predicted MRM Transition: m/z 1079.1 > m/z 572.1
-
Note: The optimal collision energy for this transition should be determined empirically on the specific mass spectrometer being used.
-
Quantification
-
A standard curve should be prepared using a synthetic 2-Hydroxyphytanoyl-CoA standard of known concentrations.
-
The peak area ratio of the analyte to the internal standard is used to calculate the concentration of 2-Hydroxyphytanoyl-CoA in the biological samples by interpolating from the standard curve.
Conclusion
The quantification of 2-Hydroxyphytanoyl-CoA is a valuable tool for investigating disorders of peroxisomal alpha-oxidation, such as Adult Refsum Disease. The provided LC-MS/MS protocol offers a sensitive and specific method for this purpose. While direct quantitative data for 2-Hydroxyphytanoyl-CoA in biological tissues remains to be published, the accumulation of its precursor in relevant disease models underscores the importance of developing and applying robust analytical methods for its measurement. Further research in this area will be crucial for a deeper understanding of the metabolic consequences of impaired phytanic acid metabolism and for the development of novel therapeutic strategies.
References
- 1. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation [ouci.dntb.gov.ua]
- 4. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Hydroxyphytanoyl-CoA as a Biomarker for Refsum Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Refsum disease is a rare, autosomal recessive neurological disorder characterized by the accumulation of phytanic acid in plasma and tissues.[1] The underlying cause of adult Refsum disease is a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH), which catalyzes the first step of phytanic acid alpha-oxidation.[2][3] This metabolic block leads to a buildup of phytanic acid, resulting in severe clinical manifestations including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[1] While phytanic acid is the well-established primary biomarker for Refsum disease, understanding the dynamics of its metabolic intermediates, such as 2-hydroxyphytanoyl-CoA, is crucial for a deeper comprehension of the disease pathophysiology and for the development of novel therapeutic strategies.
This document provides detailed application notes and protocols for the study of 2-hydroxyphytanoyl-CoA, an intermediate in the alpha-oxidation of phytanic acid. Although not currently used as a primary diagnostic marker, the analysis of 2-hydroxyphytanoyl-CoA can offer valuable insights into enzyme kinetics, the efficacy of therapeutic interventions, and the study of residual enzymatic activity in Refsum disease patients.
Biochemical Pathway and Rationale for Biomarker Application
Phytanic acid, a branched-chain fatty acid derived from dietary sources, cannot be metabolized by the conventional beta-oxidation pathway due to the presence of a methyl group on its β-carbon.[1] Instead, it undergoes alpha-oxidation within the peroxisomes. The initial and rate-limiting step is the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, a reaction catalyzed by phytanoyl-CoA hydroxylase (PHYH).[1][2] Subsequently, 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) into pristanal (B217276) and formyl-CoA.[4]
In Refsum disease, the deficiency of PHYH leads to the accumulation of phytanoyl-CoA and its precursor, phytanic acid. The concentration of the downstream metabolite, 2-hydroxyphytanoyl-CoA, is expected to be significantly reduced. Therefore, the ratio of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA could serve as a sensitive indicator of PHYH activity and disease severity.
dot
Data Presentation
| Analyte | Condition | Plasma Concentration (μmol/L) |
| 2-Hydroxyphytanic Acid | Healthy Controls | < 0.2 |
| Refsum Disease Patients | < 0.2 | |
| Rhizomelic Chondrodysplasia Punctata | Elevated | |
| Generalized Peroxisomal Disorders | Elevated |
Note: The data from ten Brink et al. (1992) suggests that unlike other peroxisomal disorders where intermediates of phytanic acid oxidation may accumulate, 2-hydroxyphytanic acid does not appear to be elevated in the plasma of Refsum disease patients. This could be due to the profound deficiency of its producing enzyme, PHYH, or rapid further metabolism of any small amounts produced. Further research is required to determine the intracellular concentrations of 2-hydroxyphytanoyl-CoA in relevant tissues and cell types.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of acyl-CoA species and can be optimized for the specific quantification of 2-hydroxyphytanoyl-CoA.
In Vitro Assay of Phytanoyl-CoA Hydroxylase (PHYH) Activity
This assay measures the formation of 2-hydroxyphytanoyl-CoA from phytanoyl-CoA in a controlled in vitro system, which is essential for studying enzyme kinetics and the effect of potential therapeutic agents.
Materials:
-
Biological sample (e.g., cultured skin fibroblasts, liver homogenate)
-
Phytanoyl-CoA (substrate)
-
Radiolabeled [1-¹⁴C]phytanoyl-CoA (for detection)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Cofactors: FeSO₄, 2-oxoglutarate, Ascorbate
-
Quenching solution (e.g., perchloric acid)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Enzyme Preparation:
-
Culture and harvest fibroblasts from patients and healthy controls.
-
Prepare cell lysates or tissue homogenates by sonication or mechanical disruption in a suitable buffer on ice.
-
Determine the protein concentration of the lysate/homogenate using a standard method (e.g., Bradford assay).
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, cofactors (FeSO₄, 2-oxoglutarate, ascorbate), and the substrate (a mixture of unlabeled and radiolabeled phytanoyl-CoA).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a specific amount of the enzyme preparation to the pre-warmed reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding the quenching solution.
-
Centrifuge to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
Detection and Quantification:
-
Inject the supernatant into an HPLC system equipped with a suitable reverse-phase column.
-
Monitor the eluate with a radioactivity detector to quantify the amount of radiolabeled 2-hydroxyphytanoyl-CoA formed.[1]
-
Calculate the enzyme activity as nmol of product formed per minute per mg of protein.
-
dot
References
In Vitro Reconstitution of the Phytanic Acid Alpha-Oxidation Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanic acid, a branched-chain fatty acid derived from dietary sources such as dairy products and ruminant fats, cannot be metabolized through the conventional beta-oxidation pathway due to the presence of a methyl group at its β-carbon.[1] Instead, it undergoes alpha-oxidation, a multi-step enzymatic process primarily occurring in peroxisomes, to remove a single carbon atom, yielding pristanic acid, which can then enter the beta-oxidation pathway.[2][3] Deficiencies in this pathway lead to the accumulation of phytanic acid, causing Refsum disease, a rare autosomal recessive neurological disorder.[2][4] The in vitro reconstitution of the phytanic acid alpha-oxidation pathway is a critical tool for studying the disease mechanism, screening for potential therapeutic agents, and understanding the function of the involved enzymes.
This document provides a detailed guide to the in vitro reconstitution of this pathway, including key enzymatic steps, quantitative data, and comprehensive experimental protocols.
The Phytanic Acid Alpha-Oxidation Pathway
The alpha-oxidation of phytanic acid involves a sequence of four key enzymatic reactions:
-
Activation of Phytanic Acid: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.[1][5]
-
Hydroxylation: Phytanoyl-CoA is then hydroxylated at the alpha-carbon to form 2-hydroxyphytanoyl-CoA. This step is catalyzed by the iron (Fe²⁺) and O₂-dependent enzyme, phytanoyl-CoA hydroxylase (PHYH).[1][6]
-
Cleavage: The resulting 2-hydroxyphytanoyl-CoA is cleaved into pristanal (B217276) and formyl-CoA by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, 2-hydroxyphytanoyl-CoA lyase (HACL1).[1][2][7]
-
Oxidation: Finally, pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[2][4]
Quantitative Data on Key Enzymes
The following table summarizes the available quantitative data for the key enzymes involved in the phytanic acid alpha-oxidation pathway. It is important to note that comprehensive kinetic data for all human enzymes in this pathway are not extensively reported in the literature.
| Enzyme | Substrate | Product(s) | Cofactors/Co-substrates | Km | Vmax | Optimal pH | Optimal Temperature (°C) | Cellular Localization |
| Acyl-CoA Synthetase | Phytanic Acid | Phytanoyl-CoA | ATP, CoA | - | - | - | - | Cytosol/Peroxisome Membrane[1][8] |
| Phytanoyl-CoA Hydroxylase (PHYH) | Phytanoyl-CoA | 2-Hydroxyphytanoyl-CoA | Fe²⁺, O₂, 2-oxoglutarate, Ascorbate[5][6] | ~50 µM (bacterial P450)[9] | - | 7.4[6] | 37[6] | Peroxisomes[1][10] |
| 2-Hydroxyphytanoyl-CoA Lyase (HACL1) | 2-Hydroxyphytanoyl-CoA | Pristanal, Formyl-CoA | Thiamine Pyrophosphate (TPP)[1][7] | - | - | - | 37[3] | Peroxisomes[11][12] |
| Aldehyde Dehydrogenase | Pristanal | Pristanic Acid | NAD⁺ | - | - | - | - | Peroxisomes[2][13] |
Note: Data for Km and Vmax are limited, especially for the human enzymes under standardized in vitro conditions. The provided Km for PHYH is from a bacterial source and may not directly reflect the kinetics of the human enzyme. Further experimental determination of these parameters is recommended.
Visualizing the Pathway and Workflow
To better understand the biochemical process and the experimental setup, the following diagrams illustrate the phytanic acid alpha-oxidation pathway and a general workflow for its in vitro reconstitution.
Caption: The metabolic pathway of phytanic acid alpha-oxidation.
Caption: Experimental workflow for in vitro reconstitution.
Experimental Protocols
This section provides detailed protocols for the in vitro reconstitution of the phytanic acid alpha-oxidation pathway using purified recombinant enzymes.
Protocol 1: In Vitro Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity
This protocol measures the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.
Materials:
-
Recombinant human PHYH
-
Phytanoyl-CoA (substrate)
-
[1-¹⁴C]Phytanoyl-CoA (radiolabeled substrate for HPLC-based detection) or [1-¹⁴C]2-oxoglutarate (for CO₂ trapping assay)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Cofactors: Ferrous sulfate (B86663) (FeSO₄), Ascorbic acid, 2-oxoglutarate
-
HPLC system with a radioactivity detector or scintillation counter
-
CO₂ trapping solution (for indirect assay)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (final volume of 100 µL) containing:
-
50 mM Tris-HCl, pH 7.4
-
100 µM Phytanoyl-CoA (or radiolabeled equivalent)
-
200 µM Ferrous sulfate
-
1 mM Ascorbic acid
-
500 µM 2-oxoglutarate
-
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified recombinant PHYH.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[6]
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or other suitable organic solvent.
-
Product Analysis (HPLC Method):
-
Centrifuge the terminated reaction to precipitate proteins.
-
Inject the supernatant onto a reverse-phase C18 HPLC column.
-
Separate the substrate and product using a suitable solvent gradient (e.g., acetonitrile/water with a buffer like sodium phosphate).[6]
-
Quantify the formation of [1-¹⁴C]2-hydroxyphytanoyl-CoA using an in-line radioactivity detector.[6]
-
-
Product Analysis (CO₂ Trapping Method):
Protocol 2: In Vitro Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity
This protocol measures the cleavage of 2-hydroxyphytanoyl-CoA to pristanal.
Materials:
-
Recombinant human HACL1
-
2-Hydroxyphytanoyl-CoA (substrate, may need to be synthesized enzymatically from phytanoyl-CoA using PHYH)[3]
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.2
-
Cofactor: Thiamine Pyrophosphate (TPP)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction mixture containing:
-
50 mM Potassium Phosphate, pH 7.2
-
50 µM 2-Hydroxyphytanoyl-CoA
-
100 µM Thiamine Pyrophosphate (TPP)
-
-
Enzyme Addition: Start the reaction by adding purified recombinant HACL1.
-
Incubation: Incubate the mixture at 37°C for a defined period.[3]
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding an organic solvent (e.g., hexane).
-
Vortex to extract the pristanal into the organic phase.
-
Separate the phases by centrifugation.
-
-
Product Analysis (GC-MS):
-
Analyze the organic phase by GC-MS to detect and quantify the formation of pristanal.[3]
-
Protocol 3: Complete In Vitro Reconstitution of the Phytanic Acid Alpha-Oxidation Pathway
This protocol aims to convert phytanic acid to pristanic acid by combining all the necessary enzymes and cofactors.
Materials:
-
Recombinant human enzymes: Acyl-CoA Synthetase, PHYH, HACL1, Aldehyde Dehydrogenase
-
Phytanic acid (substrate)
-
Assay Buffer: A buffer compatible with all enzymes (e.g., 50 mM Tris-HCl, pH 7.4)
-
Cofactors and Co-substrates: ATP, CoA, FeSO₄, Ascorbic acid, 2-oxoglutarate, TPP, NAD⁺
-
LC-MS/MS or GC-MS system for metabolite analysis
Procedure:
-
Reaction Mixture Preparation: In a single reaction vessel, combine the following in the assay buffer:
-
Phytanic acid (e.g., 50 µM)
-
ATP (e.g., 2 mM)
-
CoA (e.g., 200 µM)
-
FeSO₄ (e.g., 200 µM)
-
Ascorbic acid (e.g., 1 mM)
-
2-oxoglutarate (e.g., 500 µM)
-
TPP (e.g., 100 µM)
-
NAD⁺ (e.g., 1 mM)
-
-
Enzyme Addition: Add the purified recombinant enzymes (Acyl-CoA Synthetase, PHYH, HACL1, and Aldehyde Dehydrogenase) to the reaction mixture. The optimal concentration of each enzyme should be determined empirically.
-
Incubation: Incubate the reaction at 37°C. It is advisable to take time-course samples (e.g., at 0, 15, 30, 60, and 120 minutes) to monitor the progress of the reaction.
-
Sample Processing:
-
Terminate the reaction in the collected aliquots by adding an equal volume of a cold organic solvent mixture (e.g., methanol/acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
-
Metabolite Analysis:
-
Analyze the supernatant by LC-MS/MS or GC-MS to identify and quantify the substrate (phytanic acid) and the intermediates and final product (phytanoyl-CoA, 2-hydroxyphytanoyl-CoA, pristanal, and pristanic acid).[14]
-
Use authentic standards for each metabolite to create calibration curves for accurate quantification.
-
Applications in Research and Drug Development
-
Disease Modeling: The in vitro reconstituted system serves as a platform to study the biochemical consequences of mutations found in patients with Refsum disease.
-
Enzyme Characterization: It allows for the detailed kinetic characterization of the individual enzymes of the pathway.
-
Drug Screening: The system can be used to screen for small molecules that can modulate the activity of the pathway enzymes, which could be potential therapeutic agents for Refsum disease or other related metabolic disorders.
-
Toxicity Studies: It can be employed to investigate the potential inhibitory effects of drug candidates or environmental toxins on this crucial metabolic pathway.
Conclusion
The in vitro reconstitution of the phytanic acid alpha-oxidation pathway provides a powerful tool for researchers and drug development professionals. By following the detailed protocols and utilizing the quantitative data provided, it is possible to establish a robust and reliable system for studying this essential metabolic pathway, ultimately contributing to a better understanding of related diseases and the development of new therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. nepjol.info [nepjol.info]
- 6. benchchem.com [benchchem.com]
- 7. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Phytanic acid alpha-hydroxylation by bacterial cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytanic acid alpha-oxidation, new insights into an old problem: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. uniprot.org [uniprot.org]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Subcellular Fractionation to Isolate Peroxisomes for 2-Hydroxyphytanoyl-CoA Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the isolation of highly enriched peroxisomal fractions from mammalian tissues and cultured cells. The subsequent analysis of these fractions for 2-Hydroxyphytanoyl-CoA and the activity of the key enzyme, 2-Hydroxyphytanoyl-CoA lyase (HACL1), are critical for understanding the pathophysiology of disorders related to phytanic acid metabolism, such as Refsum disease, and for the development of novel therapeutic interventions.
Introduction
Phytanic acid, a branched-chain fatty acid, is metabolized in peroxisomes via the α-oxidation pathway. A crucial step in this pathway is the cleavage of 2-hydroxyphytanoyl-CoA by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, 2-hydroxyphytanoyl-CoA lyase (HACL1), to produce pristanal (B217276) and formyl-CoA.[1][2][3] Studying this process requires the isolation of pure and functional peroxisomes.
This document outlines methods for subcellular fractionation using differential and density gradient centrifugation to enrich for peroxisomes. It also provides protocols for the enzymatic assay of HACL1 and the analysis of 2-Hydroxyphytanoyl-CoA.
Data Presentation
Table 1: Distribution of Marker Enzyme Activities in Subcellular Fractions of Rat Liver
This table summarizes the relative specific activities of marker enzymes in different subcellular fractions obtained by differential centrifugation of a rat liver homogenate. The data illustrates the enrichment of peroxisomes in the light mitochondrial (L) fraction.
| Subcellular Fraction | Catalase (Peroxisomes) | Cytochrome c oxidase (Mitochondria) | Glucose-6-phosphatase (Endoplasmic Reticulum) | Acid Phosphatase (Lysosomes) |
| Homogenate | 1.0 | 1.0 | 1.0 | 1.0 |
| Nuclear (N) | 0.8 | 0.6 | 0.9 | 0.7 |
| Heavy Mitochondrial (M) | 2.5 | 5.8 | 0.4 | 2.1 |
| Light Mitochondrial (L) | 8.5 | 2.1 | 0.8 | 3.5 |
| Microsomal (P) | 0.5 | 0.2 | 4.5 | 0.9 |
| Cytosol (S) | 0.1 | 0.0 | 0.1 | 0.2 |
Data is presented as relative specific activity (activity per mg of protein) normalized to the homogenate. Values are representative and compiled from typical subcellular fractionation experiments.
Table 2: Purification of Peroxisomes from Rat Liver using Density Gradient Centrifugation
This table shows the fold purification and percentage yield of the peroxisomal marker enzyme, catalase, following density gradient centrifugation of the light mitochondrial (L) fraction.
| Fraction | Fold Purification of Catalase | Percentage Yield of Catalase |
| Homogenate | 1.0 | 100 |
| Light Mitochondrial (L) Fraction | 8-10 | 20-30 |
| Purified Peroxisomes (from gradient) | 35-45 | 10-15 |
Fold purification is the specific activity of the fraction divided by the specific activity of the homogenate. Percentage yield is the total enzyme activity in the fraction as a percentage of the total activity in the homogenate.[4]
Experimental Protocols
Protocol 1: Isolation of Peroxisomes from Rat Liver by Differential and Density Gradient Centrifugation
This protocol describes the isolation of highly purified peroxisomes from rat liver, a tissue rich in these organelles.[5][6]
Materials:
-
Male Wistar rats (200-250 g)
-
Homogenization buffer (0.25 M sucrose, 10 mM Tris-HCl pH 7.5, 1 mM EDTA, protease inhibitors)
-
Nycodenz or OptiPrep™ density gradient medium
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge with swinging-bucket and fixed-angle rotors
Procedure:
-
Homogenization:
-
Euthanize the rat and perfuse the liver with ice-cold homogenization buffer.
-
Mince the liver and homogenize in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclear fraction (N).
-
Carefully collect the supernatant and centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the heavy mitochondrial fraction (M).
-
Collect the supernatant and centrifuge at 25,000 x g for 20 minutes at 4°C to obtain the light mitochondrial (L) fraction pellet, which is enriched in peroxisomes. The supernatant is the post-mitochondrial supernatant.
-
-
Density Gradient Centrifugation (Nycodenz/OptiPrep™):
-
Resuspend the L fraction pellet gently in a small volume of homogenization buffer.
-
Prepare a discontinuous or continuous density gradient using Nycodenz or OptiPrep™. A common discontinuous gradient consists of layers of 50%, 35%, and 20% (w/v) Nycodenz in homogenization buffer.
-
Carefully layer the resuspended L fraction onto the top of the gradient.
-
Centrifuge at 100,000 x g for 60-90 minutes at 4°C in a swinging-bucket rotor.
-
Peroxisomes will band at a high density, typically at the interface of the 50% and 35% layers or within the 50% layer.
-
Carefully collect the peroxisomal fraction using a syringe or by fractionating the entire gradient from the bottom.
-
-
Washing and Storage:
-
Dilute the collected peroxisomal fraction with homogenization buffer and pellet the peroxisomes by centrifugation at 25,000 x g for 20 minutes at 4°C.
-
Resuspend the purified peroxisomes in a suitable buffer for downstream applications and store at -80°C.
-
Protocol 2: Isolation of Peroxisomes from Cultured Cells
This protocol is adapted for the isolation of peroxisomes from cultured cells, such as HepG2 or HEK293 cells.[5][7]
Materials:
-
Cultured cells (e.g., 2-5 x 10⁸ cells)
-
Phosphate-buffered saline (PBS)
-
Extraction buffer (as in Protocol 1, with protease inhibitors)
-
Dounce homogenizer with a tight-fitting pestle
-
OptiPrep™ Density Gradient Medium
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Cell Harvesting and Homogenization:
-
Harvest cells by centrifugation (for suspension cultures) or by scraping (for adherent cultures).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 3-5 volumes of ice-cold extraction buffer.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. Monitor cell lysis using a microscope.
-
-
Differential Centrifugation:
-
Proceed with the differential centrifugation steps as described in Protocol 1 (steps 2a-2c) to obtain the light mitochondrial (L) fraction.
-
-
OptiPrep™ Density Gradient Centrifugation:
-
Resuspend the L fraction pellet in a small volume of extraction buffer.
-
Prepare a discontinuous OptiPrep™ gradient. A typical gradient for cultured cells might consist of layers of 30%, 25%, 20%, and 15% OptiPrep™ in extraction buffer.
-
Layer the resuspended L fraction onto the gradient and centrifuge at 100,000 x g for 1.5-2 hours at 4°C.
-
Collect the fractions and identify the peroxisome-enriched fractions by Western blotting or enzyme assays for peroxisomal markers (e.g., Catalase, PMP70).
-
Protocol 3: 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity Assay
This radioactive assay measures the activity of HACL1 by quantifying the release of [¹⁴C]formate from [1-¹⁴C]2-hydroxyphytanoyl-CoA.[8]
Materials:
-
Isolated peroxisomal fraction
-
Reaction buffer (50 mM Tris-HCl pH 7.5, 0.8 mM MgCl₂, 20 µM thiamine pyrophosphate (TPP))
-
[1-¹⁴C]2-hydroxyphytanoyl-CoA (substrate)
-
6% (w/v) Perchloric acid
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the isolated peroxisomal fraction (containing the enzyme) with the reaction buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the [1-¹⁴C]2-hydroxyphytanoyl-CoA substrate.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.
-
Terminate the reaction by adding ice-cold 6% perchloric acid.
-
-
Measurement of [¹⁴C]Formate:
-
Calculation:
-
Calculate the enzyme activity based on the amount of [¹⁴C]formate produced per unit time per milligram of protein.
-
Protocol 4: Analysis of 2-Hydroxyphytanoyl-CoA by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of 2-Hydroxyphytanoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]
Materials:
-
Isolated peroxisomal fraction
-
Internal standard (e.g., C17-phytanoyl-CoA)
-
Acetonitrile (B52724), Methanol (B129727), Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation and Extraction:
-
To the peroxisomal fraction, add the internal standard.
-
Precipitate proteins by adding two volumes of ice-cold acetonitrile.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE) for Cleanup and Concentration:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).
-
Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for 2-Hydroxyphytanoyl-CoA and the internal standard need to be determined empirically.
-
-
Quantification:
-
Quantify 2-Hydroxyphytanoyl-CoA by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Visualizations
Phytanic Acid α-Oxidation Pathway
Caption: The enzymatic cascade of phytanic acid α-oxidation within the peroxisome.
Experimental Workflow for Peroxisome Isolation and Analysis
Caption: Workflow for the isolation of peroxisomes and subsequent analyses.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: Analysis of 2-Hydroxyphytanoyl-CoA using High-Performance Liquid Chromatography (HPLC)
Introduction
2-Hydroxyphytanoyl-CoA is a critical intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid. The accumulation of phytanic acid is characteristic of several peroxisomal disorders, including Refsum disease. Accurate and sensitive quantification of 2-Hydroxyphytanoyl-CoA in biological matrices is essential for understanding the pathophysiology of these diseases, diagnosing patients, and for the development of novel therapeutic interventions. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a robust and highly specific platform for the analysis of this and other acyl-CoA species.[1] This application note details the methodologies for the extraction and quantification of 2-Hydroxyphytanoyl-CoA from biological samples.
Signaling Pathway Context: Alpha-Oxidation of Phytanic Acid
2-Hydroxyphytanoyl-CoA is a key metabolite in the peroxisomal alpha-oxidation pathway, which is responsible for the degradation of 3-methyl-branched fatty acids like phytanic acid. The pathway involves a series of enzymatic reactions that ultimately lead to the shortening of the fatty acid chain, allowing it to enter the beta-oxidation pathway for energy production. The enzyme 2-hydroxyphytanoyl-CoA lyase catalyzes the cleavage of 2-Hydroxyphytanoyl-CoA into formyl-CoA and pristanal.[2]
Figure 1. Simplified Alpha-Oxidation Pathway of Phytanic Acid.
Experimental Protocols
The analysis of long-chain acyl-CoAs like 2-Hydroxyphytanoyl-CoA is challenging due to their instability and low abundance in biological samples. The following protocols are adapted from established methods for similar long-chain acyl-CoAs and provide a robust starting point for method development.[1][3]
1. Sample Preparation: Extraction from Tissues (e.g., Liver, Muscle)
This protocol focuses on the extraction of long-chain acyl-CoAs from tissue samples, incorporating homogenization and solid-phase extraction (SPE) for sample clean-up.[1][4]
-
Materials:
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA[1]
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[1][3]
-
Acetonitrile (ACN)
-
2-Propanol
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)[1]
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Procedure:
-
Weigh approximately 40-50 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[1][3]
-
Add 1 mL of ice-cold Homogenization Buffer containing a known amount of the internal standard (e.g., 1 nmol of C17:0-CoA).[1]
-
Homogenize the tissue on ice until a uniform suspension is achieved.[1]
-
Add 1 mL of 2-propanol and homogenize again.[1]
-
Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 3,000 x g for 10 minutes at 4°C.[1]
-
Collect the supernatant. The pellet can be re-extracted to improve recovery.[3]
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1]
-
Load the supernatant onto the conditioned SPE cartridge.[1]
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water.[1]
-
Elute the acyl-CoAs with 1 mL of methanol.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]
-
2. HPLC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of 2-Hydroxyphytanoyl-CoA due to its high sensitivity and specificity.[1] A reversed-phase C18 column is typically used for separation.[5]
-
Instrumentation:
-
High-Performance or Ultra-High-Performance Liquid Chromatography (HPLC/UHPLC) system[5]
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)[5]
-
Mobile Phase A: 0.1% Formic acid in water[5]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (e.g., 7:3, v/v)[5]
-
Flow Rate: 0.3 mL/min[5]
-
Column Temperature: 40°C[5]
-
Injection Volume: 5-10 µL
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18.1-22 min: Re-equilibrate at 30% B[5]
-
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Example MRM Transitions (to be optimized):
-
Note: Specific transitions for 2-Hydroxyphytanoyl-CoA must be determined by direct infusion of a standard.
-
For a similar compound, (2S)-2-hydroxyhexadecanoyl-CoA (C16:0-OH-CoA), a potential transition could be based on its molecular weight. The internal standard (C17:0-CoA) could have a transition like Q1 1018.4 -> Q3 511.4.[1]
-
-
Data Presentation
Quantitative data for HPLC analysis of acyl-CoAs can be summarized for clarity and comparison. The following table provides a template and includes example parameters based on methods for similar long-chain acyl-CoAs.
| Parameter | C16:0-CoA | C18:1-CoA | C17:0-CoA (IS) | 2-Hydroxyphytanoyl-CoA |
| Retention Time (min) | ~8.5 | ~9.2 | ~9.0 | To be determined |
| Precursor Ion (m/z) | e.g., 1004.5 | e.g., 1030.5 | e.g., 1018.4 | To be determined |
| Product Ion (m/z) | e.g., 497.4 | e.g., 523.4 | e.g., 511.4 | To be determined |
| LOD (fmol) | <10 | <10 | N/A | To be determined |
| LOQ (fmol) | ~20 | ~20 | N/A | To be determined |
| Linearity (ng/mL) | e.g., 1-1000 | e.g., 1-1000 | N/A | To be determined |
| Recovery (%) | >85% | >85% | N/A | To be determined |
Note: The values for 2-Hydroxyphytanoyl-CoA need to be experimentally determined. Data for other acyl-CoAs are illustrative and based on typical performance of LC-MS/MS methods.
Experimental Workflow Visualization
The overall process from sample collection to data analysis can be visualized as a clear workflow.
Figure 2. Workflow for 2-Hydroxyphytanoyl-CoA Analysis.
The HPLC-MS/MS method outlined, adapted from robust protocols for similar long-chain acyl-CoAs, provides a comprehensive framework for the sensitive and specific quantification of 2-Hydroxyphytanoyl-CoA.[1] The detailed procedures for sample preparation and chromatographic analysis are crucial for achieving reliable and reproducible results.[5] Proper method validation, including the determination of linearity, limit of detection (LOD), and limit of quantification (LOQ), is essential to ensure the accuracy of the data for research and potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Detection of Pristanal by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristanal (B217276), a branched-chain aldehyde, is a key intermediate in the alpha-oxidation pathway of phytanic acid, a fatty acid derived from dietary sources.[1] The accumulation of phytanic acid and its metabolites, including pristanal and pristanic acid, is a hallmark of several peroxisomal disorders, such as Refsum disease.[2] Accurate and sensitive detection of pristanal in biological matrices is crucial for the diagnosis, monitoring, and investigation of these metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) offers a robust and highly specific method for the quantification of pristanal.[3] Due to the low volatility and potential for thermal instability of aldehydes, a derivatization step is essential for reliable GC-MS analysis.[4] This application note provides a detailed protocol for the detection of pristanal using GC-MS with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) derivatization.
Metabolic Pathway of Phytanic Acid
The conversion of phytanic acid to pristanic acid involves a multi-step enzymatic process within the peroxisomes. Pristanal is a critical intermediate in this pathway. A simplified diagram of this metabolic route is presented below.
Experimental Protocols
Sample Preparation and Derivatization
This protocol is designed for the analysis of pristanal in plasma samples.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., a deuterated analog of a long-chain aldehyde)
-
Hexane (B92381) (HPLC grade)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water)[5]
-
Hydrochloric acid (HCl, 1 M)
-
Sodium sulfate (B86663) (anhydrous)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
To 100 µL of plasma in a glass tube, add the internal standard.
-
Perform a liquid-liquid extraction by adding 500 µL of hexane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction (steps 2-4) and combine the hexane extracts.
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of hexane.
-
Add 100 µL of the PFBHA solution.[5]
-
Adjust the pH to approximately 3 with 1 M HCl.[5]
-
Cap the tube tightly and incubate at 60°C for 1 hour to form the PFBHA-oxime derivative.[5]
-
After cooling to room temperature, add 200 µL of hexane and vortex for 1 minute.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the derivatized pristanal to a GC vial with an insert.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
GC-MS Analysis
The following are typical GC-MS parameters. Optimization may be required depending on the specific instrument and column used.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Autosampler
GC Conditions:
| Parameter | Setting |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[5] |
| Inlet Temperature | 250°C[5] |
| Injection Volume | 1 µL (splitless mode)[5] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[5] |
| Oven Program | Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
MS Conditions:
| Parameter | Setting |
|---|---|
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | A characteristic ion for PFBHA derivatives is m/z 181.[6] Specific ions for the pristanal-PFBHA oxime should be determined by analyzing a standard. |
Quantitative Data
The following table summarizes typical performance characteristics for the GC-MS analysis of long-chain aldehydes using PFBHA derivatization. These values should be established in-house for a specific pristanal assay.
| Performance Metric | Typical Value |
| Limit of Detection (LOD) | Low ng/L to µg/L range[5] |
| Limit of Quantitation (LOQ) | µg/L range[5] |
| Linearity (R²) | >0.99[6] |
| Precision (%RSD) | <15%[6] |
| Accuracy (Recovery %) | 80-120%[6] |
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of pristanal is depicted below.
Conclusion
The GC-MS method with PFBHA derivatization provides a sensitive, specific, and reliable approach for the quantification of pristanal in biological samples. The detailed protocol and typical performance characteristics presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of peroxisomal disorders and other conditions associated with altered phytanic acid metabolism. Adherence to proper sample preparation, derivatization, and analytical procedures is essential for obtaining accurate and reproducible results.
References
- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
Troubleshooting & Optimization
Phytanoyl-CoA Hydroxylase Assay Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize phytanoyl-CoA hydroxylase (PhyH) assays.
Frequently Asked Questions (FAQs)
Q1: What is the function of phytanoyl-CoA hydroxylase (PhyH) and why is its assay important?
A1: Phytanoyl-CoA hydroxylase (PhyH), also known as phytanoyl-CoA 2-hydroxylase (PAHX), is a critical enzyme in the alpha-oxidation pathway of branched-chain fatty acids, particularly phytanic acid.[1] This enzyme, a member of the iron(II) and 2-oxoglutarate-dependent oxygenase superfamily, catalyzes the hydroxylation of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. A deficiency in PhyH activity leads to the accumulation of phytanic acid, resulting in the rare inherited neurological disorder known as Refsum disease. Therefore, in vitro determination of PhyH activity is vital for diagnosing the disease, understanding its mechanisms, and for screening potential therapeutic agents.[1]
Q2: What are the essential components required for a PhyH activity assay?
A2: The essential components for a PhyH activity assay include the enzyme source (liver homogenate or recombinant PhyH), the substrate phytanoyl-CoA, and several cofactors: 2-oxoglutarate, Fe(II), and ascorbate (B8700270).[1] For recombinant PhyH, ATP or GTP and Mg²⁺ are also required.[1] A suitable buffer system is necessary to maintain the optimal pH for the reaction.
Q3: What are the common methods for measuring PhyH activity?
A3: Two common methods for measuring PhyH activity are:
-
Radiochemical HPLC Method: This direct method measures the formation of the product, 2-hydroxyphytanoyl-CoA, using a radiolabeled substrate such as [1-¹⁴C]phytanoyl-CoA. The substrate and product are separated by high-performance liquid chromatography (HPLC) and quantified using a radioactivity detector.[1]
-
¹⁴CO₂ Trapping Method: This indirect assay measures the decarboxylation of the co-substrate, [1-¹⁴C]2-oxoglutarate, which is stoichiometrically coupled to the hydroxylation of phytanoyl-CoA. The released ¹⁴CO₂ is trapped and quantified by liquid scintillation counting.[1]
Q4: What is "uncoupled turnover" and how can it affect my results?
A4: In the absence of the primary substrate (phytanoyl-CoA), 2-oxoglutarate-dependent dioxygenases like PhyH can still catalyze the conversion of 2-oxoglutarate to succinate (B1194679) and CO₂ at a low but significant rate. This phenomenon is known as "uncoupled turnover." It is important to be aware of this, as it can contribute to background signal, especially in the ¹⁴CO₂ trapping assay. Running appropriate controls without the phytanoyl-CoA substrate is crucial to quantify and subtract this background activity.
Data Presentation: Optimizing Reaction Conditions
Optimizing the concentrations of substrates and cofactors, as well as physical parameters like pH and temperature, is critical for a robust and reproducible PhyH assay. The following tables provide recommended ranges and optimal values for these parameters.
| Parameter | Recommended Range | Optimal Value | Notes |
| pH | 6.0 - 8.0 | ~7.5 | 2-oxoglutarate-dependent dioxygenases generally function optimally at a slightly alkaline pH. Use a non-nucleophilic buffer like Tris-HCl or HEPES. |
| Temperature | 30°C - 40°C | 37°C | Human enzymes, including peroxisomal enzymes, typically have an optimal temperature around normal body temperature.[2][3] |
| Incubation Time | 15 - 90 minutes | 30 - 60 minutes | The incubation time should be within the linear range of the reaction. This needs to be determined empirically for your specific experimental conditions.[1] |
Table 1: Optimal Physical Parameters for PhyH Assay
| Component | Recommended Concentration Range | Typical Concentration | Notes |
| Phytanoyl-CoA | 10 - 100 µM | 50 µM | The optimal concentration should be determined by substrate titration to find the Kₘ value under your assay conditions. |
| 2-Oxoglutarate | 0.5 - 2 mM | 1 mM | Should be in excess relative to phytanoyl-CoA. |
| Fe(II) (e.g., FeSO₄) | 50 - 200 µM | 100 µM | Must be prepared fresh to prevent oxidation to Fe(III). |
| Ascorbate | 1 - 5 mM | 2 mM | Acts as a reducing agent to maintain iron in the Fe(II) state. Should also be prepared fresh. |
| Enzyme (Liver Homogenate) | 20 - 200 µg protein | 50 - 100 µg protein | The optimal amount should be determined to ensure the reaction rate is linear over the chosen incubation time. |
| Recombinant PhyH | Varies | Varies | The amount of purified recombinant enzyme will depend on its specific activity and should be optimized. |
| ATP or GTP (for recombinant PhyH) | 0.5 - 2 mM | 1 mM | Required for the activity of recombinant PhyH.[2] |
| MgCl₂ (for recombinant PhyH) | 0.5 - 2 mM | 1 mM | Required along with ATP or GTP for recombinant enzyme activity.[2] |
Table 2: Recommended Concentrations of Assay Components
Experimental Protocols
Protocol 1: Preparation of Liver Homogenate for PhyH Activity Assay
This protocol describes the preparation of a crude enzyme source from liver tissue.[1]
Materials:
-
Fresh or frozen liver tissue
-
Ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 2 mM EDTA, pH 7.4)
-
Dounce homogenizer or mechanical homogenizer
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Thaw frozen liver tissue on ice.
-
Weigh the tissue and wash it with ice-cold homogenization buffer to remove excess blood.
-
Mince the tissue into small pieces on a pre-chilled surface.
-
Add 3 volumes of ice-cold homogenization buffer to the minced tissue.
-
Homogenize the tissue using a Dounce homogenizer (10-15 strokes) or a mechanical homogenizer on ice.[1]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.[1]
-
Carefully collect the supernatant (post-nuclear supernatant) and transfer it to fresh, pre-chilled microcentrifuge tubes. This supernatant can be used directly for the PhyH activity assay.
-
Determine the protein concentration of the homogenate using a standard method (e.g., Bradford or BCA assay).
-
Store the homogenate in aliquots at -80°C until use. Avoid repeated freeze-thaw cycles.[1]
Protocol 2: PhyH Activity Assay using Radiochemical HPLC
This method directly measures the formation of the product, 2-hydroxyphytanoyl-CoA, using a radiolabeled substrate.[1]
Materials:
-
[1-¹⁴C]Phytanoyl-CoA (Substrate)
-
Liver homogenate or purified recombinant PhyH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
2-Oxoglutarate solution
-
Ferrous sulfate (B86663) (FeSO₄) solution (freshly prepared)
-
Ascorbic acid solution (freshly prepared)
-
For recombinant enzyme: ATP or GTP and MgCl₂ solutions
-
Quenching solution (e.g., 6% perchloric acid)
-
HPLC system with a radioactivity detector
-
Reverse-phase C18 HPLC column
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture. A typical 100 µL reaction may contain:
-
50-100 µg of liver homogenate protein or an appropriate amount of purified enzyme
-
50 µM [1-¹⁴C]Phytanoyl-CoA
-
1 mM 2-Oxoglutarate
-
100 µM FeSO₄
-
2 mM Ascorbic acid
-
For recombinant enzyme, also include 1 mM ATP or GTP and 1 mM MgCl₂
-
Assay buffer to a final volume of 100 µL
-
-
Initiation and Incubation: Initiate the reaction by adding the enzyme preparation to the reaction mixture. Incubate at 37°C for a predetermined time (e.g., 30-60 minutes) that is within the linear range of the reaction.[1]
-
Reaction Quenching: Stop the reaction by adding 50 µL of the quenching solution.
-
Sample Preparation for HPLC: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein.[1] Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis: Inject the sample onto a reverse-phase C18 column. Separate the substrate and product using a suitable gradient of solvents (e.g., a gradient of an aqueous buffer like sodium phosphate (B84403) and an organic solvent like acetonitrile (B52724) or methanol).[1]
-
Quantification: Monitor the eluent with a radioactivity detector to quantify the amount of [1-¹⁴C]2-hydroxyphytanoyl-CoA formed.
-
Calculation of Enzyme Activity: Calculate the rate of product formation (e.g., in nmol/min/mg protein) based on the amount of product, the specific activity of the radiolabeled substrate, the incubation time, and the amount of protein used.
Visualized Workflows and Pathways
Caption: Alpha-oxidation pathway of phytanic acid highlighting the role of PhyH.
Caption: General workflow for the in vitro PhyH activity assay.
Troubleshooting Guide
Caption: Troubleshooting decision tree for low or no PhyH enzyme activity.
| Problem | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Enzyme Source: - Enzyme has been degraded due to improper storage or repeated freeze-thaw cycles.- Recombinant enzyme is misfolded or inactive. | - Use a fresh aliquot of the enzyme stored at -80°C.- Optimize protein expression and purification protocols. Ensure proper folding and activity of the recombinant enzyme. |
| Cofactors: - Fe(II) has been oxidized to the inactive Fe(III) state.- Ascorbate has degraded.- ATP/GTP and Mg²⁺ are missing for recombinant enzyme assays. | - Always prepare FeSO₄ and ascorbate solutions fresh before each experiment.- Include ATP or GTP and Mg²⁺ in the reaction mixture when using recombinant PhyH.[2] | |
| Substrate: - Phytanoyl-CoA has hydrolyzed due to instability in aqueous solutions. | - Prepare aqueous solutions of phytanoyl-CoA immediately before use. Avoid storing aqueous solutions. For stock solutions, dissolve in a suitable organic solvent and store at -80°C in single-use aliquots.[4] | |
| Assay Conditions: - pH of the buffer is outside the optimal range.- Incubation temperature is too high or too low.- Presence of inhibitors in the sample. | - Verify the pH of the assay buffer is ~7.5.- Ensure the incubator is set to and maintains 37°C.- Run a control with a known active enzyme to rule out inhibition. If inhibition is suspected, sample purification may be necessary. | |
| High Background Signal | Uncoupled Turnover: - The enzyme is catalyzing the decarboxylation of 2-oxoglutarate in the absence of phytanoyl-CoA. | - Run a control reaction without phytanoyl-CoA to determine the level of uncoupled turnover. Subtract this value from your experimental results. |
| Contaminated Reagents: - Reagents are contaminated with a substance that interferes with the assay. | - Use high-purity reagents and sterile, nuclease-free water.- Prepare fresh solutions. | |
| Poor Reproducibility | Pipetting Errors: - Inaccurate or inconsistent pipetting of small volumes. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents to minimize pipetting variability between wells. |
| Inconsistent Incubation Times: - Variation in the start and stop times of the reaction for different samples. | - Start and stop all reactions in a consistent and timed manner. | |
| Temperature Fluctuations: - Inconsistent temperature during the incubation. | - Ensure the incubator maintains a stable temperature. Avoid opening the incubator door frequently. |
Table 3: Troubleshooting Guide for PhyH Assays
References
Technical Support Center: Stabilizing 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 2-hydroxyphytanoyl-CoA lyase (HACL1) in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the essential cofactors for HACL1 activity?
A1: HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[1] Its catalytic activity is critically dependent on the presence of TPP and a divalent cation, most commonly magnesium (Mg²⁺).[1][2]
Q2: My purified HACL1 loses activity upon storage. What is the likely cause?
A2: Loss of HACL1 activity during purification and/or storage is a noted issue.[3] This instability is often attributed to the gradual loss of the essential cofactor, thiamine pyrophosphate (TPP), from the enzyme.[1]
Q3: What is the optimal pH and temperature for HACL1 activity?
A3: For rat liver HACL1, activity has been measured at a pH of 7.5 and a temperature of 37°C.[2] A bacterial HACL has shown optimal conditions at pH 7.2 and 37°C.[1] It is recommended to empirically determine the optimal pH and temperature for your specific experimental setup, as these parameters can be influenced by the buffer system and substrate used.
Q4: Can other enzymes in my sample interfere with the HACL1 activity assay?
A4: Yes, particularly in crude or partially purified samples. The presence of 2-hydroxyacyl-CoA lyase 2 (HACL2), an endoplasmic reticulum-localized enzyme, can contribute to the overall measured activity.[4] HACL1 and HACL2 have different substrate specificities, with HACL1 primarily acting on 3-methyl-branched fatty acyl-CoAs and HACL2 showing a preference for straight-chain 2-hydroxy very-long-chain fatty acyl-CoAs.[4] Additionally, if using a coupled spectrophotometric assay, other dehydrogenases present in the sample could interfere with the detection method.[1]
Q5: How should I store my purified HACL1 enzyme for long-term stability?
A5: For long-term storage, it is recommended to store purified HACL1 at -80°C, preferably in the presence of a cryoprotectant like glycerol (B35011).[5] Flash-freezing aliquots in liquid nitrogen can also be an effective method to preserve activity and avoid repeated freeze-thaw cycles, which can lead to enzyme denaturation.[5] Some studies have noted successful storage at -20°C after partial purification.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Detectable Activity | Absence or insufficient concentration of cofactors. | Ensure your assay buffer is supplemented with optimal concentrations of TPP (e.g., 20 µM) and MgCl₂ (e.g., 0.8 mM).[2] |
| Loss of enzyme activity due to instability. | Add stabilizing agents such as glycerol (e.g., 10-30% v/v) to your storage and assay buffers.[6] Include the cofactor TPP in the storage buffer to prevent its dissociation from the enzyme.[1] | |
| Sub-optimal pH or temperature. | Optimize the pH of your assay buffer (start with a range around pH 7.2-7.5) and ensure the incubation temperature is maintained at 37°C.[1][2] | |
| Degraded substrate. | Use high-purity 2-hydroxyphytanoyl-CoA and store it properly according to the manufacturer's instructions to prevent degradation. | |
| Presence of inhibitors. | If your sample contains chelating agents like EDTA, they may be sequestering the required Mg²⁺.[1] Consider dialyzing your sample against an EDTA-free buffer. | |
| High Background Signal | Non-enzymatic substrate degradation. | Run a "no-enzyme" control to measure the rate of spontaneous substrate breakdown and subtract this from your experimental values.[1] |
| Contaminating enzyme activities in coupled assays. | If using a coupled assay with alcohol dehydrogenase, other dehydrogenases in your sample could oxidize NADH. Run a control reaction without the HACL1 substrate to quantify this background activity.[1] | |
| Interference with detection method. | For spectrophotometric assays, ensure proper blanking with all reaction components except the substrate to account for any absorbance from your sample.[1] | |
| Poor Reproducibility | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of all reaction components.[1] |
| Temperature fluctuations. | Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay.[1] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for HACL1 Activity (Coupled Assay)
This protocol describes a continuous assay by coupling the aldehyde product of the HACL1 reaction to the oxidation of NADH by alcohol dehydrogenase (ADH). The decrease in absorbance at 340 nm is monitored.
Materials:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.2
-
Recombinant HACL1 or sample
-
2-hydroxyoctadecanoyl-CoA (substrate)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
NADH
-
Alcohol Dehydrogenase (from Saccharomyces cerevisiae)
-
Spectrophotometer
Procedure:
-
Prepare a master mix containing assay buffer, TPP (final concentration 20 µM), MgCl₂ (final concentration 0.8 mM), NADH (final concentration 0.2 mM), and an excess of ADH.
-
Set up blank and sample reactions. For the blank, add the master mix and your HACL1 sample. For the sample, add the master mix and your HACL1 sample.
-
Pre-incubate the reactions for 5 minutes at 37°C.
-
Initiate the reaction by adding the 2-hydroxyoctadecanoyl-CoA substrate (final concentration ~40 µM) to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Calculate the rate of reaction from the linear portion of the curve, subtracting the rate of the blank from the sample rate. The activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Protocol 2: Radioactive Assay for HACL1 Activity
This protocol measures the formation of [¹⁴C]formate from [1-¹⁴C]-labeled 2-hydroxy-3-methylhexadecanoyl-CoA.
Materials:
-
Reaction Medium: 50 mM Tris buffer, pH 7.5, 6.6 µM BSA, 0.8 mM MgCl₂, 20 µM TPP
-
Enzyme source (HACL1)
-
2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA (radiolabeled substrate)
-
6% (w/v) Perchloric acid (for reaction termination)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture by combining the reaction medium and the enzyme source in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Start the reaction by adding the radiolabeled substrate (final concentration 40 µM).
-
Incubate at 37°C for a defined period (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 125 µL of 6% perchloric acid.
-
Measure the produced [¹⁴C]formate. This can be done by separating the formate (B1220265) from the unreacted substrate, for example, by HPLC, or by converting the formate to ¹⁴CO₂ which is then captured and quantified by scintillation counting.[2]
-
Calculate the enzyme activity based on the amount of radioactive product formed over time.
Signaling Pathways and Workflows
Caption: Alpha-oxidation pathway of phytanic acid highlighting the role of HACL1.
Caption: Troubleshooting workflow for low or no HACL1 activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glycerol as an enzyme-stabilizing agent: effects on aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in the synthesis of 2-Hydroxyphytanoyl-CoA
Technical Support Center: Synthesis of 2-Hydroxyphytanoyl-CoA
Welcome to the technical support center for the synthesis of 2-Hydroxyphytanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis experiments.
Troubleshooting Guide
This guide addresses common issues that can lead to low yields or other unexpected results during the synthesis of 2-Hydroxyphytanoyl-CoA, primarily through the enzymatic hydroxylation of Phytanoyl-CoA by Phytanoyl-CoA Hydroxylase (PHYH).
Q1: I am observing very low or no production of 2-Hydroxyphytanoyl-CoA. What are the primary causes?
Low or no yield can stem from several factors related to the enzyme, substrates, or reaction conditions. The most common culprits are inactive enzymes, missing or degraded cofactors, and suboptimal reaction buffer conditions.
Q2: How can I verify that my Phytanoyl-CoA Hydroxylase (PHYH) enzyme is active?
To confirm your enzyme's activity, it is crucial to run a positive control reaction under known optimal conditions.
-
Enzyme Integrity: Verify the storage conditions of your enzyme. It should be stored at -80°C in appropriate aliquots to avoid repeated freeze-thaw cycles, which can lead to denaturation and loss of activity. You can also check for protein degradation by running an SDS-PAGE gel.
-
Positive Control: Use a previously validated batch of Phytanoyl-CoA and all necessary cofactors at their optimal concentrations to confirm that the enzyme can produce the desired product under ideal circumstances.
Q3: My enzyme seems to be active, but the yield is still low. What should I investigate next?
If you have confirmed that your enzyme is active, the next step is to scrutinize your substrates and cofactors.
-
Substrate Quality: Ensure that your Phytanoyl-CoA substrate is of high purity and has not degraded. Thioesters can be susceptible to hydrolysis, especially at non-neutral pH.
-
Cofactor Availability and Quality: The enzymatic reaction catalyzed by PHYH has a strict requirement for several cofactors.[1][2] Ensure that all necessary components are present at their optimal concentrations and have not degraded.
-
Fe(II): Prepare fresh solutions of ferrous iron (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O). Fe(II) can oxidize to Fe(III), which is not active.
-
2-Oxoglutarate: This co-substrate is essential for the reaction. Ensure it is of high purity and from a reliable source.
-
ATP or GTP and Mg(II): Unexpectedly, PHYH requires ATP or GTP and Mg(II) for optimal activity.[1]
-
Ascorbate: Often included in reactions with 2-oxoglutarate-dependent dioxygenases to help maintain iron in the Fe(II) state.[3]
-
-
Oxygen Availability: As a dioxygenase, PHYH requires molecular oxygen. Ensure adequate aeration of your reaction mixture, especially for larger-scale syntheses.
Q4: I am still experiencing low yields after checking my enzyme and substrates. What other reaction parameters can I optimize?
Fine-tuning the reaction conditions is the final step in troubleshooting low yield.
-
pH and Buffer: The optimal pH for PHYH activity is around 7.5.[1] It is recommended to use a buffer such as Tris-HCl at this pH.
-
Reaction Time: It is possible the reaction has not reached completion. Perform a time-course experiment by taking aliquots at different time points and analyzing for product formation to determine the optimal incubation period.
-
Product Inhibition or Degradation: The product, 2-Hydroxyphytanoyl-CoA, may be unstable under the reaction conditions or could be inhibiting the enzyme at higher concentrations. Analyze the product stability at the reaction pH and temperature over time.
Q5: Are there any known inhibitors of Phytanoyl-CoA Hydroxylase (PHYH) that could be affecting my reaction?
Yes, certain compounds can inhibit PHYH activity.
-
Metal Ions: Divalent cations such as Cd(II), Cu(II), Pb(II), and Zn(II) can be potent inhibitors. Other metal ions like Co(II), Fe(III), Mn(II), and Ni(II) can also cause partial inhibition.[1]
-
2-Oxoglutarate Analogs: Compounds like N-oxaloglycine and pyridine-2,3-dicarboxylic acid are known to inhibit 2-oxoglutarate-dependent oxygenases and can abolish PHYH activity.[1]
-
Product of the Subsequent Reaction: While not a direct inhibitor of PHYH, if the downstream enzyme, 2-hydroxyphytanoyl-CoA lyase (HACL1), is also present and active, it will consume your product. HACL1 requires thiamine (B1217682) pyrophosphate (TPP) and Mg(II) as cofactors.[3][4]
Frequently Asked Questions (FAQs)
Q: What is the metabolic role of 2-Hydroxyphytanoyl-CoA? A: 2-Hydroxyphytanoyl-CoA is a key intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid. Its formation is catalyzed by phytanoyl-CoA hydroxylase (PHYH). Subsequently, it is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) into pristanal (B217276) and formyl-CoA.[3][5]
Q: What is the optimal pH for the synthesis of 2-Hydroxyphytanoyl-CoA? A: The optimal pH for phytanoyl-CoA hydroxylase (PHYH) activity is approximately 7.5.[1]
Q: What are the essential cofactors for Phytanoyl-CoA Hydroxylase (PHYH)? A: PHYH requires Fe(II), 2-oxoglutarate, and molecular oxygen for its catalytic activity. Additionally, it has been shown that ATP or GTP and Mg(II) are necessary for optimal performance.[1]
Q: How can I analyze the formation of 2-Hydroxyphytanoyl-CoA? A: The most common method for analyzing the formation of 2-Hydroxyphytanoyl-CoA is reverse-phase high-performance liquid chromatography (HPLC). The product can be detected by monitoring the absorbance at 260 nm, which corresponds to the adenine (B156593) ring of Coenzyme A.[6][7]
Data Presentation
Table 1: Recommended Reaction Conditions for 2-Hydroxyphytanoyl-CoA Synthesis
| Parameter | Recommended Condition | Notes |
| Enzyme | Purified Phytanoyl-CoA Hydroxylase (PHYH) | Ensure enzyme is active and properly stored. |
| Substrate | Phytanoyl-CoA | High purity is recommended. |
| pH | 7.5 | Use a suitable buffer like Tris-HCl.[1] |
| Temperature | 37°C (starting point) | Optimize for your specific enzyme preparation. |
| Cofactors | Fe(II), 2-Oxoglutarate, O₂, ATP or GTP, Mg(II) | All are essential for optimal activity.[1] |
| Reducing Agent | Ascorbate (optional) | Can help maintain iron in the active Fe(II) state.[3] |
Table 2: Effect of Divalent Cations on PHYH Activity
| Cation | Effect on Activity |
| Fe(II) | Essential for activity |
| Mg(II) | Required with ATP/GTP for optimal activity[1] |
| Cd(II), Cu(II), Pb(II), Zn(II) | Potent inhibitors[1] |
| Co(II), Fe(III), Mn(II), Ni(II) | Partial inhibitors[1] |
Experimental Protocols
Protocol 1: Preparative Enzymatic Synthesis of 2-Hydroxyphytanoyl-CoA
This protocol is adapted from analytical methods for a larger, preparative scale synthesis.
Materials:
-
Purified Phytanoyl-CoA Hydroxylase (PHYH)
-
Phytanoyl-CoA
-
Tris-HCl buffer (1 M, pH 7.5)
-
(NH₄)₂Fe(SO₄)₂·6H₂O (10 mM)
-
2-Oxoglutarate (100 mM)
-
ATP or GTP (100 mM)
-
MgCl₂ (1 M)
-
Ascorbic acid (100 mM, optional)
-
Ultrapure water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the following reagents to the desired final volume (e.g., 10 mL). Ensure the vessel allows for adequate aeration.
-
Tris-HCl (pH 7.5) to a final concentration of 50 mM.
-
Phytanoyl-CoA to a final concentration of 1-5 mM.
-
(NH₄)₂Fe(SO₄)₂·6H₂O to a final concentration of 100 µM.
-
2-Oxoglutarate to a final concentration of 1 mM.
-
ATP or GTP to a final concentration of 1 mM.
-
MgCl₂ to a final concentration of 10 mM.
-
Ascorbic acid to a final concentration of 1 mM (optional).
-
Add ultrapure water to the desired volume, leaving space for the enzyme solution.
-
-
Enzyme Addition: Add the purified PHYH enzyme to the reaction mixture. The optimal amount of enzyme should be determined empirically.
-
Incubation: Incubate the reaction at 37°C with gentle shaking for 2-4 hours. Monitor the reaction progress by taking small aliquots for HPLC analysis.
-
Reaction Quenching: Once the reaction has reached completion (or the desired conversion), stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidifying with a small amount of a strong acid (e.g., perchloric acid).
-
Protein Removal: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Product Purification: The supernatant containing 2-Hydroxyphytanoyl-CoA can now be purified by HPLC (see Protocol 2).
Protocol 2: HPLC Purification of 2-Hydroxyphytanoyl-CoA
This protocol provides a general method for the purification of 2-Hydroxyphytanoyl-CoA from the reaction mixture.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 75 mM KH₂PO₄ in ultrapure water, pH adjusted to 4.9 with glacial acetic acid.[6]
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.[6]
-
Supernatant from Protocol 1
Procedure:
-
Sample Preparation: Filter the supernatant from the quenched reaction through a 0.22 µm syringe filter.
-
HPLC Setup:
-
Equilibrate the C18 column with a suitable starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Set the detection wavelength to 260 nm.
-
-
Injection and Elution:
-
Inject the filtered sample onto the column.
-
Elute the compounds using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes). The optimal gradient may need to be determined empirically.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of 2-Hydroxyphytanoyl-CoA. The retention time will need to be determined using a standard if available, or by analyzing the fractions by mass spectrometry.
-
Solvent Removal: Pool the fractions containing the purified product and remove the solvent by lyophilization or evaporation under reduced pressure.
-
Purity Analysis: Assess the purity of the final product by re-injecting a small amount onto the HPLC.
Visualizations
Caption: Enzymatic synthesis of 2-Hydroxyphytanoyl-CoA and its subsequent cleavage.
Caption: Troubleshooting workflow for low yield in 2-Hydroxyphytanoyl-CoA synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon-carbon bond cleavage during alpha-oxidation of 3-methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | 2-hydroxyphytanoyl-CoA => pristanal + formyl-CoA [reactome.org]
- 6. benchchem.com [benchchem.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Quantifying 2-Hydroxyphytanoyl-CoA by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of 2-Hydroxyphytanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during quantification experiments.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to address specific issues you may encounter.
Issue 1: Poor Signal Intensity or High Background Noise
Question: I am observing very low signal intensity for 2-Hydroxyphytanoyl-CoA, or the background noise is unacceptably high. What are the possible causes and solutions?
Answer: Low signal intensity and high background are common problems in the LC-MS/MS analysis of acyl-CoAs, often arising from sample preparation, matrix effects, or suboptimal instrument settings.[1]
Possible Causes and Solutions:
-
Analyte Instability: Acyl-CoAs, including 2-Hydroxyphytanoyl-CoA, are susceptible to degradation at non-optimal pH and temperatures.[1]
-
Solution: Always process samples quickly on ice and store them at -80°C. Immediately before analysis, reconstitute dried extracts in a suitable solvent, such as 50% methanol (B129727) in water with a low concentration of ammonium (B1175870) acetate.[1][2]
-
-
Interference from Biological Matrix (Matrix Effect): Biological samples are complex and contain salts, lipids, and proteins that can suppress the ionization of the target analyte.[1][3] This is a primary challenge in bioanalysis.[4][5]
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Suboptimal Chromatographic Conditions: Poor separation on the LC column can lead to co-elution of matrix components with the analyte, causing ion suppression.[2]
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Solution: Optimize the liquid chromatography method. A C18 reversed-phase column is commonly used and effective.[8] Adjusting the mobile phase composition and gradient can significantly improve resolution and peak shape.[8] The use of ion-pairing reagents can improve chromatography for some acyl-CoAs but should be used cautiously as they can contaminate the MS system.[8][9]
-
-
Inefficient Ionization or Fragmentation: The settings on the mass spectrometer can dramatically impact signal intensity.
-
Solution: Electrospray ionization (ESI) in positive ion mode is generally effective for acyl-CoAs.[8] Optimize source parameters like capillary voltage, gas flow, and temperature for your specific instrument. Ensure the collision energy in Multiple Reaction Monitoring (MRM) mode is optimized to achieve efficient fragmentation and a strong product ion signal.[1]
-
Issue 2: Poor Peak Shape (Tailing or Broadening)
Question: My chromatographic peaks for 2-Hydroxyphytanoyl-CoA are showing significant tailing or are very broad. What could be causing this?
Answer: Poor peak shape is often a chromatographic issue related to interactions with the analytical column or the complexity of the analyte's structure.
Possible Causes and Solutions:
-
Column Contamination: Repeated injections of biological extracts can lead to a buildup of matrix components on the column, causing peak shape to deteriorate.[8]
-
Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with active sites on the silica-based column packing, leading to peak tailing.
-
Solution: Operating the mobile phase at a higher pH (e.g., pH 10.5 with ammonium hydroxide) can deprotonate the silanol (B1196071) groups on the column, reducing these secondary interactions.[8] Alternatively, using an ion-pairing agent like dimethylbutylamine (DMBA) can improve peak shape for phosphate-containing compounds.[9]
-
-
Inappropriate Mobile Phase: The solvent used to reconstitute the dried sample extract may be too strong, causing the peak to broaden upon injection.
-
Solution: Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase conditions of your LC gradient.[11]
-
Issue 3: Inconsistent Quantification and Low Analyte Recovery
Question: My quantitative results are not reproducible, and I suspect low recovery of 2-Hydroxyphytanoyl-CoA during sample preparation. How can I improve this?
Answer: Inconsistent results and low recovery are typically linked to the sample preparation process and the choice of internal standard.
Possible Causes and Solutions:
-
Inefficient Extraction: The analyte may not be efficiently extracted from the biological matrix, or it may be lost during cleanup steps.
-
Solution: Solid-Phase Extraction (SPE) is a reliable method for extracting acyl-CoAs.[6] Ensure the SPE cartridge is properly conditioned before loading the sample and that the wash and elution solvents are optimized for your analyte.[7] A protocol using Oasis HLB cartridges has been shown to be effective.[11]
-
-
Improper Internal Standard (IS) Selection: The internal standard is crucial for correcting for analyte loss during sample preparation and for variations in MS ionization.[12]
-
Solution: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled 2-Hydroxyphytanoyl-CoA).[13] If this is unavailable, a structurally similar odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used.[8][11] The IS must be added at the very beginning of the sample preparation process to account for all potential losses.[12]
-
-
Matrix Effects Varying Between Samples: The composition of the biological matrix can differ from sample to sample, leading to variable ion suppression and inconsistent results.[3]
-
Solution: A stable isotope-labeled internal standard is the best way to compensate for variable matrix effects, as it will be affected similarly to the native analyte.[13] Thorough sample cleanup with SPE also helps to minimize these variations by removing a larger portion of the interfering matrix components.[4]
-
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of 2-Hydroxyphytanoyl-CoA by LC-MS/MS challenging?
A1: The challenges stem from several factors:
-
Low Endogenous Concentrations: Acyl-CoAs are often present at low concentrations in biological samples.[10]
-
Physicochemical Properties: 2-Hydroxyphytanoyl-CoA is an amphipathic molecule, having both polar (CoA moiety) and non-polar (acyl chain) characteristics, which complicates chromatographic separation.[10]
-
Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, requiring careful sample handling at low temperatures and controlled pH.[1][2]
-
Matrix Effects: Complex biological matrices can cause significant ion suppression, leading to underestimation of the analyte's concentration.[1][5]
Q2: What is the metabolic role of 2-Hydroxyphytanoyl-CoA?
A2: 2-Hydroxyphytanoyl-CoA is a key intermediate in the alpha-oxidation of fatty acids, a metabolic pathway essential for degrading branched-chain fatty acids like phytanic acid.[14] The enzyme 2-hydroxyacyl-CoA lyase cleaves 2-Hydroxyphytanoyl-CoA into formyl-CoA and an aldehyde (pristanal) that is one carbon shorter.[14][15][16][17] This pathway is critical, as the methyl branch on phytanic acid prevents its degradation by the more common beta-oxidation pathway.[14]
Q3: What are the recommended mass spectrometry parameters for monitoring 2-Hydroxyphytanoyl-CoA?
A3: For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.[14]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Precursor Ion (Q1): This will be the [M+H]⁺ ion of 2-Hydroxyphytanoyl-CoA.
-
Product Ion (Q3): A common and specific fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[8] Therefore, a characteristic product ion related to the pantetheine (B1680023) arm is often monitored. The exact m/z values for the precursor and product ions should be determined by direct infusion of a standard.
Q4: Can you outline a general sample preparation workflow?
A4: A robust workflow involves homogenization, protein precipitation, and solid-phase extraction.
-
Homogenization: Homogenize the tissue sample (10-50 mg) on ice in a buffer (e.g., 100 mM Potassium Phosphate, pH 4.9) containing a suitable internal standard (e.g., C17:0-CoA).[11]
-
Protein Precipitation & Extraction: Add organic solvents like 2-propanol and acetonitrile (B52724) to precipitate proteins and extract lipids. Centrifuge to pellet the precipitated proteins.[11]
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol, then water.[7][11]
-
Load the supernatant from the previous step.[11]
-
Wash the cartridge with water and then a weak organic solvent (e.g., 50% methanol) to remove polar impurities.[11]
-
Elute 2-Hydroxyphytanoyl-CoA with a stronger solvent like methanol.[11]
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial LC mobile phase.[11]
Experimental Protocols & Data
Detailed Protocol: Quantification of 2-Hydroxyphytanoyl-CoA from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[11]
-
Sample Preparation:
-
Weigh 10-50 mg of frozen tissue into a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold homogenization buffer (100 mM Potassium Phosphate, pH 4.9) containing the internal standard (e.g., 1 nmol of C17:0-CoA).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-propanol and homogenize again.
-
Transfer the homogenate to a centrifuge tube, add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for SPE.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water.
-
Elute the acyl-CoAs with 1 mL of methanol into a clean tube.
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B) for LC-MS/MS analysis.
-
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 3.5 µm) | Provides good retention and separation for amphipathic acyl-CoAs.[8][10] |
| Mobile Phase A | 10 mM Ammonium Acetate or Formate in Water | Provides ions for ESI and buffers the mobile phase. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for gradient elution. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical scale LC columns. |
| Column Temp | 40 - 45 °C | Improves peak shape and reduces viscosity.[10] |
| Ionization Mode | ESI Positive | Generally provides better sensitivity for acyl-CoAs.[1] |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Offers high specificity and sensitivity for quantification.[14] |
| Collision Energy | Analyte-dependent | Must be optimized for the specific precursor-to-product ion transition. |
Table 2: Comparison of Sample Preparation Methods
| Method | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Simple, fast, inexpensive.[1] | Insufficient removal of matrix components (salts, phospholipids), leading to significant matrix effects.[1][6] | Quick screening or when matrix effects are minimal. |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and polar interferences.[6] | Can be labor-intensive, requires large volumes of organic solvents, may have lower recovery for polar analytes.[6] | Extracting non-polar analytes from aqueous matrices. |
| Solid-Phase Extraction (SPE) | Excellent removal of matrix interferences, high analyte concentration, high reproducibility.[1][6] | More complex and costly than PPT, requires method development.[9] | Achieving the highest data quality and minimizing matrix effects in complex samples.[4][6] |
Visualizations
Caption: Alpha-oxidation pathway of phytanic acid.
Caption: LC-MS/MS quantification workflow for 2-Hydroxyphytanoyl-CoA.
Caption: Troubleshooting decision tree for poor signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. eijppr.com [eijppr.com]
- 6. bme.psu.edu [bme.psu.edu]
- 7. opentrons.com [opentrons.com]
- 8. researchgate.net [researchgate.net]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactome | 2-hydroxyphytanoyl-CoA => pristanal + formyl-CoA [reactome.org]
- 17. Resolution of the phytanic acid alpha-oxidation pathway: identification of pristanal as product of the decarboxylation of 2-hydroxyphytanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HACL1 Deficient Mouse Models on a Phytol-Rich Diet
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the health of HACL1 deficient mouse models maintained on a phytol-rich diet. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the function of HACL1 and why is a phytol-rich diet used in HACL1 deficient mice?
A1: HACL1 (2-hydroxyacyl-CoA lyase 1) is a key peroxisomal enzyme involved in the alpha-oxidation of branched-chain fatty acids, such as phytanic acid.[1] Phytanic acid is derived from dietary phytol (B49457), a constituent of chlorophyll.[2] Due to a methyl group on its β-carbon, phytanic acid cannot be broken down by the usual β-oxidation pathway.[2] Instead, it undergoes alpha-oxidation, where HACL1 plays a crucial role.[1] In HACL1 deficient mice, the alpha-oxidation pathway is impaired, leading to the accumulation of phytanic acid when these mice are fed a diet rich in phytol.[3][4] This model is used to study the pathophysiology of phytanic acid accumulation, which occurs in human peroxisomal disorders like Refsum disease.[2][5]
Q2: What is the expected phenotype of HACL1 deficient mice on a phytol-rich diet?
A2: Under a standard diet, HACL1 deficient mice typically do not show an obvious phenotype.[3][6] However, when challenged with a phytol-rich diet, they develop a distinct set of clinical signs. These include significant weight loss, enlargement and a mottled appearance of the liver (hepatomegaly), and a reduction in abdominal white adipose tissue.[3][6] Biochemically, these mice exhibit elevated levels of phytanic acid in their serum and liver, along with reduced hepatic glycogen (B147801) and triglycerides.[3][6] It is important to note that the severity and onset of these phenotypes can vary depending on the genetic background of the mice and the concentration of phytol in the diet.[7]
Q3: How long does it take for the phenotype to develop in HACL1 deficient mice after starting a phytol-rich diet?
A3: The timeline for phenotype development can vary. However, noticeable weight loss and changes in liver morphology can typically be observed within a few weeks of initiating a phytol-enriched diet (e.g., 0.5% to 1% phytol).[8][9] Close monitoring of the animals is recommended, especially during the initial 2-4 weeks of the diet.
Troubleshooting Guide
This guide addresses common problems encountered during the management of HACL1 deficient mice on a phytol-rich diet.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly severe and rapid weight loss | High concentration of phytol in the diet. Individual mouse sensitivity. Dehydration due to reduced water intake. | Reduce the percentage of phytol in the diet (e.g., start with 0.2% and gradually increase if necessary). Ensure easy access to water and monitor for signs of dehydration (e.g., skin tenting). Provide a more palatable diet formulation if food aversion is suspected. If weight loss exceeds 15-20% of initial body weight, consider humane endpoints. |
| No discernible phenotype after several weeks on the diet | Insufficient phytol concentration in the diet. Genetic background of the mouse strain may confer resistance. Incorrect preparation or storage of the phytol-enriched diet. | Increase the phytol concentration in the diet (e.g., to 0.5% or 1%). Verify the genetic background of the HACL1 deficient mice. Ensure the diet is prepared correctly, with phytol evenly distributed, and stored properly to prevent degradation. |
| High mortality rate in the experimental group | Severe toxicity due to high phytanic acid accumulation. Liver failure. Secondary complications such as infection due to compromised health. | Immediately reduce the phytol concentration in the diet for the remaining animals. Implement a stringent health monitoring plan with daily checks for clinical signs of distress. Consult with a veterinarian to assess the need for supportive care. Review and refine humane endpoints for the study. |
| Variability in phenotype severity between individual mice | Differences in food intake among mice. Genetic drift within the colony. Sex-based differences in metabolism. | House mice individually to accurately monitor food intake. Ensure a consistent and controlled environment (e.g., temperature, light cycle). Analyze data separately for male and female mice, as sex can influence the phenotype.[8] |
Quantitative Data Summary
The following tables summarize key quantitative data observed in HACL1 deficient mice on a phytol-rich diet compared to wild-type controls.
Table 1: Body and Liver Weight Changes
| Parameter | Wild-Type on Phytol Diet | HACL1-/- on Phytol Diet | Citation |
| Body Weight Change | Minimal to slight decrease | Significant weight loss | [3][6] |
| Liver Weight (% of Body Weight) | Increased | Significantly increased (hepatomegaly) | [3][6][8] |
Table 2: Biochemical Changes in Liver and Serum
| Parameter | Wild-Type on Phytol Diet | HACL1-/- on Phytol Diet | Citation |
| Liver Phytanic Acid | Slightly elevated | Significantly elevated | [3][6][10] |
| Serum Phytanic Acid | Slightly elevated | Significantly elevated | [3] |
| Liver Triglycerides | Variable | Reduced | [3][6] |
| Liver Glycogen | Variable | Reduced | [3][6] |
Experimental Protocols
1. Preparation of Phytol-Enriched Rodent Diet
-
Objective: To prepare a rodent diet containing a specific concentration of phytol.
-
Materials:
-
Standard powdered rodent chow
-
Phytol (liquid)
-
Corn oil (or other suitable lipid vehicle)
-
Mixer
-
-
Procedure:
-
Calculate the required amount of phytol and corn oil based on the desired final concentration and the total amount of diet to be prepared. For example, for a 1 kg batch of a 0.5% phytol diet, you would need 5g of phytol.
-
In a small beaker, mix the calculated amount of phytol with a small amount of corn oil to create a premix. This ensures a more even distribution.
-
In a larger mixing bowl, add the powdered rodent chow.
-
Slowly add the phytol/corn oil premix to the powdered chow while the mixer is running at a low speed.
-
Continue mixing for at least 15-20 minutes to ensure a homogenous distribution of the phytol throughout the diet.
-
Store the prepared diet in airtight containers at 4°C to prevent lipid oxidation.
-
2. Measurement of Liver Triglycerides
-
Objective: To quantify the triglyceride content in liver tissue.
-
Materials:
-
Frozen liver tissue (~50-100 mg)
-
Chloroform:Methanol solution (2:1)
-
Saline solution (0.9% NaCl)
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Homogenizer
-
Centrifuge
-
-
Procedure:
-
Weigh a frozen piece of liver tissue and record the weight.
-
Add the tissue to a tube containing a 2:1 chloroform:methanol solution.
-
Homogenize the tissue until it is fully dispersed in the solvent.
-
Add saline solution to the homogenate to induce phase separation.
-
Centrifuge the mixture to separate the layers. The lower organic phase will contain the lipids.
-
Carefully collect the lower organic phase.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid extract in the appropriate buffer provided by the triglyceride quantification kit.
-
Follow the manufacturer's instructions for the colorimetric or fluorometric assay to determine the triglyceride concentration.[11]
-
Normalize the triglyceride concentration to the initial weight of the liver tissue.
-
3. Measurement of Liver Glycogen
-
Objective: To quantify the glycogen content in liver tissue.
-
Materials:
-
Frozen liver tissue (~20-30 mg)
-
Potassium hydroxide (B78521) (KOH)
-
Sulfuric acid
-
Phenol (B47542) solution
-
Glycogen standards
-
Spectrophotometer
-
-
Procedure:
-
Weigh a frozen piece of liver tissue and place it in a tube with concentrated KOH.
-
Boil the sample to digest the tissue and solubilize the glycogen.
-
Precipitate the glycogen by adding ethanol and centrifuging.
-
Discard the supernatant and resuspend the glycogen pellet in water.
-
Use a small aliquot of the resuspended glycogen for quantification.
-
Add phenol and sulfuric acid to the aliquot, which will result in a color change proportional to the amount of glycogen.
-
Read the absorbance on a spectrophotometer.
-
Calculate the glycogen concentration based on a standard curve generated with known glycogen concentrations.
-
Normalize the glycogen concentration to the initial weight of the liver tissue.
-
Visualizations
Caption: Impaired phytanic acid alpha-oxidation pathway in HACL1 deficiency.
Caption: General experimental workflow for HACL1 deficient mouse studies.
Caption: A simplified troubleshooting decision tree for managing phenotypes.
References
- 1. wikicrow.ai [wikicrow.ai]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phytol-induced pathology in 2-hydroxyacyl-CoA lyase (HACL1) deficient mice. Evidence for a second non-HACL1-related lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytanic acid and alpha-oxidation | PPTX [slideshare.net]
- 6. Hacl1 MGI Mouse Gene Detail - MGI:1929657 - 2-hydroxyacyl-CoA lyase 1 [informatics.jax.org]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. scholars.library.tamu.edu [scholars.library.tamu.edu]
- 9. Phytol-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of liver triglycerides and glycogen [bio-protocol.org]
Technical Support Center: Enhancing Phytanoyl-CoA Hydroxylase (PhyH) Purification Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of phytanoyl-CoA hydroxylase (PhyH) purification. Here, you will find troubleshooting guides in a frequently asked questions (FAQs) format, detailed experimental protocols, and quantitative data to streamline your purification workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during PhyH purification, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Yield of Purified PhyH
Question: I am consistently obtaining a low yield of my purified PhyH. What are the potential causes and how can I improve my recovery?
Answer: Low protein yield can stem from several factors throughout the purification process. Consider the following troubleshooting steps:
-
Suboptimal Protein Expression:
-
Expression System: If using an E. coli expression system, ensure that the codon usage of the PhyH gene is optimized. Consider switching to a different expression host, such as Saccharomyces cerevisiae, which has also been used for PhyH expression.[1][2][3]
-
Induction Conditions: Optimize the inducer concentration (e.g., IPTG) and the temperature and duration of induction. Lower temperatures (e.g., 16-20°C) for a longer period can sometimes improve the yield of soluble, active protein.
-
-
Inefficient Cell Lysis and Clarification:
-
Lysis Method: Ensure your lysis method (e.g., sonication, high-pressure homogenization) is effective at breaking open the cells without generating excessive heat, which can denature the protein.
-
Clarification: Incomplete removal of cell debris and nucleic acids can interfere with subsequent chromatography steps. Ensure thorough centrifugation and consider treating the lysate with DNase/RNase.
-
-
Loss During Chromatography Steps:
-
Binding/Elution Conditions: Re-evaluate the pH and ionic strength of your buffers for each chromatography step. For ion-exchange chromatography, ensure the pH of your buffer is at least one unit away from the isoelectric point (pI) of PhyH to ensure efficient binding.[4] For affinity chromatography, check the integrity of your affinity resin and optimize the concentration of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins).
-
Column Capacity: Avoid overloading the chromatography columns, as this will result in the loss of your target protein in the flow-through.
-
-
Protein Instability:
-
Additives: PhyH is an iron-dependent oxygenase.[5][6] The addition of glycerol (B35011) (10% v/v) and a reducing agent like dithiothreitol (B142953) (DTT) to your buffers can help maintain its stability and activity.[7]
-
Temperature: Perform all purification steps at 4°C to minimize proteolytic degradation and denaturation.
-
Issue 2: Protein Aggregation or Precipitation During Purification
Question: My PhyH protein is precipitating out of solution, especially after elution from the affinity column and during concentration. How can I prevent this?
Answer: Protein aggregation is a common challenge, often caused by the exposure of hydrophobic regions. Here’s how to address it:
-
Buffer Composition:
-
Salt Concentration: The ionic strength of the buffer can significantly impact protein solubility. Experiment with different salt concentrations (e.g., 150-500 mM NaCl) in your buffers.
-
pH: Ensure the buffer pH is not close to the pI of PhyH, as proteins are least soluble at their pI.[8]
-
Additives: The inclusion of certain additives can prevent aggregation. Consider adding:
-
Glycerol: At concentrations of 5-20% (v/v), glycerol can stabilize proteins.
-
Non-ionic Detergents: A low concentration of a non-ionic detergent like Tween-20 or Triton X-100 can help to keep hydrophobic proteins in solution.
-
Amino Acids: Arginine and glutamate (B1630785) can be added to buffers to suppress aggregation.[8][9]
-
-
-
Protein Concentration:
-
Avoid Over-concentration: High protein concentrations can promote aggregation.[8] If you need to concentrate your protein, do so in a stepwise manner and consider using a buffer that is optimal for solubility.
-
Concentration Method: Use a gentle concentration method, such as centrifugal ultrafiltration with a device that has a suitable molecular weight cut-off.
-
-
Reducing Agents: For proteins with cysteine residues, the addition of a reducing agent like DTT or TCEP can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[8]
Issue 3: Inefficient Affinity Tag Cleavage
Question: The protease I am using is not efficiently cleaving the affinity tag from my recombinant PhyH. What could be the problem?
Answer: Incomplete tag cleavage can be frustrating. Here are some troubleshooting tips:
-
Protease Activity:
-
Enzyme Quality: Ensure your protease is active and has been stored correctly.
-
Reaction Conditions: Optimize the protease-to-protein ratio, incubation time, and temperature. While cleavage is often performed at 4°C to maintain protein stability, some proteases are more active at higher temperatures.
-
-
Accessibility of the Cleavage Site:
-
Steric Hindrance: The cleavage site may be sterically hindered by the folded structure of PhyH.[10] You can try:
-
Adding a Linker: If you are in the cloning stage, consider adding a flexible linker sequence between the tag and the cleavage site.
-
Denaturation: In some cases, partial, reversible denaturation can expose the cleavage site. However, this carries the risk of irreversible protein unfolding.
-
-
-
Inhibitors: Ensure that your elution buffer does not contain components that inhibit the activity of your specific protease. For example, imidazole used to elute His-tagged proteins can inhibit some proteases. Dialysis or buffer exchange is necessary to remove such inhibitors before adding the protease.[11]
Quantitative Data on PhyH Purification
The following table summarizes a hypothetical purification of recombinant His-tagged PhyH from a 1-liter E. coli culture, illustrating typical yields and purity at each stage.
| Purification Step | Total Protein (mg) | PhyH Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 1500 | 3000 | 2 | 100 | 1 |
| Ni-NTA Affinity Chromatography | 50 | 2400 | 48 | 80 | 24 |
| Ion-Exchange Chromatography | 15 | 2100 | 140 | 70 | 70 |
| Size-Exclusion Chromatography | 10 | 1800 | 180 | 60 | 90 |
Note: This data is illustrative. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key chromatography steps are provided below.
1. Affinity Chromatography (His-Tagged PhyH)
-
Resin: Ni-NTA Agarose
-
Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 10% Glycerol, 1 mM DTT, pH 8.0
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, 10% Glycerol, 1 mM DTT, pH 8.0
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, 10% Glycerol, 1 mM DTT, pH 8.0
Protocol:
-
Equilibrate the Ni-NTA column with 5-10 column volumes (CVs) of Binding Buffer.
-
Load the clarified cell lysate onto the column at a flow rate of 1 ml/min.
-
Wash the column with 10-15 CVs of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged PhyH with 5-10 CVs of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE and an activity assay.
2. Ion-Exchange Chromatography (Anion Exchange)
-
Resin: DEAE-Sepharose or a similar weak anion exchanger.
-
Equilibration Buffer (Buffer A): 20 mM Tris-HCl, 10% Glycerol, 1 mM DTT, pH 8.0
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, 10% Glycerol, 1 mM DTT, pH 8.0
Protocol:
-
Perform buffer exchange on the pooled and concentrated fractions from the affinity step into Buffer A using a desalting column or dialysis.
-
Equilibrate the anion-exchange column with 5-10 CVs of Buffer A.
-
Load the sample onto the column.
-
Wash the column with 5-10 CVs of Buffer A.
-
Elute the bound PhyH using a linear gradient of 0-100% Buffer B over 10-20 CVs.
-
Collect fractions and analyze for protein content and PhyH activity.
3. Size-Exclusion Chromatography (Gel Filtration)
-
Resin: Superdex 75 or a similar resin with an appropriate fractionation range for the molecular weight of PhyH (~38.6 kDa for the unprocessed form).[2]
-
Running Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10% Glycerol, 1 mM DTT, pH 7.5
Protocol:
-
Concentrate the pooled, active fractions from the ion-exchange step.
-
Equilibrate the size-exclusion column with at least 2 CVs of Running Buffer.
-
Load the concentrated sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[12]
-
Elute the protein isocratically with the Running Buffer.
-
Collect fractions and analyze for purity and activity. Pool the fractions containing pure, active PhyH.
Visualizations
Phytanoyl-CoA Hydroxylase Purification Workflow
Caption: A typical workflow for the purification of recombinant phytanoyl-CoA hydroxylase.
Troubleshooting Logic for Low PhyH Yield
Caption: A decision tree for troubleshooting low yields during PhyH purification.
References
- 1. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytanoyl-CoA hydroxylase from rat liver. Protein purification and cDNA cloning with implications for the subcellular localization of phytanic acid alpha-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. An overview of enzymatic reagents for the removal of affinity tags - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting of Cleavage Methods [merckmillipore.com]
- 12. goldbio.com [goldbio.com]
Technical Support Center: HACL1 Assays & Thiamine Pyrophosphate Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydroxyacyl-CoA lyase 1 (HACL1) assays. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address a critical challenge in these experiments: the inherent instability of the essential cofactor, thiamine (B1217682) pyrophosphate (TPP).
Frequently Asked Questions (FAQs)
Q1: What is HACL1 and why is Thiamine Pyrophosphate (TPP) important for its activity?
A1: 2-hydroxyacyl-CoA lyase 1 (HACL1) is a peroxisomal enzyme that plays a crucial role in lipid metabolism.[1][2] Specifically, it is involved in the alpha-oxidation of 3-methyl-branched fatty acids (like phytanic acid) and the shortening of 2-hydroxy long-chain fatty acids.[3][4][5][6] HACL1 is the first and only known TPP-dependent enzyme in mammalian peroxisomes.[1][2][3][5][6] TPP, the biologically active form of vitamin B1, acts as an essential cofactor for HACL1, meaning the enzyme cannot function without it.[7][8][9] The enzyme catalyzes the cleavage of a carbon-carbon bond in its substrate, a reaction that is dependent on TPP.[4][5][6]
Q2: My HACL1 assay results are inconsistent or show no activity. What could be the cause?
A2: A primary suspect for inconsistent or failed HACL1 assays is the degradation of thiamine pyrophosphate (TPP). TPP is notoriously unstable in aqueous solutions, especially under non-optimal conditions.[10] Factors that accelerate its degradation include pH outside the optimal range, elevated temperatures, and the presence of certain metal ions.[10][11][12] Since HACL1 is entirely dependent on TPP for its catalytic activity, any loss of this cofactor will directly result in decreased or absent enzyme function in your assay.[6][13]
Q3: What is the optimal pH for TPP stability and how should I prepare my solutions?
A3: TPP is most stable in acidic conditions, specifically within a pH range of 2.0 to 4.0.[10][11] Its degradation is significantly accelerated in neutral or alkaline environments.[10][11] When preparing stock solutions, it is highly recommended to dissolve TPP powder in a buffer system that maintains this acidic pH. However, be aware that buffer salts themselves can sometimes influence the rate of degradation.[10] Therefore, using the lowest effective buffer concentration is advisable. For long-term storage, TPP solutions should be kept at -20°C or colder.
Q4: How do temperature and metal ions affect TPP solutions?
A4: Temperature has a significant impact on TPP stability; the rate of degradation increases as the temperature rises.[10][11] Therefore, TPP solutions should always be kept on ice during experiments and stored frozen. Furthermore, certain metal ions, particularly copper (Cu⁺, Cu²⁺) and iron (Fe²⁺, Fe³⁺), can catalyze the degradation of thiamine and its derivatives.[10][11] If your assay buffer contains these ions, consider adding a chelating agent like EDTA to minimize their catalytic effects.[10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues related to TPP instability in HACL1 assays.
Problem 1: High variability between replicate wells or assays.
| Potential Cause | Recommended Solution |
| TPP Degradation | Prepare fresh TPP stock solution from powder for each experiment. Avoid using previously thawed solutions. |
| Incorrect pH | Verify the pH of your final assay buffer after all components have been added. Ensure it is within a range that balances enzyme activity with TPP stability. While optimal TPP stability is at pH 2-4, HACL1 activity is typically measured at a more neutral pH (e.g., 7.4).[14] This necessitates preparing TPP fresh and minimizing pre-incubation times. |
| Temperature Fluctuations | Keep all reagents, especially the TPP solution and enzyme preparation, on ice throughout the assay setup. Use a temperature-controlled plate reader or water bath for the reaction.[14] |
Problem 2: Low or no HACL1 enzyme activity detected.
| Potential Cause | Recommended Solution |
| Complete TPP Degradation | Prepare a fresh TPP stock solution in an appropriate acidic buffer (pH 2.0-4.0).[10][11] Add it to the assay mixture immediately before initiating the reaction. |
| Insufficient TPP Concentration | The optimal TPP concentration for purified HACL1 activity has been reported to be around 20 µM (in the presence of 0.8 mM Mg²⁺).[6] Verify that your final TPP concentration in the assay is sufficient. |
| Presence of Metal Ions | If your buffer or sample contains contaminating metal ions like Cu²⁺ or Fe³⁺, add a chelating agent (e.g., EDTA) to the reaction mixture.[10] |
| Thiamine Deficiency in Source | If using cell or tissue lysates, a general thiamine deficiency in the source organism can lead to lower levels of HACL1 apo-enzyme or reduced TPP saturation, affecting overall activity.[13][15] |
Problem 3: Assay background signal increases over time.
| Potential Cause | Recommended Solution |
| Non-enzymatic Reaction | Run a control reaction that includes all components (including TPP) but omits the HACL1 enzyme.[14] A high signal in this control indicates a non-enzymatic reaction that may be influenced by the degradation products of TPP or other unstable reagents. |
| Light Exposure | Protect TPP solutions from light by storing them in amber vials or wrapping tubes in foil, as light can contribute to degradation.[10] |
Experimental Protocols & Data
Protocol: Preparation and Handling of TPP Solutions
-
Preparation: Weigh out TPP hydrochloride powder and dissolve it in a cold, acidic buffer (e.g., 10 mM potassium phosphate, pH 2.5) to create a concentrated stock solution.
-
Quantification (Optional): The concentration and purity can be verified using HPLC with UV detection at approximately 254 nm.[11]
-
Storage: Aliquot the stock solution into single-use amber tubes and store immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Usage: On the day of the experiment, thaw a single aliquot on ice. Dilute it to the final working concentration in the assay buffer immediately before adding it to the reaction wells to minimize its time at a less stable neutral or alkaline pH.
Data Summary: Factors Affecting TPP Stability
The following table summarizes the key environmental factors that influence the stability of TPP in aqueous solutions.
| Factor | Condition for High Stability | Condition for Rapid Degradation | Notes |
| pH | Acidic (pH 2.0 - 4.0)[10][11] | Neutral to Alkaline (pH > 7.0)[10][11] | This is the most critical factor for TPP stability.[10][12] |
| Temperature | Low (e.g., 4°C, -20°C)[10] | Elevated (e.g., 25°C, 40°C, 55°C)[11] | Degradation rate increases with temperature.[11][12] |
| Metal Ions | Absence of catalytic ions; presence of a chelator (e.g., EDTA)[10] | Presence of Cu²⁺, Fe³⁺[10][11] | Metal ions can significantly accelerate TPP degradation.[10] |
| Light | Stored in dark or amber containers[10] | Exposure to UV or ambient light | Light exposure can contribute to degradation over time. |
Visual Guides
Troubleshooting Workflow for HACL1 Assay Failure
This decision tree provides a logical workflow for troubleshooting common issues in HACL1 assays, with a focus on TPP-related problems.
Caption: A troubleshooting decision tree for HACL1 assay instability.
TPP Degradation Pathway
This diagram illustrates the primary factors that lead to the chemical breakdown of Thiamine Pyrophosphate, compromising its function as a cofactor.
Caption: Key factors leading to the degradation of TPP.
References
- 1. wikicrow.ai [wikicrow.ai]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids. | Semantic Scholar [semanticscholar.org]
- 4. uniprot.org [uniprot.org]
- 5. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. open.clemson.edu [open.clemson.edu]
- 12. researchgate.net [researchgate.net]
- 13. Thiamine pyrophosphate: an essential cofactor for the alpha-oxidation in mammals--implications for thiamine deficiencies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Thiamine pyrophosphate-requiring enzymes are altered during pyrithiamine-induced thiamine deficiency in cultured human lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-Enzymatic Degradation of 2-Hydroxyphytanoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the non-enzymatic degradation of 2-Hydroxyphytanoyl-CoA during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 2-Hydroxyphytanoyl-CoA and why is its stability crucial?
A1: 2-Hydroxyphytanoyl-CoA is a key metabolic intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid. The stability of 2-Hydroxyphytanoyl-CoA is critical for the accurate study of metabolic pathways, particularly those related to Refsum disease and other peroxisomal disorders. Degradation of this molecule can lead to erroneous experimental results and misinterpretation of its physiological roles.
Q2: What are the primary causes of non-enzymatic degradation of 2-Hydroxyphytanoyl-CoA?
A2: The primary causes of non-enzymatic degradation are chemical hydrolysis of the thioester bond and oxidation. The thioester bond is susceptible to hydrolysis, which is significantly influenced by pH and temperature.
Q3: How does pH affect the stability of 2-Hydroxyphytanoyl-CoA?
A3: The thioester bond of 2-Hydroxyphytanoyl-CoA is most stable in slightly acidic conditions.[1] Both acidic and, more significantly, alkaline conditions can catalyze the hydrolysis of this bond. For optimal stability, it is recommended to maintain the pH of buffers and solutions between 6.0 and 7.5.[2]
Q4: What is the impact of temperature on the stability of 2-Hydroxyphytanoyl-CoA?
A4: Higher temperatures accelerate the rate of chemical hydrolysis of the thioester bond. Therefore, it is imperative to maintain samples on ice or at 4°C during all experimental procedures to minimize degradation. For long-term storage, temperatures of -80°C are recommended.
Q5: How can I minimize degradation during sample collection and processing?
A5: To minimize degradation, it is crucial to rapidly quench all enzymatic activity immediately upon sample collection. This can be achieved by flash-freezing the tissue or cell pellet in liquid nitrogen.[2] All subsequent steps, such as homogenization and extraction, should be performed on ice or at 4°C using pre-chilled buffers and solvents.[2]
Q6: What are the best practices for long-term storage of 2-Hydroxyphytanoyl-CoA?
A6: For long-term stability, 2-Hydroxyphytanoyl-CoA should be stored at -80°C. It is advisable to store it as a lyophilized powder or in a slightly acidic buffer. To avoid repeated freeze-thaw cycles, which can contribute to degradation, it is recommended to prepare single-use aliquots of your samples.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable levels of 2-Hydroxyphytanoyl-CoA in my sample. | Chemical Hydrolysis: The thioester bond is sensitive to pH and temperature. | pH Control: Maintain the pH of your buffers between 6.0 and 7.5. Acidic or alkaline conditions can accelerate hydrolysis.[2]Low Temperature: Keep samples cold throughout the entire preparation process.[2] |
| Enzymatic Degradation: Activity of enzymes like 2-hydroxyacyl-CoA lyases (HACL) during sample processing. | Rapid Quenching: Immediately after collection, flash-freeze the tissue or cell pellet in liquid nitrogen.[2]Cold Processing: Perform all subsequent steps (homogenization, extraction) on ice or at 4°C.[2]Use of Inhibitors: Incorporate a cocktail of protease and thioesterase inhibitors in your lysis/homogenization buffer. | |
| High variability between replicate samples. | Inconsistent sample handling: Differences in the time between sample collection and quenching, or temperature fluctuations during processing. | Standardize Workflow: Ensure a consistent and rapid workflow for all samples, from collection to storage.Work in small batches: Process a manageable number of samples at a time to minimize the time each sample spends outside of a controlled cold environment. |
| Poor recovery of 2-Hydroxyphytanoyl-CoA after extraction. | Suboptimal extraction solvent: The choice of solvent can impact the efficiency of extraction and the stability of the analyte. | Use of Acidified Organic Solvents: A common and effective method is to use a cold mixture of acetonitrile (B52724), methanol, and water (e.g., 2:2:1 v/v/v) or an acidic buffer like 100 mM potassium phosphate (B84403) at pH 4.9 followed by organic solvent extraction.[2] The acidic conditions help to precipitate proteins and inactivate enzymes. |
| Presence of unexpected peaks in chromatogram. | Degradation products of 2-Hydroxyphytanoyl-CoA. | Review and optimize the sample preparation protocol to minimize degradation, focusing on rapid quenching and maintaining low temperatures. |
| Contaminants from reagents or labware. | Use high-purity solvents and reagents (e.g., LC-MS grade). Ensure all labware is thoroughly cleaned or use disposable plasticware. |
Quantitative Data on Acyl-CoA Stability
While specific quantitative data for the non-enzymatic degradation of 2-Hydroxyphytanoyl-CoA is limited, the following table summarizes the stability of other relevant acyl-CoA molecules under various conditions. This data can serve as a useful reference for estimating the stability of 2-Hydroxyphytanoyl-CoA.
| Acyl-CoA | Condition | Half-life | Reference |
| Acetyl-CoA | Quenched reaction mixture | 92 hours | [3] |
| Formyl-CoA | Quenched reaction mixture | 1.9 hours | [3] |
| Oxalyl-CoA | Quenched reaction mixture | 29 hours | [3] |
| Succinyl-CoA | Quenched reaction mixture | 343 hours | [3] |
Experimental Protocols
Protocol 1: Stabilized Extraction of 2-Hydroxyphytanoyl-CoA from Tissues
This protocol is adapted from established methods for long-chain acyl-CoA extraction.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled glass homogenizer
-
Ice-cold 100 mM KH2PO4 buffer (pH 4.9)
-
Internal standard (if available)
-
Ice-cold isopropanol (B130326)
-
Ice-cold acetonitrile
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Centrifuge capable of maintaining 4°C
Procedure:
-
Sample Preparation: Weigh the frozen tissue and keep it frozen on dry ice.
-
Homogenization: In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly until no visible tissue fragments remain.
-
Solvent Extraction:
-
Add 1 mL of isopropanol to the homogenate and homogenize again.
-
Add 2 mL of acetonitrile and 0.125 mL of saturated ammonium sulfate solution.
-
Vortex vigorously for 5 minutes.
-
-
Phase Separation: Centrifuge at 1,900 x g for 5 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.
-
Storage: For immediate analysis, keep the extract on ice. For long-term storage, store at -80°C.
Protocol 2: Stabilized Extraction of 2-Hydroxyphytanoyl-CoA from Cultured Cells
Materials:
-
Cell culture plate
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1 v/v/v)
-
Cell scraper
-
Pre-chilled microcentrifuge tubes
-
Centrifuge capable of maintaining 4°C
Procedure:
-
Cell Harvesting:
-
Place the cell culture plate on ice.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
-
Quenching and Lysis:
-
Immediately add 1 mL of ice-cold extraction solvent directly to the culture plate.
-
Place the plate on ice and scrape the cells using a cell scraper.
-
-
Collection and Homogenization:
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the sample vigorously for 1 minute.
-
-
Incubation: Incubate the sample on ice for 30 minutes, with brief vortexing every 10 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Storage: For immediate analysis, keep the extract on ice. For long-term storage, store at -80°C.
Visualizations
Caption: Factors contributing to non-enzymatic degradation and minimization strategies.
Caption: Recommended experimental workflow for minimizing degradation.
References
- 1. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 3. On the thermodynamic equilibrium between (R)-2-hydroxyacyl-CoA and 2-enoyl-CoA [pubmed.ncbi.nlm.nih.gov]
Selecting the appropriate internal standards for 2-Hydroxyphytanoyl-CoA analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate internal standards and the analysis of 2-Hydroxyphytanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting an internal standard for 2-Hydroxyphytanoyl-CoA analysis?
A1: The most critical factor is the chemical and physical similarity of the internal standard to 2-Hydroxyphytanoyl-CoA. An ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery. This is crucial for correcting for variations during sample preparation and analysis, ultimately leading to accurate quantification.[1][2][3]
Q2: What are the main types of internal standards used for 2-Hydroxyphytanoyl-CoA analysis?
A2: The two primary types of internal standards for this analysis are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[2][3] They are molecules where one or more atoms have been replaced with a heavy isotope (e.g., Deuterium, ¹³C). A SIL analog of 2-Hydroxyphytanoyl-CoA will have nearly identical chemical and physical properties to the endogenous analyte.
-
Odd-Chain Acyl-CoAs: These are acyl-CoAs with an odd number of carbon atoms in their fatty acid chain (e.g., Heptadecanoyl-CoA, C17:0). They are structurally similar to endogenous even-chain acyl-CoAs but are typically present at very low levels in most biological samples.[4]
Q3: When should I choose a stable isotope-labeled internal standard over an odd-chain acyl-CoA?
A3: A stable isotope-labeled internal standard is highly recommended for achieving the most accurate and precise quantification, especially when dealing with complex matrices that may cause significant matrix effects.[3] If a SIL standard for 2-Hydroxyphytanoyl-CoA is not commercially available or is prohibitively expensive, a carefully validated odd-chain acyl-CoA can be a suitable alternative. However, it is essential to first verify that the chosen odd-chain acyl-CoA is not endogenously present in your samples at significant concentrations.[1]
Q4: Can I use a commercially available deuterated fatty acid to generate an internal standard?
A4: While commercially available deuterated fatty acids can be a starting point, they need to be enzymatically or synthetically converted to their corresponding acyl-CoA form to be used as an appropriate internal standard for 2-Hydroxyphytanoyl-CoA analysis. This process requires careful purification and characterization to ensure the final product's identity and purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.4. Mismatched injection solvent and mobile phase. | 1. Flush the column with a strong solvent; if the problem persists, replace the column.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.3. Reduce the injection volume or dilute the sample.4. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[5][6] |
| Inconsistent Retention Times | 1. Inadequate column equilibration between injections.2. Fluctuations in column temperature.3. Air bubbles in the pump or solvent lines.4. Leak in the LC system. | 1. Increase the column re-equilibration time in your gradient program.2. Use a column oven to maintain a stable temperature.3. Degas the mobile phases and prime the pump.4. Check for leaks at all fittings and connections.[6] |
| Low Signal Intensity or No Peak | 1. Analyte degradation during sample preparation or storage.2. Inefficient extraction.3. Poor ionization in the mass spectrometer.4. Incorrect MRM transitions. | 1. Keep samples on ice during preparation and store extracts at -80°C.[2] Add the internal standard early in the workflow.2. Optimize the extraction solvent and procedure.3. Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature).4. Verify the precursor and product ion m/z values for your analyte and internal standard. |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Matrix effects from the sample.3. Carryover from a previous injection. | 1. Use high-purity solvents and flush the LC system.2. Improve sample cleanup using solid-phase extraction (SPE).3. Inject a blank solvent run to check for carryover and implement a needle wash step.[7] |
| Internal Standard Signal is Unstable | 1. Inconsistent addition of the internal standard.2. Degradation of the internal standard.3. The internal standard is present endogenously in the sample. | 1. Ensure precise and consistent pipetting of the internal standard solution into all samples and standards.2. Check the stability of the internal standard under your sample preparation and storage conditions.3. Analyze a blank sample matrix to check for the presence of the internal standard. |
Internal Standard Selection for 2-Hydroxyphytanoyl-CoA Analysis
The choice of internal standard is critical for accurate quantification. Below is a comparison of commonly considered options.
| Internal Standard Type | Example(s) | Pros | Cons |
| Stable Isotope-Labeled (SIL) 2-Hydroxyphytanoyl-CoA | [²H₃]-2-Hydroxyphytanoyl-CoA, [¹³C₄]-2-Hydroxyphytanoyl-CoA | - Considered the "gold standard" for accuracy and precision.- Compensates for matrix effects, extraction loss, and instrument variability most effectively.[2][3] | - May not be commercially available.- Custom synthesis can be expensive and time-consuming. |
| Stable Isotope-Labeled (SIL) Structurally Similar Acyl-CoA | [²H₃]-Palmitoyl-CoA, [¹³C₁₆]-Palmitoyl-CoA | - More likely to be commercially available than a labeled version of the exact analyte.- Provides good correction for matrix effects and instrument variability. | - May not perfectly mimic the extraction behavior of 2-Hydroxyphytanoyl-CoA due to structural differences. |
| Odd-Chain Acyl-CoA | Heptadecanoyl-CoA (C17:0), Nonadecanoyl-CoA (C19:0) | - Commercially available and relatively inexpensive.- Structurally similar to endogenous long-chain acyl-CoAs.[4] | - May be present endogenously in some biological samples.- May not perfectly mimic the chromatographic behavior and ionization of a hydroxylated acyl-CoA. |
Experimental Protocols
LC-MS/MS Method for the Quantification of 2-Hydroxyphytanoyl-CoA
This protocol provides a general framework for the analysis of 2-Hydroxyphytanoyl-CoA in biological samples. Optimization of specific parameters for your instrument and sample type is recommended.
1. Sample Preparation and Extraction
-
To a 1.5 mL microcentrifuge tube on ice, add 100 µL of biological sample (e.g., cell lysate, tissue homogenate).
-
Add 10 µL of the internal standard solution (e.g., [²H₃]-2-Hydroxyphytanoyl-CoA or Heptadecanoyl-CoA at a known concentration).
-
Add 500 µL of ice-cold methanol/chloroform (2:1, v/v) to precipitate proteins and extract lipids.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
2. Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH 4.5
-
Mobile Phase B: 10 mM ammonium formate in 95:5 acetonitrile/water
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate
-
-
Injection Volume: 5 µL
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
2-Hydroxyphytanoyl-CoA: Q1: m/z [M+H]⁺ → Q3: m/z [product ion]⁺
-
Internal Standard ([²H₃]-2-Hydroxyphytanoyl-CoA): Q1: m/z [M+3+H]⁺ → Q3: m/z [product ion]⁺
-
Internal Standard (Heptadecanoyl-CoA): Q1: m/z 1018.4 → Q3: m/z 511.4[8]
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and source parameters for maximal signal intensity.
Visualizations
Alpha-Oxidation Pathway of Phytanic Acid
Caption: The alpha-oxidation pathway for phytanic acid, highlighting the role of HACL1.[9][10][11]
Experimental Workflow for 2-Hydroxyphytanoyl-CoA Analysis
Caption: A typical experimental workflow for the quantification of 2-Hydroxyphytanoyl-CoA.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]
Dealing with matrix effects in the mass spectrometric analysis of 2-Hydroxyphytanoyl-CoA
Welcome to the technical support center for the mass spectrometric analysis of 2-Hydroxyphytanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the challenges of matrix effects in the LC-MS/MS analysis of this important metabolite.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing poor signal intensity and high background noise for 2-Hydroxyphytanoyl-CoA in my LC-MS/MS analysis. What are the likely causes and how can I address this?
A: Low signal intensity and high background are common issues when analyzing long-chain acyl-CoAs like 2-Hydroxyphytanoyl-CoA, often stemming from matrix effects, sample degradation, or suboptimal analytical conditions.
Troubleshooting Steps:
-
Matrix Effects: Biological samples are complex and contain numerous endogenous components like phospholipids, salts, and proteins that can interfere with the ionization of 2-Hydroxyphytanoyl-CoA, a phenomenon known as ion suppression.[1]
-
Solution: Implement a rigorous sample cleanup protocol. Solid-Phase Extraction (SPE) is highly effective for removing interfering substances and is recommended for cleaner sample extracts.[2][3] Protein precipitation is a simpler first step but may not be sufficient on its own to remove all matrix components.[4]
-
-
Analyte Instability: Acyl-CoAs are susceptible to degradation, particularly at non-optimal pH and temperatures.
-
Solution: Process samples quickly on ice and ensure they are stored at -80°C. Immediately before analysis, reconstitute dried extracts in a suitable solvent, such as 50% methanol (B129727) in water with a low concentration of ammonium (B1175870) acetate.
-
-
Suboptimal Chromatographic Conditions: Poor separation of 2-Hydroxyphytanoyl-CoA from matrix components can lead to ion suppression.
-
Solution: Optimize your liquid chromatography (LC) method. A C18 reversed-phase column is a common and effective choice for separating long-chain acyl-CoAs.[2][3] Adjusting the mobile phase composition and gradient elution can significantly improve resolution and separate the analyte from the bulk of the matrix interferences.
-
-
Inefficient Ionization: The settings of the mass spectrometer's ion source are critical for maximizing the signal of your analyte.
-
Solution: Positive mode electrospray ionization (ESI) is generally effective for acyl-CoA analysis. Optimize source parameters such as capillary voltage, gas flow rates, and temperature for your specific instrument and 2-Hydroxyphytanoyl-CoA.
-
Q2: How can I quantitatively assess the extent of matrix effects in my 2-Hydroxyphytanoyl-CoA analysis?
A: A standard method to quantify matrix effects is the post-extraction spike method.[5] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same amount of analyte in a neat solvent.
Matrix Effect Calculation:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: What is the recommended approach for the most accurate quantification of 2-Hydroxyphytanoyl-CoA, especially when dealing with significant matrix effects?
A: The gold standard for accurate quantification in the presence of matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) in a stable isotope dilution mass spectrometry (SID-MS) method.[6] A SIL-IS for 2-Hydroxyphytanoyl-CoA would be a version of the molecule where some atoms (e.g., carbon or hydrogen) are replaced with their heavy isotopes (e.g., ¹³C or ²H).
Advantages of using a SIL-IS:
-
Compensates for Matrix Effects: The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction.
-
Corrects for Sample Loss: It accounts for any loss of analyte during sample preparation and extraction.
If a specific SIL-IS for 2-Hydroxyphytanoyl-CoA is not commercially available, an odd-chain 2-hydroxy acyl-CoA can be used as an alternative internal standard.
Experimental Protocols
Protocol 1: Sample Preparation of Biological Tissues for 2-Hydroxyphytanoyl-CoA Analysis using Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues.[2]
Materials:
-
Tissue sample (10-50 mg)
-
Internal Standard (e.g., deuterated 2-Hydroxyphytanoyl-CoA or C17:0-CoA)
-
Homogenization Buffer (e.g., 100 mM Potassium Phosphate, pH 4.9)
-
2-Propanol
-
Acetonitrile (ACN)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Water (LC-MS grade)
Procedure:
-
Weigh the frozen tissue sample and place it in a pre-chilled homogenizer.
-
Add ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 2-propanol and homogenize again.
-
Add acetonitrile, vortex for 1 minute, and centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of 2-Hydroxyphytanoyl-CoA
This protocol provides a starting point for developing a specific LC-MS/MS method for 2-Hydroxyphytanoyl-CoA, based on methods for similar long-chain acyl-CoAs.[3]
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 20% B (re-equilibration)
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]⁺ for 2-Hydroxyphytanoyl-CoA
-
Product Ion (Q3): A characteristic fragment ion (e.g., corresponding to the loss of the CoA moiety or a specific fragmentation of the acyl chain)
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
Quantitative Data on Sample Preparation
The choice of sample preparation method significantly impacts the recovery of the analyte and the extent of matrix effects. The following table summarizes representative data for the analysis of long-chain fatty acids and their derivatives, illustrating the effectiveness of different techniques.
| Sample Preparation Method | Analyte Class | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | Hydroxy Fatty Acid Esters | Serum | 73.8 - 100 | Not specified | [1] |
| SPE | Lipophilic Marine Toxins | Shellfish | ~90 | Reduced to <15% | [7] |
| Protein Precipitation | Folic Acid & Metabolite | Plasma | >85 | Minimal | [8] |
Visualizing Experimental Workflows
References
- 1. Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Enhance Recombinant HACL1 and PHYH Expression
Welcome to the technical support center for the expression of recombinant 2-hydroxyacyl-CoA lyase 1 (HACL1) and phytanoyl-CoA hydroxylase (PHYH). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their protein expression experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in expressing recombinant HACL1 and PHYH?
A1: Common challenges include low expression yields, protein insolubility leading to inclusion body formation, and ensuring proper protein folding and activity. For HACL1, ensuring the presence of its cofactor, thiamine (B1217682) pyrophosphate (TPP), is crucial for its lyase activity. For PHYH, a peroxisomal enzyme, achieving correct post-translational modifications and folding in a non-native host can be challenging.
Q2: Which expression systems are suitable for producing recombinant HACL1 and PHYH?
A2: Both HACL1 and PHYH can be expressed in various systems, including prokaryotic hosts like Escherichia coli and eukaryotic systems such as yeast (Pichia pastoris), insect cells (using baculovirus), and mammalian cells (like CHO or HEK293). The choice of system depends on the desired yield, post-translational modifications, and downstream application. E. coli is often a first choice due to its low cost and high yield potential, but eukaryotic systems may be necessary for proper folding and modification of these human proteins.[1]
Q3: How can I improve the solubility of my recombinant HACL1 or PHYH?
A3: To improve solubility, consider the following strategies:
-
Lower Induction Temperature: Reducing the temperature during protein expression (e.g., to 15-25°C) can slow down protein synthesis, allowing more time for proper folding.
-
Use a Solubility-Enhancing Fusion Tag: Fusing your protein to a highly soluble partner like Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO) can significantly improve its solubility.[2]
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the correct folding of your target protein.
-
Optimize Codon Usage: Adapting the gene sequence to the codon bias of the expression host can improve translation efficiency and potentially solubility.[3]
Q4: My protein is in inclusion bodies. What should I do?
A4: If your HACL1 or PHYH is expressed as insoluble inclusion bodies in E. coli, you will need to solubilize and refold the protein. This typically involves:
-
Isolation and washing of inclusion bodies: This step purifies the inclusion bodies from other cellular components.
-
Solubilization: Using strong denaturants like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride to unfold the aggregated protein.
-
Refolding: Gradually removing the denaturant to allow the protein to refold into its native conformation. This is often done through methods like dialysis or rapid dilution into a refolding buffer.
Troubleshooting Guides
Issue 1: Low or No Expression of Recombinant HACL1/PHYH
Symptoms:
-
No visible band of the expected molecular weight on SDS-PAGE.
-
Very faint band on Western blot using an anti-His or other tag-specific antibody.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Codon Usage | Synthesize a codon-optimized gene for your expression host. | Increased mRNA stability and translation efficiency, leading to higher protein expression.[4] |
| Toxicity of the Protein to the Host | Use a tightly regulated promoter (e.g., pBAD) or a lower induction temperature. | Reduced basal expression before induction and decreased stress on the host cell, potentially leading to higher final cell density and protein yield. |
| mRNA Instability | Optimize the 5' untranslated region (UTR) and consider adding a stabilizing sequence. | Improved mRNA half-life and protein yield. |
| Inefficient Translation Initiation | Ensure a strong ribosome binding site (RBS) is present and optimize the spacing between the RBS and the start codon. | Enhanced translation initiation and overall protein expression. |
| Plasmid Instability | Verify the integrity of your plasmid DNA by sequencing. Use a fresh transformation for each expression experiment. | Ensures that the expression cassette is intact and present in the host cells. |
Issue 2: Recombinant HACL1/PHYH is Insoluble (Inclusion Bodies)
Symptoms:
-
A strong band of the correct molecular weight is present in the insoluble fraction (pellet) after cell lysis.
-
Little to no protein of the correct size is observed in the soluble fraction (supernatant).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Expression Rate Leading to Misfolding | Lower the induction temperature (e.g., 15-20°C). Reduce the inducer concentration (e.g., IPTG). | Slower protein synthesis rate, allowing for proper folding and an increased soluble fraction. |
| Lack of Proper Disulfide Bond Formation (E. coli) | Express the protein in the periplasm by adding a signal peptide. Use an expression strain engineered for disulfide bond formation in the cytoplasm (e.g., SHuffle). | Facilitates correct disulfide bond formation, which can be crucial for proper folding and solubility. |
| Hydrophobic Nature of the Protein | Fuse the protein to a highly soluble tag like Maltose Binding Protein (MBP) or SUMO. | The fusion tag can shield hydrophobic patches and promote overall solubility.[2][5] |
| Incorrect Folding Environment | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ). | Chaperones can assist in the proper folding of the recombinant protein, preventing aggregation. |
Data Presentation
Table 1: Comparison of Expression Strategies for a Model Recombinant Protein (Illustrative)
| Expression Strategy | Host System | Protein Yield (mg/L) | Solubility (%) | Reference |
| Standard Expression | E. coli BL21(DE3) | 10 | 20 | General Lab Data |
| Codon Optimized | E. coli BL21(DE3) | 50 | 30 | [4] |
| Low Temperature (20°C) | E. coli BL21(DE3) | 30 | 60 | General Lab Data |
| MBP Fusion | E. coli BL21(DE3) | 100 | 80 | [5] |
| SUMO Fusion | E. coli BL21(DE3) | 120 | 90 | [2] |
| Secreted Expression | Pichia pastoris | 200 | >95 | General Yeast Data |
Note: This table provides illustrative data based on common outcomes for recombinant protein expression. Actual results for HACL1 and PHYH will vary.
Experimental Protocols
Protocol 1: Codon Optimization of HACL1 for Pichia pastoris Expression
Objective: To design a synthetic HACL1 gene with codons optimized for high-level expression in Pichia pastoris.
Methodology:
-
Obtain the wild-type human HACL1 amino acid sequence from a protein database (e.g., UniProt).
-
Use a codon optimization software tool. Input the amino acid sequence and select Pichia pastoris as the target expression host.
-
Set optimization parameters:
-
Codon Adaptation Index (CAI): Aim for a CAI value greater than 0.8.
-
GC Content: Adjust the GC content to be between 45-55% to improve mRNA stability.
-
Avoidance of negative cis-acting elements: Remove sequences that could lead to premature polyadenylation, cryptic splice sites, or mRNA instability.
-
Incorporate restriction sites: Add appropriate restriction sites at the 5' and 3' ends for cloning into a Pichia expression vector (e.g., pPICZα).
-
-
Synthesize the optimized gene.
-
Clone the synthetic gene into the expression vector and proceed with transformation into P. pastoris.
Protocol 2: Solubilization and Refolding of Recombinant PHYH from Inclusion Bodies
Objective: To recover soluble and active PHYH from inclusion bodies expressed in E. coli.
Methodology:
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the E. coli cell pellet expressing PHYH in lysis buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet twice with a wash buffer containing a mild denaturant (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 M urea, 1% Triton X-100) to remove contaminants.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in solubilization buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M urea or 6 M Guanidine-HCl, 10 mM DTT).
-
Incubate with gentle agitation for 1-2 hours at room temperature until the pellet is fully dissolved.
-
Centrifuge at 15,000 x g for 30 minutes to remove any remaining insoluble material.
-
-
Refolding by Dialysis:
-
Transfer the solubilized protein into a dialysis bag (with an appropriate molecular weight cutoff).
-
Perform stepwise dialysis against a refolding buffer with decreasing concentrations of the denaturant. For example:
-
Dialysis 1: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 4 M Urea, 1 mM GSH, 0.1 mM GSSG (4 hours at 4°C).
-
Dialysis 2: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 2 M Urea, 1 mM GSH, 0.1 mM GSSG (4 hours at 4°C).
-
Dialysis 3: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 M Urea, 1 mM GSH, 0.1 mM GSSG (4 hours at 4°C).
-
Dialysis 4: 50 mM Tris-HCl pH 8.0, 100 mM NaCl (overnight at 4°C).
-
-
After dialysis, centrifuge the refolded protein solution at 15,000 x g for 30 minutes to remove any precipitated protein.
-
-
Purification:
-
Purify the soluble, refolded PHYH using an appropriate chromatography method, such as immobilized metal affinity chromatography (IMAC) if a His-tag is present.
-
Visualizations
Caption: A troubleshooting workflow for low or no recombinant protein expression.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Comparison of SUMO fusion technology with traditional gene fusion systems: Enhanced expression and solubility with SUMO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Codon influence on protein expression in E. coli correlates with mRNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 5. Positional effects of fusion partners on the yield and solubility of MBP fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected phenotypes in PHYH knockout mice
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with PHYH knockout mice. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected issues that may arise during your experiments.
Troubleshooting Guide for Unexpected Phenotypes
Researchers using PHYH knockout mice, a model for Refsum disease, may encounter a range of phenotypes, particularly when the mice are on a diet supplemented with phytol (B49457).[1][2] This guide is designed to help you troubleshoot both expected and unexpected experimental outcomes.
Issue 1: No discernible phenotype in PHYH knockout mice.
Question: My PHYH knockout mice do not show any obvious abnormalities. Is this normal?
Answer: Yes, this is an expected outcome under standard laboratory conditions with a chow low in phytanic acid and its precursor, phytol.[3] The pathological manifestations associated with PHYH deficiency are primarily due to the accumulation of phytanic acid, which is derived from the diet.[1][2][4] To induce the phenotype, a diet supplemented with phytol is necessary.[1][2]
Troubleshooting Steps:
-
Verify Diet Composition: Confirm that the mouse diet is supplemented with phytol. A common concentration used in published studies is 0.25% phytol.[3]
-
Duration of Diet: Ensure the mice have been on the phytol-supplemented diet for a sufficient duration. Phenotypes may take several weeks to develop.[1]
-
Genotype Confirmation: Re-verify the genotype of the mice to ensure they are homozygous for the PHYH knockout allele.
-
Baseline Health Screen: Conduct a baseline health screen to rule out any underlying conditions that might mask the expected phenotype.
Issue 2: Severe and rapid weight loss after starting a phytol-supplemented diet.
Question: My PHYH knockout mice are losing weight rapidly and appear unwell after being placed on a phytol-supplemented diet. What should I do?
Answer: Rapid weight loss is a known and severe phenotype in PHYH knockout mice on a high phytol diet.[1][2][5] This is often accompanied by lipoatrophy (loss of white adipose tissue).[3] The accumulation of phytanic acid can lead to toxicity, affecting various tissues.[1]
Troubleshooting and Management:
-
Monitor Animal Health Closely: Implement a daily monitoring schedule for body weight, food and water intake, and overall appearance.
-
Adjust Phytol Concentration: If the phenotype is too severe, consider reducing the concentration of phytol in the diet.
-
Provide Supportive Care: Ensure easy access to food and water. A veterinarian should be consulted for supportive care protocols.
-
Humane Endpoints: Establish clear humane endpoints for the study to prevent unnecessary suffering.
Issue 3: Unexpected neurological or motor deficits.
Question: I am observing ataxia, unsteady gait, and paw slips in my PHYH knockout mice. How can I quantify these observations?
Answer: These neurological and motor deficits are characteristic of the PHYH knockout model on a phytol diet and are analogous to symptoms of Refsum disease in humans.[1][2][5] They are linked to peripheral neuropathy and loss of Purkinje cells in the cerebellum.[1][2]
Quantitative Assessment Methods:
-
Automated Gait Analysis: Systems like the CatWalk™ can provide quantitative data on various gait parameters, such as paw print area and base of support.[1][2]
-
Behavioral Tests: The SHIRPA protocol can be used as a primary screen to identify neuromuscular abnormalities.[1][2]
-
Motor Nerve Conduction Velocity (MNCV): This electrophysiological measurement can directly assess peripheral neuropathy.[1][2]
Issue 4: Variability in phenotype severity between animals.
Question: There is significant variability in the severity of phenotypes among my PHYH knockout mice, even within the same experimental group. What could be the cause?
Answer: Phenotypic variability can arise from several factors, both genetic and environmental.
Potential Causes and Solutions:
-
Genetic Background: The genetic background of the mice can influence the penetrance and expressivity of the phenotype. Ensure all mice are on the same genetic background.
-
Dietary Intake: Individual differences in food consumption can lead to varying levels of phytol intake. Monitor food intake per animal where possible.
-
Environmental Stressors: Ensure consistent environmental conditions (light cycle, temperature, noise) to minimize stress, which can impact animal health and behavior.[6]
-
Sex Differences: Investigate if the variability is sex-dependent, as some phenotypes may be more pronounced in one sex.
Frequently Asked Questions (FAQs)
Q1: What is the function of the PHYH gene?
A1: The PHYH gene encodes for the enzyme phytanoyl-CoA hydroxylase, which is located in peroxisomes.[7][8] This enzyme plays a crucial role in the alpha-oxidation of phytanic acid, a branched-chain fatty acid obtained from the diet.[4][7] Mutations in the PHYH gene that lead to a deficiency in this enzyme cause Refsum disease, characterized by the toxic accumulation of phytanic acid.[4][7]
Q2: What are the key pathological findings in PHYH knockout mice on a phytol diet?
A2: When fed a diet supplemented with phytol, PHYH knockout mice develop a phenotype that models human Refsum disease. Key findings include:
-
Neurological: Cerebellar ataxia, unsteady gait, peripheral neuropathy, and loss of Purkinje cells.[1][2][5]
-
Metabolic: Accumulation of phytanic acid in plasma and tissues, reduction in body weight, and hepatic steatosis (fatty liver).[1][2][3][5]
-
Other: Testicular atrophy with loss of spermatogonia.[1][2][5]
Q3: How can I confirm the knockout of the PHYH gene in my mouse model?
A3: Confirmation of a gene knockout should be performed at the genomic, transcript, and protein levels.
-
Genotyping PCR: Use PCR with primers specific for the wild-type and knockout alleles to distinguish between wild-type, heterozygous, and homozygous knockout mice.
-
RT-PCR/qPCR: To confirm the absence of the Phyh transcript, perform reverse transcription PCR (RT-PCR) or quantitative PCR (qPCR) on RNA extracted from relevant tissues (e.g., liver).
-
Western Blot: Use an antibody specific to the PHYH protein to confirm its absence in protein lysates from knockout mice compared to wild-type controls.
Q4: Are there any known interacting proteins with PHYH that might be affected in the knockout model?
A4: A novel protein, PAHX-AP #1, has been identified that associates with phytanoyl-CoA alpha-hydroxylase (PAHX, another name for PHYH).[9] This protein is specifically expressed in the brain in regions that correlate with the central neurologic symptoms of Refsum disease, suggesting it may be involved in the development of these deficits.[9] Researchers studying the neurological phenotypes in PHYH knockout mice may consider investigating the expression and localization of this interacting protein.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on PHYH knockout mice.
Table 1: Body Weight and Plasma Lipid Levels in Phytol-Fed Mice
| Parameter | Wild-Type (WT) | PHYH Knockout (-/-) | Reference |
| Body Weight Change | Gain | Severe Loss | [1][2][5] |
| Plasma Phytanic Acid | Undetectable/Low | High | [1][3] |
| Plasma Triglycerides | Normal | Decreased | [1] |
| Plasma Cholesterol | Normal | Decreased | [1][3] |
| Plasma Fatty Acids | Normal | Decreased | [1][3] |
Table 2: Neurological and Motor Function Parameters
| Parameter | Wild-Type (WT) | PHYH Knockout (-/-) | Reference |
| Motor Nerve Conduction Velocity (MNCV) | 29.6 ± 0.6 m/s | 22.7 ± 3.2 m/s | [1] |
| Paw Print Area (CatWalk) | Normal | Strongly Reduced | [1][2][5] |
| Base of Support (Hindpaws) | Normal | Reduced | [1][2][5] |
| Paw Slips (Grid Test) | Low Incidence | Increased Number | [1] |
Experimental Protocols
Protocol 1: Phytol-Supplemented Diet Preparation and Administration
Objective: To induce the pathological phenotype in PHYH knockout mice.
Materials:
-
Standard rodent chow
-
Phytol (e.g., from Sigma-Aldrich)
-
Food mixer
-
Scale
Procedure:
-
Calculate the amount of phytol needed to achieve the desired concentration (e.g., 0.25% w/w).
-
Grind the standard rodent chow into a fine powder.
-
In a fume hood, accurately weigh the required amount of phytol.
-
Thoroughly mix the phytol with the powdered chow in a food mixer until a homogenous mixture is achieved.
-
Re-pellet the chow or provide it as a powder.
-
Store the prepared diet in a cool, dark place to prevent oxidation of phytol.
-
Provide the diet and water ad libitum to the mice.
-
Monitor the health and body weight of the mice daily.
Protocol 2: Motor Nerve Conduction Velocity (MNCV) Measurement
Objective: To assess peripheral neuropathy.
Materials:
-
Anesthetized mouse
-
Needle electrodes
-
Nerve stimulator
-
Recording and amplifying system
Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Place the mouse on a heating pad to maintain body temperature.
-
Insert stimulating electrodes subcutaneously near the sciatic notch.
-
Insert recording electrodes into the intrinsic foot muscles.
-
Deliver a single supramaximal stimulus to the sciatic nerve and record the compound muscle action potential (CMAP).
-
Measure the latency from the stimulus artifact to the onset of the CMAP.
-
Move the stimulating electrodes to a more distal site (e.g., the ankle) and repeat the stimulation and recording.
-
Calculate the MNCV by dividing the distance between the two stimulation sites by the difference in latencies.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to PHYH knockout mouse research.
Caption: Phytanic acid metabolism and the effect of PHYH knockout.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Ataxia with loss of Purkinje cells in a mouse model for Refsum disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medlink.com [medlink.com]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Ataxia with loss of Purkinje cells in a mouse model for Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PHYH gene: MedlinePlus Genetics [medlineplus.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. Identification of a brain specific protein that associates with a refsum disease gene product, phytanoyl-CoA alpha-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Inhibition of Phytanic Acid Alpha-Oxidation in Cell Cultures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phytanic acid alpha-oxidation in cell cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary subcellular location of phytanic acid alpha-oxidation?
A1: Phytanic acid alpha-oxidation occurs exclusively in the peroxisomes.[1][2] This is a critical point to consider when designing experiments, as cellular fractionation or enrichment for peroxisomes may be necessary for certain applications.
Q2: Why is alpha-oxidation necessary for the breakdown of phytanic acid?
A2: Phytanic acid has a methyl group on its beta-carbon, which sterically hinders the enzymes of the beta-oxidation pathway.[1] Alpha-oxidation removes the carboxyl group as CO2, shortening the fatty acid by one carbon and producing pristanic acid. Pristanic acid lacks the beta-methyl branch and can subsequently be metabolized via beta-oxidation.
Q3: What is the clinical significance of studying phytanic acid alpha-oxidation?
A3: Deficiencies in the alpha-oxidation pathway lead to the accumulation of phytanic acid in tissues and plasma, causing a rare, autosomal recessive neurological disorder known as Refsum disease.[1][3] Studying this pathway is crucial for diagnosing Refsum disease, understanding its pathology, and developing potential therapeutic interventions.
Q4: What are the key enzymes involved in the phytanic acid alpha-oxidation pathway?
A4: The key enzymes are:
-
Phytanoyl-CoA Synthetase: Activates phytanic acid to phytanoyl-CoA.[2]
-
Phytanoyl-CoA Hydroxylase (PHYH): The rate-limiting enzyme, which hydroxylates phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[4]
-
2-Hydroxyphytanoyl-CoA Lyase: Cleaves 2-hydroxyphytanoyl-CoA into pristanal (B217276) and formyl-CoA.
-
Pristanal Dehydrogenase: Oxidizes pristanal to pristanic acid.
Troubleshooting Guides
This section addresses specific problems you may encounter during your cell culture experiments on phytanic acid alpha-oxidation.
Problem 1: Low or Undetectable Phytanic Acid Oxidation in Control Cells
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Poor Cell Health or Viability | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a viability assay (e.g., trypan blue exclusion) to confirm cell health. Sub-optimal cell culture conditions can significantly impact metabolic activity. |
| Sub-confluent or Over-confluent Cell Monolayer | Cell density can affect metabolic rates. For fibroblast assays, it is generally recommended to use near-confluent (~80% confluent) monolayers.[5] Optimize cell seeding density and incubation time to achieve consistent confluence. |
| Inefficient Substrate Uptake | Phytanic acid is often delivered to cells complexed with bovine serum albumin (BSA). Ensure the correct molar ratio of phytanic acid to BSA is used to facilitate uptake and avoid toxicity.[6] |
| Degraded Reagents | Ensure all reagents, including the labeled phytanic acid substrate, cofactors (ATP, Mg2+, Coenzyme A), and cell culture media, are not expired and have been stored correctly. Prepare fresh solutions where possible. |
| Incorrect Assay Conditions | Verify the incubation time, temperature (37°C), and CO2 levels (5%) are optimal for your cell type.[7] Ensure the final concentration of the phytanic acid substrate is appropriate (e.g., 10 µM for fibroblast assays).[7] |
| Issues with Subcellular Fractionation (if applicable) | If using isolated peroxisomes, verify the purity and integrity of the fraction using marker enzyme assays (e.g., catalase for peroxisomes). Inefficient isolation can lead to low yields of the active organelle.[1] |
Problem 2: High Variability Between Replicate Wells or Experiments
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure homogenous cell suspension before seeding and use precise pipetting techniques to minimize variability in cell numbers between wells. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media without cells. |
| Inconsistent Reagent Addition | Add reagents, especially the phytanic acid substrate, consistently and accurately to all wells. Use calibrated pipettes and ensure thorough but gentle mixing. |
| Variability in Lipid Extraction or Derivatization | Ensure consistent and efficient extraction and derivatization procedures for all samples. Incomplete reactions can lead to underestimation of the product. Follow a standardized protocol meticulously. |
| GC-MS Analysis Variability | Refer to the troubleshooting guide for GC-MS analysis below to address issues related to peak shape, retention time shifts, and detector sensitivity. |
Problem 3: Suspected Inhibition of the Alpha-Oxidation Pathway
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Presence of Known Inhibitors | Review the composition of your cell culture media and supplements for any known inhibitors of fatty acid metabolism. For example, 5,8,11,14-Eicosatetraynoic acid (ETYA) is a known inhibitor of long-chain acyl-CoA synthetase activity, which is the first step in phytanic acid activation.[8] |
| Test Compound Toxicity | If you are screening test compounds, they may be cytotoxic at the tested concentrations, leading to a general decrease in metabolic activity. Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to your alpha-oxidation experiment. |
| Direct Inhibition of Pathway Enzymes | Your test compound may be directly inhibiting one of the enzymes in the alpha-oxidation pathway. To investigate this, you may need to perform enzyme kinetics studies using purified enzymes or cell lysates. |
| Indirect Metabolic Effects | The test compound may be indirectly affecting the alpha-oxidation pathway by altering the cellular redox state, cofactor availability, or peroxisome function. |
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to phytanic acid alpha-oxidation experiments.
Table 1: Phytanic Acid Alpha-Oxidation Rates in Human Fibroblasts
| Cell Type | Subcellular Fraction | Oxidation Rate (pmol/h/mg protein) | Reference |
| Control | Peroxisomes | 37.1 ± 2.65 | [2][3] |
| Refsum Disease | Peroxisomes | Not Detectable | [2][3] |
| Control | Mitochondria | 1.9 ± 0.3 | [2][3] |
| Control | Endoplasmic Reticulum | 0.4 ± 0.07 | [2][3] |
Table 2: Phytanoyl-CoA Ligase Activity in Human Fibroblasts
| Cell Type | Subcellular Fraction | Activity (nmol/h/mg protein) | Reference |
| Control | Peroxisomes | 9.86 ± 0.09 | [2][3] |
| Refsum Disease | Peroxisomes | 10.25 ± 0.31 | [2][3] |
Table 3: Relative Phytanic Acid Alpha-Oxidation Activity in Fibroblasts from Patients with Peroxisomal Disorders
| Disorder | Relative Activity (% of Control) | Reference |
| Classical Refsum's Disease | 5% | [9] |
| Zellweger Syndrome | 4% | [9] |
| Neonatal Adrenoleukodystrophy | 5% | [9] |
| Rhizomelic Chondrodysplasia Punctata | 3% | [9] |
| Isolated Peroxisomal Acyl-CoA Oxidase Deficiency | 75% | [9] |
Experimental Protocols
Protocol 1: Measurement of Phytanic Acid Alpha-Oxidation in Cultured Fibroblasts using Stable Isotope-Labeled Substrate and GC-MS
This protocol is adapted from methodologies described in the scientific literature.[7]
1. Fibroblast Culture:
-
Culture human skin fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Grow cells to approximately 80% confluence in appropriate culture vessels (e.g., T-25 flasks or 6-well plates).
2. Incubation with [²H₃]-Phytanic Acid:
-
Prepare a stock solution of deuterated phytanic acid ([²H₃]-phytanic acid) in ethanol.
-
On the day of the experiment, aspirate the culture medium and wash the fibroblast monolayer twice with Phosphate-Buffered Saline (PBS).
-
Add fresh culture medium containing [²H₃]-phytanic acid at a final concentration of 10 µM.
-
Incubate the cells for 72 hours at 37°C.
3. Harvesting and Lipid Extraction:
-
After incubation, collect the culture medium.
-
Wash the cell monolayer twice with PBS and harvest the cells by trypsinization.
-
Combine the collected medium and cell suspension.
-
Add a known amount of an internal standard (e.g., C17:0 fatty acid) to the combined sample.
-
Extract total lipids using a hexane (B92381):isopropanol (3:2, v/v) mixture.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper organic phase containing the lipids.
4. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Resuspend the lipid residue in a small volume of toluene.
-
Add 14% boron trifluoride (BF₃) in methanol (B129727) and heat at 100°C for 30 minutes to convert fatty acids to their methyl esters.
-
After cooling, add water and hexane to the reaction mixture.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
5. GC-MS Analysis:
-
Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Use a suitable capillary column (e.g., DB-1 or equivalent).
-
Set the GC oven temperature program to achieve optimal separation of fatty acid methyl esters.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the methyl esters of [²H₃]-phytanic acid and its oxidation product, pristanic acid.
6. Data Analysis:
-
Calculate the amount of pristanic acid produced from the [²H₃]-phytanic acid substrate by comparing its peak area to that of the internal standard.
-
Express the rate of phytanic acid alpha-oxidation as pmol/h/mg of cell protein.
Protocol 2: Measurement of Phytanic Acid Alpha-Oxidation in Cultured Fibroblasts using [1-¹⁴C]phytanic acid
This protocol describes the measurement of the conversion of radiolabeled phytanic acid to CO₂.[1]
1. Cell Culture:
-
Culture human skin fibroblasts to confluency in appropriate culture flasks.
2. Reaction Setup:
-
Prepare a reaction mixture containing culture medium and [1-¹⁴C]phytanic acid.
-
Aspirate the old medium from the fibroblast cultures and wash the cells with PBS.
-
Add the reaction mixture to the cells in sealed flasks containing a suitable CO₂ absorbent.
3. Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a specified time (e.g., 24 hours).
4. Measurement of ¹⁴CO₂:
-
At the end of the incubation, collect the CO₂ absorbent.
-
Quantify the radioactivity using a scintillation counter.
5. Normalization:
-
Harvest the cells and determine the total protein concentration for normalization.
-
Express the results as pmol of ¹⁴CO₂ produced per hour per mg of cell protein.
Visualizations
Caption: The enzymatic pathway of phytanic acid alpha-oxidation in the peroxisome.
Caption: A generalized experimental workflow for measuring phytanic acid alpha-oxidation.
Caption: A decision tree for troubleshooting low phytanic acid oxidation results.
References
- 1. benchchem.com [benchchem.com]
- 2. Refsum disease: a defect in the alpha-oxidation of phytanic acid in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Amsterdam UMC Locatie AMC - Phytanic acid α-oxidation [amc.nl]
- 6. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Phytanic acid must be activated to phytanoyl-CoA prior to its alpha-oxidation in rat liver peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytanic acid alpha-oxidation and complementation analysis of classical Refsum and peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for the long-term storage of 2-Hydroxyphytanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of 2-Hydroxyphytanoyl-CoA. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of 2-Hydroxyphytanoyl-CoA?
A1: For long-term stability, 2-Hydroxyphytanoyl-CoA should be stored as a lyophilized powder at -80°C.[1][2] When stored under these conditions, the compound is expected to be stable for extended periods. If a -80°C freezer is unavailable, storage at -20°C is a viable alternative, though for shorter durations.[3]
Q2: I have received 2-Hydroxyphytanoyl-CoA as a lyophilized powder. How should I prepare a stock solution?
A2: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture, which can accelerate hydrolysis.[1] For reconstitution, use a high-purity, slightly acidic buffer (pH 4.0-6.0) or an organic solvent like methanol.[1] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2]
Q3: How should I store the stock solution of 2-Hydroxyphytanoyl-CoA?
A3: Aqueous stock solutions should be flash-frozen, for example, in liquid nitrogen, and stored at -80°C for optimal stability.[4] If dissolved in an organic solvent, storage at -80°C is also the recommended condition.[2] For short-term storage (a few hours), solutions should be kept on ice.[4]
Q4: What are the main degradation pathways for 2-Hydroxyphytanoyl-CoA?
A4: The two primary degradation pathways for 2-Hydroxyphytanoyl-CoA, like other acyl-CoA esters, are:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, which is accelerated by moisture and neutral to alkaline pH, resulting in the formation of the free fatty acid and Coenzyme A.[1]
-
Oxidation: The thiol group of the Coenzyme A moiety can be prone to oxidation, especially when exposed to air.[1]
Q5: How can I assess the integrity of my stored 2-Hydroxyphytanoyl-CoA?
A5: The integrity of your 2-Hydroxyphytanoyl-CoA can be assessed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique allows for the separation and quantification of the intact molecule from its potential degradation products.
Storage Condition Stability Overview
| Storage Format | Temperature | Expected Stability | Key Considerations |
| Lyophilized Powder | -80°C | High (Years) | Optimal for long-term storage. |
| -20°C | Good (Months to a year) | Suitable for intermediate-term storage. | |
| 4°C | Low (Days to weeks) | Not recommended for long-term storage. | |
| Room Temperature | Very Low (Hours to days) | Avoid. | |
| Aqueous Solution | -80°C (single-use aliquots) | Good (Months) | Avoid repeated freeze-thaw cycles.[1][2] |
| -20°C (single-use aliquots) | Moderate (Weeks to months) | Shorter stability compared to -80°C. | |
| 4°C | Low (Hours to a day) | For immediate use only. | |
| Room Temperature | Very Low (Minutes to hours) | Highly susceptible to degradation.[5] | |
| Organic Solvent Solution | -80°C (single-use aliquots) | Good (Months) | Solvent choice can impact stability. |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving 2-Hydroxyphytanoyl-CoA.
Issue 1: Inconsistent or lower-than-expected activity in enzymatic assays.
-
Possible Cause: Degradation of 2-Hydroxyphytanoyl-CoA stock solution.
-
Solution: Prepare fresh stock solutions from lyophilized powder. Ensure that the stock solution was stored in single-use aliquots at -80°C. Verify the concentration of the stock solution spectrophotometrically.[2]
-
-
Possible Cause: Repeated freeze-thaw cycles of the stock solution.
-
Solution: Always prepare single-use aliquots of your stock solution to avoid the degradation that occurs with multiple freeze-thaw cycles.[1]
-
-
Possible Cause: Absence or insufficient concentration of necessary cofactors for the enzyme (e.g., 2-hydroxyacyl-CoA lyase requires Thiamine Pyrophosphate (TPP) and Mg²⁺).
-
Solution: Review the requirements of your enzymatic system and ensure all necessary cofactors are present at their optimal concentrations in the reaction buffer.
-
Issue 2: High background signal in assays.
-
Possible Cause: Non-enzymatic hydrolysis of 2-Hydroxyphytanoyl-CoA in the assay buffer.
-
Solution: Run a "no-enzyme" control to measure the rate of non-enzymatic degradation. Maintain the assay buffer at a slightly acidic to neutral pH (6.0-7.5) to minimize hydrolysis.[5]
-
-
Possible Cause: Contamination of reagents.
-
Solution: Use high-purity reagents and solvents (e.g., HPLC or LC-MS grade) for all buffers and solutions.[1]
-
Issue 3: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC-MS).
-
Possible Cause: Degradation of 2-Hydroxyphytanoyl-CoA into free 2-hydroxyphytanic acid and Coenzyme A.
-
Solution: Analyze your stock solution to confirm its purity before use. If degradation is observed, use a fresh vial of lyophilized powder to prepare a new stock solution.
-
-
Possible Cause: Oxidation of the thiol group.
-
Solution: Handle solutions under an inert atmosphere (e.g., argon or nitrogen) if possible, especially if the experiment is lengthy.[4]
-
Caption: Troubleshooting workflow for common experimental issues.
Experimental Protocols
Protocol: Assessment of Stored 2-Hydroxyphytanoyl-CoA Integrity by HPLC-MS
This protocol outlines a method to assess the purity and identify potential degradation products of a stored 2-Hydroxyphytanoyl-CoA solution.
1. Materials
-
Stored 2-Hydroxyphytanoyl-CoA solution
-
High-purity water (LC-MS grade)
-
High-purity acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
C18 reversed-phase HPLC column
-
HPLC system coupled to a mass spectrometer (LC-MS)
2. Sample Preparation
-
Thaw the stored aliquot of 2-Hydroxyphytanoyl-CoA on ice.
-
Dilute a small volume of the stock solution with a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a final concentration appropriate for your LC-MS system (e.g., 1-10 µM).
-
Vortex briefly to ensure homogeneity.
3. HPLC-MS Conditions (Example)
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Injection Volume: 5 µL
-
Mass Spectrometry:
-
Mode: Positive Ion Electrospray Ionization (ESI+)
-
Scan Range: m/z 200-1200
-
Targeted Ion Monitoring: Monitor for the expected m/z of intact 2-Hydroxyphytanoyl-CoA and its potential degradation products (free 2-hydroxyphytanic acid and Coenzyme A).
-
4. Data Analysis
-
Identify the peak corresponding to intact 2-Hydroxyphytanoyl-CoA based on its retention time and mass-to-charge ratio.
-
Search for peaks corresponding to potential degradation products.
-
Calculate the purity of the stored sample by determining the peak area of the intact molecule as a percentage of the total peak area of all related species.
Caption: Workflow for assessing the integrity of stored 2-Hydroxyphytanoyl-CoA.
References
Validation & Comparative
A Comparative Analysis of 2-Hydroxyphytanoyl-CoA Metabolism in Wild-Type vs. Hacl1-/- Mice
A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic consequences of 2-hydroxyacyl-CoA lyase 1 deficiency.
This guide provides a detailed comparative analysis of 2-Hydroxyphytanoyl-CoA metabolism in wild-type (WT) mice versus mice with a genetic knockout of the 2-hydroxyacyl-CoA lyase 1 gene (Hacl1-/-). The deficiency of HACL1, a key peroxisomal enzyme, disrupts the alpha-oxidation pathway of phytanic acid, a branched-chain fatty acid derived from dietary sources. This guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant metabolic and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the key metabolic and phenotypic differences observed between wild-type and Hacl1-/- mice, particularly when challenged with a phytol-enriched diet. Phytol (B49457) is a precursor of phytanic acid.
Table 1: Hepatic Fatty Acid Profile in Mice Fed a High Phytol Diet
| Analyte | Wild-Type (WT) | Hacl1-/- | Fold Change (Hacl1-/- vs. WT) | Significance |
| Phytanic Acid | Baseline Levels | Significantly Elevated | ~2.4-fold higher | p < 0.01[1] |
| 2-Hydroxyphytanic Acid | Baseline Levels | Significantly Elevated | Data not specified | p < 0.01[1] |
| Heptadecanoic Acid | Baseline Levels | Significantly Decreased | Data not specified | p < 0.01[1] |
Table 2: Proteomic and Phenotypic Changes in Hacl1-/- Mice on a High Phytol Diet
| Parameter | Wild-Type (WT) | Hacl1-/- | Observation |
| HACL1 Protein Abundance (Liver) | Normal | 44-fold decrease[2] | Confirms successful knockout. |
| Body Weight | Normal Gain | Significant Weight Loss[3][4] | Indicates metabolic stress. |
| Abdominal White Adipose Tissue | Present | Absent[3][4] | Suggests altered lipid storage. |
| Liver Morphology | Normal | Enlarged and Mottled[3][4] | Points to hepatotoxicity. |
| Hepatic Glycogen | Normal Levels | Reduced[3][4] | Implies altered glucose homeostasis. |
| Hepatic Triglycerides | Normal Levels | Reduced[3][4] | Suggests changes in lipid metabolism. |
| ω-Oxidation Pathway Proteins (e.g., CYP4A10, CYP4A14) | Basal Expression | Upregulated[5] | Indicates activation of an alternative fatty acid metabolism pathway. |
Experimental Protocols
Generation of Hacl1-/- Mice
A common method for generating Hacl1 knockout mice is through the use of CRISPR-Cas9 technology or by obtaining transgenic mouse strains from repositories like the European Mutant Mouse Archive (EMMA).[1]
General Workflow using CRISPR-Cas9:
-
sgRNA Design: Design single guide RNAs (sgRNAs) targeting a critical exon of the Hacl1 gene.
-
Zygote Microinjection: Microinject the designed sgRNAs along with Cas9 mRNA into the pronuclei of fertilized mouse eggs.
-
Embryo Transfer: Transfer the microinjected embryos into pseudopregnant female mice.
-
Genotyping: Screen the resulting pups for the desired genetic modification using PCR and Sanger sequencing of tail-tip DNA.
-
Breeding: Establish a colony of Hacl1-/- mice by intercrossing heterozygous (Hacl1+/-) mice.
High Phytol Diet Administration
To induce the metabolic phenotype, mice are typically switched to a phytol-enriched diet.
-
Basal Diet: A standard rodent chow or a purified diet such as the AIN-76A formulation, free of phytol and phytoestrogens, is used as a control.[6]
-
Phytol-Enriched Diet: The basal diet is supplemented with 0.2% to 1% (w/w) phytol.[1][6]
-
Duration: Mice are maintained on the respective diets for a period ranging from a few weeks to several months, depending on the experimental goals.[1][6]
Quantification of Phytanic Acid and Related Metabolites by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the accurate quantification of phytanic acid in biological samples.[7]
Protocol Outline:
-
Sample Preparation: Homogenize liver tissue or use plasma samples.
-
Lipid Extraction: Extract total lipids from the homogenate using a solvent mixture, such as chloroform:methanol (2:1, v/v).[5]
-
Hydrolysis: Saponify the lipid extract using an alcoholic potassium hydroxide (B78521) solution to release free fatty acids.
-
Derivatization: Convert the free fatty acids to their more volatile methyl esters (FAMEs) using a derivatizing agent like BF3-methanol.[8]
-
GC-MS Analysis:
-
Inject the FAMEs onto a GC column for separation.
-
Detect and quantify the eluting compounds using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Use a deuterated internal standard of phytanic acid for accurate quantification.[8]
-
2-Hydroxyacyl-CoA Lyase (HACL1) Activity Assay
This spectrophotometric assay measures the activity of HACL1 by coupling the production of an aldehyde to the reduction of NAD+.[9]
Principle: HACL1 cleaves a 2-hydroxyacyl-CoA substrate (e.g., (R)-2-hydroxybutanoyl-CoA) to yield an aldehyde (propanal) and formyl-CoA. The aldehyde is then oxidized by aldehyde dehydrogenase (ALDH) in the presence of NAD+, leading to the formation of NADH, which can be monitored by the increase in absorbance at 340 nm.[9]
Reaction Scheme:
-
(R)-2-hydroxybutanoyl-CoA ---(HACL1)---> Propanal + Formyl-CoA
-
Propanal + NAD+ + H₂O ---(ALDH)---> Propionate + NADH + H+
Assay Components:
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
NAD+
-
Aldehyde dehydrogenase (ALDH)
-
(R)-2-hydroxybutanoyl-CoA (substrate)
-
Enzyme source (e.g., liver homogenate)
Procedure:
-
Prepare a master mix containing all components except the substrate.
-
Incubate the master mix with the enzyme source at 37°C.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH formation.
Mandatory Visualization
Caption: Alpha-oxidation pathway of phytanic acid in wild-type and Hacl1-/- mice.
References
- 1. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytol-induced pathology in 2-hydroxyacyl-CoA lyase (HACL1) deficient mice. Evidence for a second non-HACL1-related lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytol induced hepatotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Validating 2-Hydroxyphytanic Acid as a Definitive Marker for HACL1 Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers for the diagnosis of 2-hydroxyacyl-CoA lyase 1 (HACL1) deficiency, a rare peroxisomal disorder affecting the alpha-oxidation of branched-chain fatty acids. We present supporting experimental data, detailed methodologies, and pathway visualizations to validate the central role of 2-hydroxyphytanic acid (2-HP) accumulation as a key diagnostic indicator.
Introduction to HACL1 Deficiency and Alpha-Oxidation
Peroxisomes are cellular organelles essential for various metabolic processes, including the breakdown of very long-chain and branched-chain fatty acids.[1] The alpha-oxidation pathway is specifically required to metabolize dietary phytanic acid, a 3-methyl branched-chain fatty acid that cannot be degraded by the more common beta-oxidation pathway due to its methyl group.[2]
The enzyme HACL1 is a critical component of this pathway, responsible for cleaving 2-hydroxyphytanoyl-CoA into pristanal (B217276) and formyl-CoA.[3][4] A deficiency in HACL1 disrupts this process, leading to the accumulation of upstream metabolites. While overt clinical phenotypes in humans have yet to be clearly delineated, mouse models of HACL1 deficiency exhibit significant metabolic disturbances when challenged with a phytol-rich diet, including the accumulation of phytanic acid.[5][6] The accurate measurement of specific metabolites is therefore paramount for the differential diagnosis of this and other related peroxisomal disorders.[7][8]
Biochemical Pathway and Point of Defect
The alpha-oxidation of phytanic acid is a multi-step process occurring within the peroxisome.[2] A defect in the HACL1 enzyme creates a specific bottleneck, leading to the characteristic accumulation of its direct substrate, 2-hydroxyphytanoyl-CoA, which is detected in plasma as 2-hydroxyphytanic acid.
Comparative Analysis of Plasma Biomarkers
The diagnosis of HACL1 deficiency relies on identifying a distinct metabolic signature in plasma. While several related fatty acids are measured in the diagnostic workup of peroxisomal disorders, their levels vary in specificity and sensitivity for HACL1 deficiency.
| Biomarker | Normal Plasma Range (µmol/L) | Expected Level in HACL1 Deficiency | Specificity & Notes |
| 2-Hydroxyphytanic Acid (2-HP) | < 0.2[9] | Highly Elevated | Primary Marker. A 55-fold increase was seen in the liver of Hacl1-deficient mice.[10] Its accumulation is a direct consequence of the enzymatic block, making it the most specific indicator. |
| Phytanic Acid | Diet-dependent (e.g., 0.86 - 5.77)[11] | Moderately Elevated | Low Specificity. Accumulates due to the downstream block but is the primary marker for Refsum Disease (PHYH deficiency).[2] Its elevation alone is not sufficient for diagnosis. |
| Pristanic Acid | Age-dependent, detectable[12] | Reduced or Undetectable | Confirmatory Marker. As a product of the HACL1 reaction, its levels are expected to decrease.[13] A high (2-HP + Phytanic Acid) / Pristanic Acid ratio is highly suggestive of a defect in alpha-oxidation. |
| Very Long-Chain Fatty Acids (VLCFA) | Established reference ranges | Typically Normal | Differential Diagnosis Marker. Used as a general screening tool for peroxisomal disorders.[14] Normal VLCFA levels help distinguish isolated HACL1 deficiency from broader peroxisome biogenesis disorders like Zellweger syndrome. |
Experimental Protocol: Quantification of 2-Hydroxyphytanic Acid
The gold standard for quantifying 2-hydroxyphytanic acid and related metabolites in plasma is stable isotope dilution analysis using mass spectrometry.[9][12] This approach provides high sensitivity and specificity.
1. Sample Preparation:
-
Aliquoting: Transfer 50-100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 2-hydroxyphytanic acid-d3) to each sample for accurate quantification.
-
Protein Precipitation & Hydrolysis: Add an organic solvent like acetonitrile, often containing a strong acid (e.g., hydrochloric acid), to precipitate proteins and hydrolyze fatty acids from their esterified forms.[15]
-
Lipid Extraction: After centrifugation to pellet the precipitated protein, extract the lipids from the supernatant using a non-polar solvent such as hexane.
-
Derivatization: Evaporate the solvent and derivatize the fatty acids to enhance their volatility and chromatographic properties. A common method is the formation of pentafluorobenzyl (PFB) esters for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) in negative ion mode.[12]
2. Instrumental Analysis (GC-MS):
-
Chromatography: Use a capillary GC column to separate the derivatized fatty acids based on their boiling points and polarity.[14]
-
Mass Spectrometry: Employ a mass spectrometer, often in electron capture negative ion mode, for sensitive detection.[12] For targeted quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to monitor specific mass-to-charge (m/z) fragments of the analyte and its internal standard.
3. Data Analysis:
-
Quantification: Calculate the concentration of 2-hydroxyphytanic acid by comparing the peak area ratio of the endogenous analyte to the stable isotope-labeled internal standard against a calibration curve prepared with known concentrations.
Diagnostic Workflow Visualization
The following diagram outlines the logical flow from sample collection to the biochemical diagnosis of HACL1 deficiency, emphasizing the key decision points based on biomarker levels.
Conclusion and Future Directions
The evidence strongly supports the accumulation of 2-hydroxyphytanic acid as the most reliable and specific biomarker for diagnosing HACL1 deficiency. While phytanic acid also increases, its utility is limited by low specificity. Conversely, a concurrent reduction in pristanic acid provides powerful corroborating evidence for a block at the HACL1 step. For a definitive diagnosis, a comprehensive analysis of this panel of branched-chain fatty acids is recommended.
Studies in Hacl1-deficient mice suggest the existence of alternative or backup metabolic pathways, such as ω-oxidation or the action of a second lyase (HACL2), which may compensate for the primary defect and explain the lack of a severe phenotype in these models and the rarity of diagnosis in humans.[3][5][16] Future research should focus on the functional role of these alternative pathways and the identification of potential therapeutic strategies to enhance them in affected individuals.
References
- 1. Peroxisome Motility Measurement and Quantification Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Phytol-induced pathology in 2-hydroxyacyl-CoA lyase (HACL1) deficient mice. Evidence for a second non-HACL1-related lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytanic acid alpha-oxidation: accumulation of 2-hydroxyphytanic acid and absence of 2-oxophytanic acid in plasma from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigational methods for peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the activity of the alternative HACL2 lyase in HACL1 knockout models
For researchers, scientists, and drug development professionals investigating fatty acid metabolism, this guide provides an objective comparison of 2-hydroxyacyl-CoA lyase 2 (HACL2) activity in the context of 2-hydroxyacyl-CoA lyase 1 (HACL1) deficiency. We delve into supporting experimental data from knockout models to elucidate the distinct and overlapping functions of these crucial enzymes in α-oxidation.
Introduction: The Two Faces of 2-Hydroxyacyl-CoA Lyase
2-hydroxyacyl-CoA lyase 1 (HACL1) and its homolog, HACL2, are thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes that play a pivotal role in the α-oxidation of fatty acids. This metabolic pathway is essential for the degradation of substrates that cannot be processed by β-oxidation, such as 3-methyl-branched fatty acids, and for the metabolism of 2-hydroxy fatty acids.[1] A key distinction between these two enzymes lies in their subcellular localization: HACL1 resides in the peroxisome, while HACL2 is found in the endoplasmic reticulum.[1] This spatial separation hints at their specialized physiological roles, which are further clarified by their substrate preferences. HACL1 is the primary enzyme for the breakdown of 3-methyl-branched fatty acyl-CoAs, like 2-hydroxyphytanoyl-CoA.[1][2] In contrast, HACL2 demonstrates a greater contribution to the α-oxidation of straight-chain 2-hydroxy very-long-chain fatty acyl-CoAs (VLCFAs).[1][2]
The generation of HACL1 knockout models has been instrumental in dissecting the specific functions of HACL2 and understanding its capacity to compensate for the absence of HACL1.[2][3] This guide synthesizes findings from these models to provide a clear comparison of HACL2's activity and functional role.
Data Presentation: A Comparative Analysis of HACL Activity in Knockout Models
The following tables summarize the metabolic consequences observed in HACL1 and HACL2 knockout models, providing a quantitative look at the functional roles of these enzymes. The data is primarily derived from studies on Chinese Hamster Ovary (CHO)-K1 cells and mouse models.
Table 1: General Properties and Substrate Preference of HACL1 and HACL2
| Feature | HACL1 | HACL2 |
| Subcellular Localization | Peroxisome[1] | Endoplasmic Reticulum[1] |
| Primary Substrate Class | 3-methyl-branched fatty acyl-CoAs (e.g., 2-hydroxyphytanoyl-CoA)[1][2] | Straight-chain 2-hydroxy very-long-chain fatty acyl-CoAs (VLCFAs)[1][2] |
| Cofactor | Thiamine pyrophosphate (TPP)[1] | Thiamine pyrophosphate (TPP)[4] |
Table 2: Metabolic Consequences of HACL1 and HACL2 Knockout in CHO-K1 Cells
| Metabolite | Genotype | Condition | Relative Metabolite Level (compared to Wild-Type) |
| Pristanic Acid (product of phytanic acid α-oxidation) | Hacl1 KO | + Phytanic Acid | Significantly Decreased[5] |
| Hacl2 KO | + Phytanic Acid | No Significant Change[5] | |
| Hacl1/Hacl2 DKO | + Phytanic Acid | Undetectable[5] | |
| C23:0 Ceramide (product of 2-OH C24:0 FA α-oxidation) | Hacl1 KO | + 2-OH C24:0 FA | ~3-4 fold increase[5] |
| Hacl2 KO | + 2-OH C24:0 FA | ~1.9 fold increase[5] | |
| Hacl1/Hacl2 DKO | + 2-OH C24:0 FA | No significant increase[5] |
Table 3: Phenotypes Observed in HACL1 Knockout Mice
| Condition | Observation in Hacl1-/- Mice |
| Standard Laboratory Diet | No obvious phenotype[2][6] |
| Phytol-Enriched Diet | Elevated phytanic acid in liver and serum[2][6] |
| Weight loss[2][6] | |
| Absence of abdominal white adipose tissue[6] | |
| Enlarged and mottled livers[6] | |
| Reduced hepatic glycogen (B147801) and triglycerides[6] | |
| Plasma and Liver C17:0 Levels | Significantly lower (~26% and ~22%, respectively)[7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of HACL1 and HACL2 activity.
Generation of HACL Knockout Cell Lines using CRISPR-Cas9
-
sgRNA Design and Synthesis: Single guide RNAs (sgRNAs) targeting the initial exons of the Hacl1 and Hacl2 genes are designed using publicly available software to ensure high on-target activity and minimal off-target effects. The synthesized sgRNAs are then cloned into a suitable expression vector that co-expresses Cas9 nuclease.
-
Transfection: The Cas9/sgRNA expression vectors are transfected into CHO-K1 cells using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
-
Selection and Clonal Isolation: Transfected cells are selected using an appropriate antibiotic. Single-cell clones are then isolated by limiting dilution and expanded.
-
Genotype Verification: Genomic DNA is extracted from the isolated clones. The targeted region is amplified by PCR and sequenced to confirm the presence of frameshift-inducing insertions or deletions (indels). The absence of HACL1 and/or HACL2 protein expression is further confirmed by Western blotting.
Metabolite Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Cell Culture and Lipid Extraction: Wild-type (WT), Hacl1 KO, Hacl2 KO, and Hacl1/Hacl2 double KO (DKO) CHO-K1 cells are cultured in standard medium. For substrate-specific assays, the medium is supplemented with the fatty acid of interest (e.g., phytanic acid or 2-hydroxy C24:0 fatty acid) for a specified duration (e.g., 24-72 hours). After incubation, lipids are extracted from the cells and/or the culture medium using a modified Bligh-Dyer method.
-
Sample Preparation: The extracted lipids are dried and then subjected to alkaline hydrolysis to release free fatty acids from their acyl-CoA and ester forms. The resulting free fatty acids are then extracted.
-
LC-MS/MS Analysis: The prepared samples are analyzed using a liquid chromatograph coupled to a tandem mass spectrometer. The different fatty acid species are separated by reverse-phase chromatography and detected by mass spectrometry in selected reaction monitoring (SRM) mode.
-
Quantification: The amount of each metabolite is quantified by comparing its peak area to that of a known amount of an internal standard.
In Vivo Studies with Hacl1 Knockout Mice
-
Animal Models: Hacl1 knockout mice (Hacl1-/-) and wild-type (Hacl1+/+) littermates are used. The generation of these mice typically involves targeted disruption of the Hacl1 gene in embryonic stem cells.
-
Dietary Intervention: To study the effect of HACL1 deficiency on the metabolism of branched-chain fatty acids, mice are fed a diet enriched with phytol, a precursor of phytanic acid.
-
Phenotypic Analysis: During the dietary intervention, mice are monitored for changes in body weight and overall health. At the end of the study, tissues such as the liver, brain, and adipose tissue, as well as serum, are collected.
-
Metabolite and Proteomic Analysis: Tissues and serum are processed for lipidomic and proteomic analysis. Fatty acid profiles are determined by gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS to measure the levels of phytanic acid and other fatty acids.[3][8][9] Proteomic analysis of tissues can reveal changes in the expression of other metabolic enzymes.[3][8][9]
Mandatory Visualization
The following diagrams illustrate the key metabolic pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hacl1 MGI Mouse Gene Detail - MGI:1929657 - 2-hydroxyacyl-CoA lyase 1 [informatics.jax.org]
- 7. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - UCL Discovery [discovery.ucl.ac.uk]
A Comparative Guide to the Phytanic Acid Alpha-Oxidation Pathway Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the phytanic acid alpha-oxidation pathway, a critical metabolic process for the degradation of the branched-chain fatty acid, phytanic acid. Deficiencies in this pathway lead to the accumulation of phytanic acid, resulting in severe neurological disorders such as Refsum disease. Understanding the similarities and differences in this pathway across various species is crucial for disease modeling, drug development, and translational research.
Core Pathway Overview
The alpha-oxidation of phytanic acid is a multi-step enzymatic process that occurs primarily within the peroxisomes. The pathway circumvents the β-methyl group of phytanic acid, which sterically hinders the standard beta-oxidation machinery. The core steps of the pathway are conserved across mammals, including humans and rodents.
The key enzymatic steps are:
-
Activation: Phytanic acid is esterified to its coenzyme A (CoA) derivative, phytanoyl-CoA, by a long-chain acyl-CoA synthetase.
-
Hydroxylation: Phytanoyl-CoA is hydroxylated at the alpha-carbon by phytanoyl-CoA hydroxylase (PHYH), a 2-oxoglutarate-dependent dioxygenase, to form 2-hydroxyphytanoyl-CoA.
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, into pristanal (B217276) and formyl-CoA.
-
Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.
-
Beta-Oxidation: Pristanic acid, now lacking the beta-methyl impediment, can be activated to pristanoyl-CoA and subsequently degraded via the peroxisomal beta-oxidation pathway.
Quantitative Data Presentation
Direct comparative kinetic data for the core enzymes of the phytanic acid alpha-oxidation pathway across different species is limited in the available literature. However, data from studies on human cells and knockout mouse models provide valuable insights into the pathway's efficiency and regulation.
| Parameter | Human | Mouse | Rat | Great Apes (Chimpanzee, Bonobo, Gorilla) | Source |
| Overall Phytanic Acid α-Oxidation Rate (Fibroblasts) | |||||
| Control | 37.1 ± 2.65 pmol/h/mg protein | - | - | Similar rates to humans | [1] |
| Refsum Disease | Not detectable | - | - | - | [1] |
| Phytanoyl-CoA Ligase Activity (Fibroblasts) | |||||
| Control | 9.86 ± 0.09 nmol/h/mg protein | - | - | - | [1] |
| Refsum Disease | 10.25 ± 0.31 nmol/h/mg protein | - | - | - | [1] |
| PHYH Gene Expression (Fibroblasts) | Higher | - | - | Over two-fold lower than humans | [1] |
| PHYH Gene Expression (Liver, Heart, Brain, Kidney) | Higher | - | - | Lower than humans | [1] |
| HACL1 Protein Abundance (Liver) | Present | Significantly decreased in Hacl1-/- mice | Present | - | [2][3][4][5] |
| Phenotype of PHYH Deficiency | Refsum Disease (neuropathy, ataxia, retinitis pigmentosa) | Refsum-like disease with neuropathy and ataxia when fed a phytol-rich diet | - | - | [2] |
| Phenotype of HACL1 Deficiency | No known human deficiency | No severe phenotype under normal diet; phytanic acid accumulation on a phytol-rich diet | - | - | [2] |
Note: "-" indicates that no direct comparative data was found in the searched literature.
Substrate Specificity of Phytanoyl-CoA Hydroxylase (PHYH)
Studies on recombinant human PHYH have revealed a broader substrate specificity than initially anticipated.
| Substrate Class | Human PHYH Activity | Source |
| 3-Methyl-Branched Acyl-CoAs | ||
| Phytanoyl-CoA | Active | [6][7] |
| 3-Methylhexadecanoyl-CoA | Active | [6][7] |
| Other mono-branched 3-methylacyl-CoA esters (chain length ≥ C7) | Active | [6] |
| Other Branched-Chain Acyl-CoAs | ||
| 3-Ethylacyl-CoA | Active | [6] |
| 3-Propylacyl-CoA | Poor substrate | [6] |
| 2-Methyl-branched acyl-CoAs | No activity | [6][7] |
| 4-Methyl-branched acyl-CoAs | No activity | [6][7] |
| Straight-Chain Acyl-CoAs | ||
| Long and very long straight-chain acyl-CoAs | No activity | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducible and comparative study of the phytanic acid alpha-oxidation pathway.
Measurement of Overall Phytanic Acid Alpha-Oxidation in Cultured Fibroblasts
This method quantifies the conversion of a stable isotope-labeled phytanic acid to its downstream metabolite, pristanic acid, using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Cultured human or animal fibroblasts
-
Culture medium (e.g., DMEM)
-
[2H3]-phytanic acid
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Solvents: hexane, isopropanol, toluene (B28343)
-
Derivatizing agent: 14% Boron trifluoride in methanol (B129727) (BF3/methanol)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Cell Culture and Substrate Incubation:
-
Culture fibroblasts to confluency.
-
Incubate cells with medium containing a known concentration of [2H3]-phytanic acid (e.g., 10 µM) for a specified period (e.g., 72 hours) at 37°C.
-
-
Lipid Extraction:
-
Harvest cells and combine with the culture medium.
-
Add the internal standard.
-
Extract total lipids using a hexane:isopropanol mixture (3:2, v/v).
-
Separate the phases by centrifugation and collect the upper organic phase.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add toluene and BF3/methanol and heat at 100°C for 30 minutes to convert fatty acids to their methyl esters.
-
Extract the FAMEs with hexane.
-
-
GC-MS Analysis:
-
Inject the FAMEs onto the GC-MS system.
-
Use a suitable capillary column and temperature program to separate the FAMEs.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to quantify the ions corresponding to the methyl esters of pristanic acid and the internal standard.
-
-
Data Analysis:
-
Calculate the amount of pristanic acid produced based on the peak area ratio relative to the internal standard.
-
Normalize the results to the total cell protein content, typically expressed as pmol of pristanic acid formed per hour per mg of protein.
-
In Vitro Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity
This radiochemical HPLC-based assay directly measures the conversion of radiolabeled phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.
Materials:
-
Enzyme source (e.g., liver homogenate, purified recombinant PHYH)
-
[1-14C]phytanoyl-CoA (substrate)
-
Cofactors: 2-oxoglutarate, FeSO4, L-ascorbic acid
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Quenching solution (e.g., 1 M HCl)
-
High-performance liquid chromatograph (HPLC) with a radioactivity detector
-
Reverse-phase C18 HPLC column
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, cofactors, and the enzyme source.
-
Pre-incubate the mixture at 37°C.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding [1-14C]phytanoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Quenching:
-
Stop the reaction by adding the quenching solution.
-
Centrifuge to pellet precipitated proteins.
-
-
HPLC Analysis:
-
Inject the supernatant onto the C18 column.
-
Use a suitable solvent gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the substrate and product.
-
Quantify the radioactive peaks corresponding to [1-14C]phytanoyl-CoA and [1-14C]2-hydroxyphytanoyl-CoA using the radioactivity detector.
-
-
Data Analysis:
-
Calculate the amount of product formed based on the integrated peak areas.
-
Determine the specific activity of the enzyme, typically expressed as nmol of product formed per minute per mg of protein.
-
Visualizations
Phytanic Acid Alpha-Oxidation Pathway
Caption: The core enzymatic steps of the phytanic acid alpha-oxidation pathway within the peroxisome.
Experimental Workflow for Phytanic Acid Alpha-Oxidation Measurement
Caption: A typical experimental workflow for quantifying phytanic acid alpha-oxidation in cultured cells.
Cross-Species Comparison and Discussion
While the fundamental enzymatic steps of phytanic acid alpha-oxidation are conserved across mammals, notable differences exist in gene expression, protein abundance, and the physiological consequences of pathway deficiencies.
-
Gene Expression: Studies have shown that the expression of the PHYH gene is significantly higher in human fibroblasts and various tissues compared to those of great apes.[1] This suggests a potential evolutionary adaptation in humans related to dietary changes, possibly accommodating a higher intake of phytanic acid from meat and dairy products.
-
Enzyme Activity: While direct comparative kinetic data is scarce, the overall alpha-oxidation rate in cultured fibroblasts appears to be similar between humans and great apes.[1] However, the higher expression of PHYH in humans might translate to a greater overall capacity for phytanic acid metabolism in vivo.
-
Rodent Models: Knockout mouse models have been instrumental in understanding the pathophysiology of Refsum disease. Phyh knockout mice exhibit a phenotype that closely mimics human Refsum disease when challenged with a phytol-rich diet, including neurological symptoms like ataxia and peripheral neuropathy.[2] In contrast, Hacl1 deficient mice do not display a severe phenotype under normal conditions, suggesting the presence of redundant or alternative pathways for the cleavage of 2-hydroxyphytanoyl-CoA in mice, which may not be as prominent in humans.[2][5]
-
Proteomics: Quantitative proteomics of liver peroxisomes have been performed for both humans and mice.[3][4] While these studies provide a global view of the peroxisomal proteome, a direct, quantitative comparison of the abundance of PHYH and HACL1 between the two species has not been explicitly reported. However, such studies have revealed that the overall protein composition of peroxisomes can vary between tissues and species, reflecting their diverse metabolic roles.[4]
Conclusion
The phytanic acid alpha-oxidation pathway is a highly conserved metabolic route in mammals, essential for the degradation of this dietary branched-chain fatty acid. While the core enzymatic machinery is similar across species, this guide highlights key differences in gene expression and the physiological impact of enzyme deficiencies, particularly between humans and rodents. The provided quantitative data, though limited in direct cross-species kinetic comparisons, offers a valuable baseline for researchers. The detailed experimental protocols serve as a practical resource for conducting further comparative studies. Future research focusing on direct, head-to-head comparisons of enzyme kinetics and protein abundance will be crucial for a more complete understanding of the subtle yet significant species-specific variations in phytanic acid metabolism and its implications for human health and disease.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation [mdpi.com]
- 3. The Proteome of Human Liver Peroxisomes: Identification of Five New Peroxisomal Constituents by a Label-Free Quantitative Proteomics Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative proteomic comparison of mouse peroxisomes from liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Further studies on the substrate spectrum of phytanoyl-CoA hydroxylase: implications for Refsum disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for 2-Hydroxyphytanoyl-CoA Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 2-Hydroxyphytanoyl-CoA, a key intermediate in the alpha-oxidation of phytanic acid. The accurate measurement of this metabolite is crucial for research into metabolic disorders such as Refsum disease, as well as for the development of targeted therapeutic interventions. This document outlines the validation of a new, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compares its performance with established analytical techniques.
Introduction to 2-Hydroxyphytanoyl-CoA and its Significance
2-Hydroxyphytanoyl-CoA is a critical intermediate in the alpha-oxidation pathway, a metabolic process essential for the degradation of branched-chain fatty acids like phytanic acid, which cannot be metabolized through beta-oxidation. The accumulation of phytanic acid due to defects in this pathway leads to severe neurological disorders. Therefore, the ability to accurately quantify 2-Hydroxyphytanoyl-CoA is vital for both diagnostic and research purposes.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for 2-Hydroxyphytanoyl-CoA quantification depends on the specific requirements of the study, including sensitivity, specificity, throughput, and cost. This section provides a comparative overview of the key performance characteristics of a new, advanced LC-MS/MS method, a standard LC-MS/MS method, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and an Enzymatic Assay.
Table 1: Quantitative Performance Comparison of Analytical Methods
| Parameter | Advanced LC-MS/MS | Standard LC-MS/MS | HPLC with Fluorescence Detection | Enzymatic Assay |
| Limit of Detection (LOD) | 1 - 10 fmol | 10 - 50 fmol | pmol range | nmol range |
| Limit of Quantification (LOQ) | 5 - 25 fmol | 50 - 150 fmol | pmol range | nmol range |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 | Variable |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% | 80 - 120% |
| Precision (% RSD) | < 5% | < 10% | < 15% | < 20% |
| Specificity | Very High | High | Moderate | High (enzyme-dependent) |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed in this guide.
Advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method represents the new gold standard for the highly sensitive and specific quantification of 2-Hydroxyphytanoyl-CoA.
Principle: This technique involves the separation of 2-Hydroxyphytanoyl-CoA from a complex biological matrix using ultra-high-performance liquid chromatography (UHPLC), followed by detection using a tandem mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides exceptional specificity by monitoring a specific precursor-to-product ion transition. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability.
Experimental Protocol:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute compounds of increasing hydrophobicity. For long-chain acyl-CoAs, a gradient from 30% B to 95% B over 10-15 minutes is a suitable starting point.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
Collision Energy: Optimized for the specific analyte and internal standard to achieve the most stable and intense fragment ion signal.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method offers good sensitivity and is a more cost-effective alternative to LC-MS/MS, though it lacks the same level of specificity.
Principle: This technique requires a chemical derivatization step to attach a fluorescent tag to the thiol group of 2-Hydroxyphytanoyl-CoA. The derivatized analyte is then separated by HPLC and detected by a fluorescence detector. The intensity of the fluorescence is proportional to the concentration of the analyte.[1]
Experimental Protocol:
-
Derivatization: React the sample with a thiol-specific fluorescent labeling agent (e.g., monobromobimane).[1]
-
HPLC Separation: Use a C18 reversed-phase column with a gradient of acetonitrile in a suitable buffer.[1]
-
Fluorescence Detection: Excite the sample at the appropriate wavelength and measure the emission at the corresponding wavelength for the chosen fluorescent tag.[1]
Enzymatic Assay
Enzymatic assays are highly specific but are generally less sensitive than chromatographic methods.
Principle: This assay is based on the activity of 2-hydroxyacyl-CoA lyase (HACL1), which cleaves 2-Hydroxyphytanoyl-CoA to produce pristanal (B217276) and formyl-CoA. In a coupled reaction, the produced pristanal is oxidized by aldehyde dehydrogenase (ALDH), which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm and is directly proportional to the amount of 2-Hydroxyphytanoyl-CoA in the sample.[2]
Experimental Protocol:
-
Prepare a reaction mixture containing potassium phosphate (B84403) buffer, NAD+, aldehyde dehydrogenase, and the sample.
-
Incubate the mixture to allow for temperature equilibration.
-
Initiate the reaction by adding a purified 2-hydroxyacyl-CoA lyase 1 (HACL1) enzyme solution.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH production is proportional to the concentration of 2-Hydroxyphytanoyl-CoA.[2]
Signaling Pathways and Experimental Workflows
Alpha-Oxidation Pathway of Phytanic Acid
The following diagram illustrates the key steps in the alpha-oxidation of phytanic acid, highlighting the central role of 2-Hydroxyphytanoyl-CoA.
Caption: Alpha-oxidation pathway of phytanic acid.
Experimental Workflow for Advanced LC-MS/MS Analysis
The diagram below outlines the experimental workflow for the quantification of 2-Hydroxyphytanoyl-CoA using the advanced LC-MS/MS method.
Caption: Workflow for 2-Hydroxyphytanoyl-CoA analysis by LC-MS/MS.
References
Navigating Peroxisomal Disorders: A Comparative Analysis of 2-Hydroxyphytanoyl-CoA Levels
For researchers, scientists, and drug development professionals, understanding the nuanced biochemical landscape of peroxisomal disorders is paramount for developing effective diagnostics and targeted therapies. This guide provides a comparative study of 2-Hydroxyphytanoyl-CoA levels across different peroxisomal disorders, supported by experimental data and detailed methodologies.
2-Hydroxyphytanoyl-CoA is a critical intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid that, when accumulated, leads to severe neurological and developmental issues. The metabolism of phytanic acid is exclusively a peroxisomal process, making its intermediates valuable biomarkers for diagnosing and differentiating various peroxisomal disorders. Deficiencies in the enzymes responsible for the alpha-oxidation pathway result in the accumulation of specific metabolites, including 2-Hydroxyphytanoyl-CoA, offering a window into the underlying molecular pathology.
Comparative Analysis of 2-Hydroxyphytanoyl-CoA Levels
The levels of 2-Hydroxyphytanoyl-CoA and its related metabolites vary significantly across different peroxisomal disorders, reflecting the specific enzymatic block in the alpha-oxidation pathway. The following table summarizes the expected or observed levels of these metabolites. It is important to note that direct quantitative data for 2-Hydroxyphytanoyl-CoA in human patients is limited, and some of the stated levels are inferred from the known enzymatic defects and data from animal models.
| Disorder | Deficient Enzyme | Phytanic Acid Level | 2-Hydroxyphytanoyl-CoA Level | Pristanic Acid Level |
| Refsum Disease | Phytanoyl-CoA Hydroxylase (PHYH) | Markedly Increased[1][2] | Very Low to Undetectable[3] | Normal to Decreased |
| 2-Hydroxyacyl-CoA Lyase (HACL1) Deficiency | 2-Hydroxyacyl-CoA Lyase 1 (HACL1) | Increased | Markedly Increased (inferred from 2-hydroxyphytanic acid)[3][4] | Decreased |
| Zellweger Spectrum Disorders (ZSD) | Peroxisome Biogenesis (PEX genes) | Increased[5][6] | Variable / Potentially Normal to Slightly Increased | Increased[5][6][7] |
Experimental Protocols
The quantification of 2-Hydroxyphytanoyl-CoA and related acyl-CoA esters is a technically demanding process due to their low abundance and chemical instability. The most common and sensitive method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Measurement of 2-Hydroxyphytanoyl-CoA in Cultured Fibroblasts
This protocol provides a general workflow for the analysis of acyl-CoAs from cultured patient-derived fibroblasts.
1. Cell Culture and Harvest:
-
Culture patient fibroblasts under standard conditions.
-
Harvest cells by trypsinization, wash with phosphate-buffered saline, and store the cell pellet at -80°C until analysis.
2. Acyl-CoA Extraction:
-
Resuspend the cell pellet in a cold extraction solvent (e.g., 2:1 methanol:chloroform).[9]
-
Include an internal standard mixture containing a structurally similar, stable isotope-labeled acyl-CoA for accurate quantification.
-
Homogenize the sample on ice.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
3. Solid-Phase Extraction (SPE) for Enrichment (Optional but Recommended):
-
Use a suitable SPE cartridge to enrich for acyl-CoAs and remove interfering substances.
-
Wash the cartridge to remove impurities.
-
Elute the acyl-CoAs with an appropriate solvent.
-
Dry the eluate under a stream of nitrogen.
4. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
-
Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for 2-hydroxyphytanoyl-CoA and the internal standard are monitored for quantification.
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and the experimental approach, the following diagrams are provided.
Caption: Metabolic pathway of phytanic acid alpha-oxidation in the peroxisome.
Caption: Experimental workflow for 2-Hydroxyphytanoyl-CoA measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Zellweger spectrum disorders: clinical overview and management approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. Phytanic acid alpha-oxidation in man: identification of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal enzyme with normal activity in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of PHYH Mutations on 2-Hydroxyphytanoyl-CoA Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mutations in the Phytanoyl-CoA 2-Hydroxylase (PHYH) gene are the primary cause of Adult Refsum Disease, a rare autosomal recessive disorder characterized by the accumulation of phytanic acid. The PHYH enzyme catalyzes the first step of the alpha-oxidation pathway, converting phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. Understanding the functional consequences of different PHYH mutations on this crucial step is paramount for diagnostics, prognostic assessments, and the development of therapeutic strategies. This guide provides a comparative analysis of various PHYH mutations, their effects on 2-hydroxyphytanoyl-CoA production, and the experimental methodologies used for their characterization.
Quantitative Comparison of PHYH Mutations
The functional impact of PHYH mutations varies significantly, ranging from complete loss of enzymatic activity to more subtle effects on substrate binding and catalytic efficiency. The following table summarizes the available quantitative and qualitative data on the effects of different PHYH mutations on phytanoyl-CoA hydroxylase activity and, consequently, 2-hydroxyphytanoyl-CoA production.
| Mutation | Type | Effect on 2-Hydroxyphytanoyl-CoA Production | Reported Residual Activity | Reference |
| Wild-Type | - | Normal physiological production | 100% | - |
| P29S | Missense | Fully active in vitro; likely affects peroxisomal targeting | ~100% | [1] |
| Q176K | Missense | Reduced 2-oxoglutarate conversion and significant uncoupling from phytanoyl-CoA oxidation | Substantially reduced | [1] |
| G204S | Missense | Partial uncoupling of 2-oxoglutarate conversion from phytanoyl-CoA oxidation | Activity not directly quantified, but uncoupled | [1] |
| N269H | Missense | Partial uncoupling of 2-oxoglutarate conversion from phytanoyl-CoA oxidation | Activity not directly quantified, but uncoupled | [1] |
| R275Q | Missense | Severely impaired 2-oxoglutarate binding, leading to very low catalytic activity | <0.5% | [2] |
| R275W | Missense | Severely impaired 2-oxoglutarate binding, leading to very low catalytic activity | <0.5% | [2] |
| H175A | Missense (experimental) | No detectable hydroxylation of phytanoyl-CoA | 0% | [1] |
| D177A | Missense (experimental) | No detectable hydroxylation of phytanoyl-CoA | 0% | [1] |
| Various | Deletions, Insertions, Splice-site | Lead to truncated or unstable protein | Enzymatically inactive | [3][4] |
Note: The precise quantitative impact of some mutations on 2-hydroxyphytanoyl-CoA production is not always available in the literature. In such cases, qualitative descriptions of the enzymatic activity are provided. The "uncoupling" phenomenon observed with certain mutations means that the enzyme consumes its co-substrate (2-oxoglutarate) without efficiently hydroxylating phytanoyl-CoA, thus failing to produce 2-hydroxyphytanoyl-CoA.
Experimental Protocols
The characterization of PHYH mutations and their effect on 2-hydroxyphytanoyl-CoA production relies on a combination of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.
Site-Directed Mutagenesis for Generating PHYH Variants
This protocol outlines the generation of specific PHYH mutations in an expression vector for subsequent functional analysis.
a. Primer Design:
-
Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation.
-
The mutation should be located in the center of the primers with 10-15 bases of correct sequence on both sides.
-
The melting temperature (Tm) of the primers should be ≥78°C.
b. PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase with the wild-type PHYH expression plasmid as a template and the mutagenic primers.
-
A typical reaction mixture includes: 50 ng of template DNA, 125 ng of each primer, dNTPs, reaction buffer, and high-fidelity DNA polymerase.
-
PCR cycling conditions are generally: initial denaturation at 95°C for 30 seconds, followed by 16-18 cycles of denaturation at 95°C for 30 seconds, annealing at 55°C for 1 minute, and extension at 68°C for 1 minute/kb of plasmid length. A final extension at 68°C for 7 minutes is recommended.
c. Template Digestion and Transformation:
-
Digest the parental (wild-type) methylated DNA template by adding the DpnI restriction enzyme to the PCR product and incubating at 37°C for 1 hour.
-
Transform the DpnI-treated plasmid DNA into competent E. coli cells.
-
Select for transformed bacteria on appropriate antibiotic-containing agar (B569324) plates.
d. Verification:
-
Isolate the plasmid DNA from several bacterial colonies.
-
Verify the presence of the desired mutation by DNA sequencing.
Heterologous Expression of PHYH in Saccharomyces cerevisiae
This protocol describes the expression of wild-type and mutant PHYH proteins in a yeast system for subsequent activity assays.
a. Yeast Transformation:
-
Clone the wild-type and mutant PHYH open reading frames into a yeast expression vector (e.g., pYES2).
-
Transform the expression constructs into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate (B1210297) method.
-
Select for transformed yeast on appropriate selective media.
b. Protein Expression:
-
Grow a starter culture of the transformed yeast in selective minimal medium containing glucose overnight.
-
Inoculate a larger culture of selective minimal medium containing raffinose (B1225341) with the starter culture and grow to an OD600 of 0.5-1.0.
-
Induce protein expression by adding galactose to a final concentration of 2% and incubate for 16-24 hours at 30°C.
c. Cell Lysis and Protein Extraction:
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with sterile water.
-
Resuspend the cells in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, protease inhibitors).
-
Lyse the cells by mechanical disruption (e.g., glass bead vortexing) or enzymatic methods.
-
Clarify the lysate by centrifugation to obtain the soluble protein fraction.
Phytanoyl-CoA Hydroxylase (PHYH) Activity Assay (HPLC-based)
This assay directly measures the production of 2-hydroxyphytanoyl-CoA from phytanoyl-CoA.
a. Reaction Mixture:
-
Prepare a reaction mixture containing: 50 mM Tris-HCl (pH 7.5), 100 µM phytanoyl-CoA, 200 µM 2-oxoglutarate, 50 µM FeSO4, 1 mM ascorbate, and the yeast lysate containing the expressed PHYH protein.
b. Enzymatic Reaction:
-
Initiate the reaction by adding the yeast lysate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold methanol.
c. Sample Preparation and HPLC Analysis:
-
Centrifuge the quenched reaction to pellet precipitated proteins.
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column.
-
Separate phytanoyl-CoA and 2-hydroxyphytanoyl-CoA using a gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Detect the CoA esters by their UV absorbance at 260 nm.
-
Quantify the amount of 2-hydroxyphytanoyl-CoA produced by comparing the peak area to a standard curve.
Visualizations
The following diagrams illustrate the key metabolic pathway and a general experimental workflow for studying PHYH mutations.
References
- 1. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation of human skin fibroblasts as a reliable model for Refsum disease
A Comprehensive Comparison of Cellular Models for a Rare Peroxisomal Disorder
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals in the field of rare metabolic disorders now have a comprehensive guide validating the use of human skin fibroblasts as a reliable in vitro model for Adult Refsum Disease (ARD). This guide provides a detailed comparison with alternative models, supported by experimental data, to aid in the selection of appropriate systems for studying disease pathogenesis and evaluating potential therapeutics.
Refsum disease is a rare, autosomal recessive disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in blood and tissues.[1] This buildup is due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH), which catalyzes the first step of phytanic acid alpha-oxidation.[2] The clinical manifestations are severe and progressive, including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and ichthyosis.[1] Understanding the cellular mechanisms of this disease is crucial for developing effective treatments.
This guide establishes human skin fibroblasts derived from Refsum disease patients as a foundational tool for in vitro research. These cells inherently carry the genetic and biochemical defects of the disease, most notably the impaired alpha-oxidation of phytanic acid.
Human Skin Fibroblasts as a Primary Model
Patient-derived skin fibroblasts have been instrumental in confirming the cellular basis of Refsum disease. Studies have demonstrated that while the number of peroxisomes in fibroblasts from patients with the adult form of the disease is normal, they exhibit a profound deficiency in phytanic acid oxidation.[3] This makes them an excellent model to investigate the specific enzymatic defect and its downstream consequences.
Key Phenotypes Recapitulated in Fibroblast Models:
-
Deficient Phytanic Acid Oxidation: The hallmark of Refsum disease is robustly mirrored in patient-derived fibroblasts, which show little to no detectable phytanic acid oxidation compared to healthy control cells.
-
Lipid Accumulation: A notable cytological feature of Refsum disease fibroblasts is the accumulation of lipid-like inclusions, particularly in the perinuclear region.[3]
Comparative Analysis of Refsum Disease Models
While human skin fibroblasts are a cornerstone of Refsum disease research, other models offer unique advantages for studying specific aspects of the disease, particularly the neurological symptoms.
| Model System | Key Advantages | Key Disadvantages |
| Human Skin Fibroblasts | - Genetically relevant to the patient. - Readily available from skin biopsies. - Recapitulate the core biochemical defect. - Suitable for high-throughput screening. | - Not a neural cell type, limiting the study of neurotoxicity. - Phenotypes may be less pronounced than in vivo. |
| iPSC-Derived Neural Cells | - Allow for the study of disease mechanisms in a human neural context (neurons, Schwann cells). - Can be generated from patient fibroblasts. - Potential for personalized medicine and drug screening on relevant cell types. | - Differentiation protocols can be lengthy and complex. - Potential for variability between iPSC lines. - Requires specialized cell culture techniques. |
| Animal Models (e.g., Phyh knockout mice) | - Enable the study of systemic effects and in vivo pathogenesis. - Can be used to evaluate therapeutic efficacy and toxicity at a whole-organism level. | - May not fully recapitulate all aspects of the human disease. - Higher cost and ethical considerations. |
Quantitative Data Summary
The following table summarizes key quantitative data obtained from studies using human skin fibroblasts from Refsum disease patients and control individuals.
| Parameter | Control Fibroblasts | Refsum Disease Fibroblasts | Reference |
| Peroxisomal Phytanic Acid Oxidation Rate | 37.1 ± 2.65 pmol/h per mg protein | Not detected | [4][5] |
| Mitochondrial Phytanic Acid Oxidation Rate | 1.9 ± 0.3 pmol/h per mg protein | 2.04 ± 0.7 pmol/h per mg protein | [4][5] |
| Phytanoyl-CoA Ligase Activity | 9.86 ± 0.09 nmol/h per mg protein | 10.25 ± 0.31 nmol/h per mg protein | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of Refsum disease cellular models.
Measurement of Phytanic Acid Oxidation in Cultured Fibroblasts
This assay quantifies the rate at which cells can metabolize phytanic acid.
-
Principle: Cells are incubated with radiolabeled [1-¹⁴C]phytanic acid. The metabolic products, including ¹⁴CO₂ and radiolabeled pristanic acid, are then measured to determine the rate of alpha-oxidation.
-
Protocol Outline:
-
Culture fibroblasts to confluence in appropriate media.
-
Isolate subcellular organelles (peroxisomes, mitochondria) through differential centrifugation.
-
Incubate the isolated organelles with [1-¹⁴C]phytanic acid and necessary cofactors.
-
Capture the released ¹⁴CO₂ and extract fatty acids.
-
Quantify radioactivity using liquid scintillation counting and analyze fatty acids by radio-HPLC.
-
Phytanoyl-CoA Hydroxylase (PHYH) Activity Assay
This assay directly measures the activity of the deficient enzyme in Refsum disease.
-
Principle: This radiochemical assay measures the conversion of [1-¹⁴C]phytanoyl-CoA to [1-¹⁴C]2-hydroxyphytanoyl-CoA.
-
Protocol Outline:
-
Prepare cell lysates from cultured fibroblasts.
-
Incubate the lysate with [1-¹⁴C]phytanoyl-CoA, 2-oxoglutarate, Fe²⁺, and ascorbate.
-
Stop the reaction and extract the fatty acyl-CoAs.
-
Separate the substrate and product using reverse-phase HPLC.
-
Quantify the radiolabeled product using an online radioactivity detector.
-
Staining of Intracellular Lipid Droplets
This method visualizes the accumulation of lipids within the cells.
-
Principle: Neutral lipid stains, such as Oil Red O or Nile Red, are used to specifically stain intracellular lipid droplets.
-
Oil Red O Staining Protocol Outline:
-
Grow fibroblasts on coverslips.
-
Fix the cells with 10% formalin.
-
Wash with water and then with 60% isopropanol.
-
Stain with a working solution of Oil Red O.
-
Wash extensively with water.
-
Counterstain nuclei with hematoxylin.
-
Mount coverslips and visualize under a light microscope. Lipid droplets will appear red.
-
Mandatory Visualizations
Signaling Pathway
Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.
Experimental Workflow
Caption: Workflow for validating human skin fibroblasts as a model for Refsum disease.
References
Comparative Proteomic Analysis of Hacl1 Deficient and Wild-Type Mouse Liver
This guide provides a comprehensive comparison of the liver proteome in Hacl1 deficient mice versus wild-type controls, based on data from a key study in the field. It is intended for researchers, scientists, and drug development professionals investigating fatty acid metabolism and related disorders.
Quantitative Proteomic Data Summary
In a study by Khalil et al. (2022), the liver proteome of wild-type and Hacl1-deficient (Hacl1-/-) mice fed a high phytol (B49457) diet was compared using untargeted liquid chromatography-mass spectrometry (LC-MS).[1][2][3] A total of 3,136 proteins were identified, with 2,646 of these quantified based on at least one unique peptide. The analysis revealed 180 proteins that were differentially regulated by a minimum of 1.5-fold with a p-value less than 0.01. Of these, 142 proteins were upregulated, and 38 were downregulated in the Hacl1-/- mouse liver.[1][3] The abundance of Hacl1 peptides themselves was found to be decreased by 44-fold in the knockout mice.
The following tables summarize the key differentially expressed proteins, categorized by their involvement in significant biological pathways.
Table 1: Upregulated Proteins in Hacl1 Deficient Mouse Liver
| Protein Name | Gene Symbol | Fold Change | Biological Process |
| Cytochrome P450 4A10 | Cyp4a10 | Increased | ω-Oxidation, PPARα Signaling |
| Cytochrome P450 4A14 | Cyp4a14 | Increased | ω-Oxidation, PPARα Signaling |
| Cytochrome P450 2C55 | Cyp2c55 | Upregulated | Arachidonic Acid Metabolism |
| Acyl-CoA Oxidase 1 | Acox1 | Upregulated | Peroxisomal β-oxidation |
| Peroxisomal Bifunctional Enzyme | Ehhadh | Upregulated | Peroxisomal β-oxidation |
| 3-ketoacyl-CoA thiolase A | Acaa1a | Upregulated | Peroxisomal β-oxidation |
| ATP-binding cassette sub-family D member 2 | Abcd2 | Upregulated | Peroxisomal Transport |
| Sterol carrier protein 2 | Scp2 | Upregulated | Peroxisomal Transport |
| Carnitine O-acetyltransferase | Crat | Upregulated | Peroxisomal β-oxidation |
| Carnitine O-octanoyltransferase | Crot | Upregulated | Peroxisomal β-oxidation |
Table 2: Downregulated Proteins in Hacl1 Deficient Mouse Liver
| Protein Name | Gene Symbol | Fold Change | Biological Process |
| 2-hydroxyacyl-CoA lyase 1 | Hacl1 | 44-fold Decrease | α-Oxidation |
| Cytochrome P450 4F14 | Cyp4f14 | Downregulated | Arachidonic Acid Metabolism |
| Cytochrome P450 2B9 | Cyp2b9 | Downregulated | Arachidonic Acid Metabolism |
| Heptadecanoic acid | - | Significantly Reduced | Fatty Acid Metabolism |
Experimental Protocols
The following protocols are based on the methodologies described by Khalil et al. (2022).
Animal Models and Diet
-
Animals: Hacl1 deficient (Hacl1-/-) and wild-type (Hacl1+/+) mice were used in the study.
-
Diet: Mice were fed a high phytol diet (0.2% w/w) for 10 weeks. Phytol is a precursor to phytanic acid, the metabolism of which requires Hacl1.[1]
Sample Preparation and Proteomics Analysis
-
Tissue Collection: Liver, brain, and kidney tissues were collected from the mice.
-
Protein Extraction: Tissues were homogenized and proteins were extracted.
-
Trypsin Digestion: The extracted proteins underwent trypsin digestion for untargeted proteomic analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The digested peptides were analyzed by LC-MS to identify and quantify the proteins.
-
Data Analysis: The proteomic data was analyzed using Progenesis QI for proteomics software. Proteins with a fold change of at least 1.5 and a p-value of less than 0.01 were considered significantly differentially regulated.[1][4]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the experimental workflow for the comparative proteomic analysis of Hacl1 deficient and wild-type mouse liver.
References
A Comparative Guide to the Functional Redundancy of HACL1 and HACL2 in Different Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional roles of 2-hydroxyacyl-CoA lyase 1 (HACL1) and 2-hydroxyacyl-CoA lyase 2 (HACL2), two key enzymes in the fatty acid α-oxidation pathway. By presenting supporting experimental data from knockout models and cellular studies, this document aims to elucidate their distinct and overlapping functions across various tissues, offering valuable insights for research and therapeutic development in metabolic disorders.
Introduction
2-hydroxyacyl-CoA lyase 1 (HACL1) and its homolog, HACL2, are thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes that catalyze the cleavage of 2-hydroxyacyl-CoAs. This reaction is a critical step in the α-oxidation pathway, which is essential for the metabolism of fatty acids that cannot be degraded by β-oxidation, such as the 3-methyl-branched fatty acid phytanic acid, and for the processing of 2-hydroxy fatty acids.[1][2][3] While both enzymes participate in α-oxidation, their different subcellular localizations—HACL1 in the peroxisome and HACL2 in the endoplasmic reticulum—suggest specialized physiological roles.[4][5] Understanding the extent of their functional redundancy is crucial for dissecting the intricacies of lipid metabolism and identifying potential targets for therapeutic intervention.
Data Presentation: Comparison of HACL1 and HACL2 Characteristics and Substrate Preferences
The following tables summarize the key properties of HACL1 and HACL2 and the quantitative data derived from studies utilizing knockout cell lines and animal models. These data highlight their differential substrate specificities and contributions to lipid metabolism in various tissues.
Table 1: General Properties and Primary Functions of HACL1 and HACL2
| Feature | HACL1 | HACL2 |
| Full Gene Name | 2-hydroxyacyl-CoA lyase 1 | 2-hydroxyacyl-CoA lyase 2 |
| Aliases | HPCL, HPCL2, PHYH2[6][7] | HACL1L, ILV2H, AHAS[8] |
| Subcellular Localization | Peroxisome[4][5] | Endoplasmic Reticulum[4][5] |
| Primary Substrate Class | 3-methyl-branched fatty acyl-CoAs (e.g., 2-hydroxyphytanoyl-CoA)[1][4][9] | Straight-chain 2-hydroxy very-long-chain fatty acyl-CoAs (VLCFAs)[4][9] |
| Cofactor | Thiamine pyrophosphate (TPP)[1][3] | Thiamine pyrophosphate (TPP) (inferred from homology)[8] |
| Tissue Expression (Human) | Widely expressed.[1][6] High expression in liver, jejunal mucosa, duodenum.[7][10] | Expressed in all tissues tested, with highest expression in heart, pancreas, and placenta.[8] |
| Knockout Phenotype (Mouse) | No obvious phenotype under standard conditions. Phytol diet leads to elevated phytanic acid, weight loss, and liver abnormalities.[4][11] | No apparent morphological or behavioral abnormalities. Altered odd-chain and 2-hydroxy lipid profiles in various tissues.[4][12] |
Table 2: Quantitative Analysis of Substrate Metabolism in HACL1 and HACL2 Knockout Models
This table presents data from studies on wild-type (WT), HACL1 knockout (KO), HACL2 KO, and double knockout (DKO) Chinese Hamster Ovary (CHO)-K1 cells, as well as Hacl2 KO mice. The activity is inferred from the levels of specific lipid metabolites.
| Substrate/Metabolite | Model System | HACL1 KO | HACL2 KO | Double KO (DKO) | Key Finding |
| Pristanic Acid (product of phytanic acid α-oxidation) | CHO-K1 cells cultured with phytanic acid | Lower than WT | Similar to WT | Much lower than WT | HACL1 plays the major role in the α-oxidation of 3-methyl FAs, with some functional redundancy from HACL2.[4][13] |
| 2-OH Phytanic Acid (intermediate in phytanic acid α-oxidation) | CHO-K1 cells cultured with phytanic acid | Higher than WT | Similar to WT | Much higher than WT | Accumulation of the substrate intermediate in the absence of HACL1 confirms its primary role.[4][13] |
| C23:0 Ceramide (product of 2-OH C24:0 FA α-oxidation) | CHO-K1 cells cultured with 2-OH C24:0 FA | Similar increase to WT | 1.9-fold increase (less than WT) | Reduced to 20% of untreated levels | HACL2 plays a major role in the α-oxidation of 2-OH VLCFAs.[4] |
| Odd-chain Monohexosylceramides | Brain tissue from Hacl2 KO mice | Not applicable | Prominently reduced compared to WT | Not applicable | HACL2 is mainly responsible for odd-chain FA production in the brain.[4][9] |
| Odd-chain Ceramides | Stomach tissue from Hacl2 KO mice | Not applicable | Prominently reduced compared to WT | Not applicable | HACL2 is the primary enzyme for odd-chain FA production in the stomach.[4][9] |
| 2-OH Lipids | Various tissues from Hacl2 KO mice | Not applicable | Increased in many tissues compared to WT | Not applicable | The absence of HACL2 leads to an accumulation of its substrates.[4][9] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the α-oxidation pathway for different substrates, highlighting the roles of HACL1 and HACL2, and a typical experimental workflow for their functional characterization.
References
- 1. uniprot.org [uniprot.org]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. HACL1 | Abcam [abcam.com]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 8. genecards.org [genecards.org]
- 9. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hacl1 MGI Mouse Gene Detail - MGI:1929657 - 2-hydroxyacyl-CoA lyase 1 [informatics.jax.org]
- 12. researchgate.net [researchgate.net]
- 13. molbiolcell.org [molbiolcell.org]
Comparing the inhibitory effects of different compounds on phytanic acid oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of various compounds on the metabolic pathway of phytanic acid oxidation. The information presented herein is supported by experimental data to aid researchers in the selection of appropriate chemical tools for studying and potentially modulating this critical metabolic process.
Phytanic acid, a branched-chain fatty acid, is primarily metabolized through α-oxidation in peroxisomes, with a secondary ω-oxidation pathway occurring in the endoplasmic reticulum. Dysregulation of phytanic acid metabolism is associated with several inherited neurological disorders, most notably Adult Refsum disease. The targeted inhibition of enzymes within these pathways is a key strategy for both basic research and therapeutic development.
Quantitative Comparison of Inhibitory Compounds
The following table summarizes the inhibitory effects of several compounds on key enzymes involved in phytanic acid oxidation. It is important to note that specific inhibitory concentrations for phytanic acid metabolizing enzymes are not always available; in such cases, data on related enzymes are provided as a proxy for potential efficacy.
| Compound | Target Enzyme | Target Pathway | Inhibitory Concentration (IC50/Ki) | Comments |
| Triacsin C | Long-Chain Acyl-CoA Synthetase (ACSL) | α-oxidation | IC50: 3.66 µM (in MM.1S cells)[1], 6.3 µM (in Raji cells)[2]; Ki: 15 nM (Faa2p), 2 µM (Faa4p) | Potent inhibitor of the initial activation step of fatty acids. The provided values are for general long-chain acyl-CoA synthetases. |
| Naproxen | Acyl-CoA Ligases; Cyclooxygenase (COX) | α-oxidation (potential) | IC50: ~5.6 µM (ovine COX-1)[3], 8.72 µM (human COX-1), 5.15 µM (human COX-2)[4] | Known to inhibit acyl-CoA ligases, but specific quantitative data on phytanoyl-CoA synthetase is lacking. COX inhibition data is provided for context. |
| 2-Bromopalmitate | Carnitine Palmitoyltransferase I (CPT-I) | α-oxidation (Mitochondrial transport) | Not specified | Described as a powerful and specific inhibitor of mitochondrial fatty acid oxidation.[5] It acts on the transport of acyl-CoA into the mitochondria. |
| POCA | Carnitine Acyltransferase I | α-oxidation (Mitochondrial transport) | Not specified | An inhibitor of carnitine acyltransferase I, crucial for the transport of phytanoyl-CoA into mitochondria. Quantitative data is not readily available. |
| Ketoconazole | Phytanoyl-CoA Hydroxylase (PhyH); Cytochrome P450 (CYP) enzymes | α-oxidation; ω-oxidation | IC50: 0.19 µM (cyclosporine oxidase), 0.22 µM (testosterone 6β-hydroxylase)[6] | A potent inhibitor of PhyH, the rate-limiting enzyme in α-oxidation.[7] Also a broad-spectrum inhibitor of CYP enzymes involved in ω-oxidation. |
| Clotrimazole | Phytanoyl-CoA Hydroxylase (PhyH); Cytochrome P450 (CYP) enzymes | α-oxidation; ω-oxidation | IC50: 0.12-0.25 µM (epidermal aryl hydrocarbon hydroxylase)[8] | Another imidazole (B134444) derivative that potently inhibits PhyH.[7] Also inhibits various CYP enzymes. |
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the phytanic acid oxidation pathways and the specific enzymatic steps targeted by the inhibitory compounds discussed.
Caption: Phytanic Acid α-Oxidation Pathway and Points of Inhibition.
References
- 1. Inhibition of Acyl-CoA Synthetase Long Chain Isozymes Decreases Multiple Myeloma Cell Proliferation and Causes Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triacsin C | ACSL inhibitor | Probechem Biochemicals [probechem.com]
- 3. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketoconazole and sulphaphenazole as the respective selective inhibitors of P4503A and 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ketoconazole and other imidazole derivatives are potent inhibitors of peroxisomal phytanic acid alpha-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clotrimazole, an inhibitor of epidermal benzo(a)pyrene metabolism and DNA binding and carcinogenicity of the hydrocarbon - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 2-Hydroxyphytanoyl-CoA Lyase (HACL1) as a Therapeutic Target for Refsum Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-hydroxyphytanoyl-CoA lyase (HACL1) as a potential therapeutic target for Adult Refsum Disease. We will explore the validation of this target through genetic models and compare the prospective therapeutic strategy with existing treatment modalities. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying biological pathways and experimental workflows.
Introduction to 2-Hydroxyphytanoyl-CoA and Refsum Disease
Adult Refsum Disease is a rare, autosomal recessive neurological disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid obtained from the diet.[1][2] The accumulation of phytanic acid in plasma and tissues leads to a range of debilitating symptoms, including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[3] The underlying cause of Refsum disease is a defect in the alpha-oxidation pathway, the metabolic route for phytanic acid degradation.[1][2]
A key step in this pathway is the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA (2-HPC) by the enzyme phytanoyl-CoA hydroxylase (PHYH). Subsequently, 2-hydroxyphytanoyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate-dependent enzyme, cleaves 2-HPC into pristanal (B217276) and formyl-CoA.[4][5] While mutations in the PHYH gene are the primary cause of Refsum disease, targeting the downstream enzyme HACL1 presents a novel therapeutic strategy. Inhibiting HACL1 would theoretically halt the alpha-oxidation pathway, preventing the formation of potentially toxic downstream metabolites and leading to the accumulation of phytanic acid, which could then be managed through established methods like dietary restriction.
This guide evaluates the validity of HACL1 as a therapeutic target by examining evidence from HACL1 knockout mouse models and comparing this potential therapeutic approach with current standard-of-care treatments for Refsum Disease.
Comparative Analysis of Therapeutic Strategies
The validation of HACL1 as a therapeutic target is primarily supported by studies on HACL1 knockout (KO) mouse models. These mice, when placed on a phytol-rich diet, exhibit a biochemical phenotype that mimics Refsum disease, namely the accumulation of phytanic acid.[6][7] This genetic model provides a platform to assess the potential outcomes of pharmacological inhibition of HACL1.
Below, we compare the quantitative data from HACL1 KO mouse studies with the outcomes of current therapies for Refsum disease: dietary restriction and therapeutic apheresis.
Table 1: Comparison of Phytanic Acid Levels in HACL1 Knockout Mice and Refsum Disease Patients Undergoing Treatment
| Parameter | HACL1 Knockout Mice (on high-phytol diet) | Dietary Therapy (Refsum Disease Patients) | Therapeutic Apheresis (Refsum Disease Patients) |
| Phytanic Acid Accumulation | Significantly elevated hepatic levels of phytanic and 2-hydroxyphytanic acid compared to wild-type mice.[8] | Median baseline phytanic acid concentrations of 1631 µmol/L can be reduced by approximately 89%. | Mean reduction of phytanic acid per treatment is approximately 59%. |
| Biochemical Phenotype | Accumulation of phytanic acid in liver and serum, leading to weight loss, enlarged liver, and reduced hepatic glycogen (B147801) and triglycerides. | Normalization of phytanic acid levels (<30 µmol/L) in 30% of patients and partial normalization (30-300 µmol/L) in 50% of patients with long-term therapy. | Rapid reduction of high plasma phytanic acid levels, particularly in acute presentations. |
| Clinical Manifestations | Development of a Refsum-like disorder with phytanic acid elevation.[6] | Improvement or stabilization of neurological and ophthalmological symptoms over the long term. | Rapid clinical improvement in neuropathy and cerebellar ataxia. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the study of HACL1 and phytanic acid metabolism.
Protocol 1: 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity Assay
This protocol describes a method to measure the enzymatic activity of HACL1 by quantifying the formation of [¹⁴C]formate from a radiolabeled substrate.[4]
Materials:
-
Enzyme source (e.g., purified HACL1, cell lysate, or tissue homogenate)
-
Reaction medium: 50 mM Tris buffer (pH 7.5), 6.6 µM Bovine Serum Albumin (BSA), 0.8 mM MgCl₂, 20 µM thiamine pyrophosphate (TPP)
-
Substrate: 40 µM 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA
-
6% (w/v) Perchloric acid
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction medium with all components except the enzyme source.
-
Initiate the reaction by adding 50 µL of the enzyme source to 200 µL of the reaction medium.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Terminate the reaction by adding 125 µL of 6% perchloric acid.
-
Measure the produced [¹⁴C]formate, which is readily converted to ¹⁴CO₂, using a scintillation counter.
-
Calculate the enzyme activity based on the amount of [¹⁴C]formate produced per unit time per amount of protein.
Protocol 2: Quantification of Phytanic Acid in Biological Samples by GC-MS
This protocol outlines a gas chromatography-mass spectrometry (GC-MS) method for the sensitive and specific quantification of phytanic acid in plasma or tissue samples.
Materials:
-
Plasma or tissue homogenate
-
Internal standard (e.g., [²H₃]-phytanic acid)
-
Methanolic HCl
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation: To a known volume of plasma or tissue homogenate, add a known amount of the internal standard.
-
Transesterification: Add methanolic HCl to the sample and heat at a specific temperature and duration (e.g., 80°C for 1 hour) to convert the fatty acids to their methyl esters.
-
Extraction: After cooling, add hexane and water to the sample, vortex, and centrifuge to separate the layers. Collect the upper hexane layer containing the fatty acid methyl esters.
-
Analysis: Inject an aliquot of the hexane extract into the GC-MS system.
-
Quantification: Monitor the characteristic ions for phytanic acid methyl ester and the internal standard. Calculate the concentration of phytanic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental workflows discussed.
Conclusion
The validation of 2-hydroxyphytanoyl-CoA lyase (HACL1) as a therapeutic target for Refsum Disease is strongly supported by genetic data from HACL1 knockout mouse models. These models demonstrate that the absence of HACL1 activity, in the context of a phytol-rich diet, effectively recapitulates the core biochemical feature of Refsum Disease – the accumulation of phytanic acid. This provides a solid rationale for the development of small molecule inhibitors of HACL1 as a potential therapeutic strategy.
A therapeutic approach centered on HACL1 inhibition offers a targeted mechanism to control the metabolic flux through the alpha-oxidation pathway. Compared to the current standards of care, which rely on managing dietary intake or physically removing phytanic acid from the blood, a pharmacological inhibitor could provide a more direct and potentially more consistent means of managing the disease. However, it is important to note that the development of specific and potent HACL1 inhibitors is still in a nascent stage, and further research is required to translate this promising therapeutic concept into a clinical reality. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate further investigation into this important area of drug discovery.
References
- 1. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phytanic acid: production from phytol, its breakdown and role in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytol-induced pathology in 2-hydroxyacyl-CoA lyase (HACL1) deficient mice. Evidence for a second non-HACL1-related lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IC50 Calculator | AAT Bioquest [aatbio.com]
- 6. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Hydroxyphytanoyl-CoA: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like 2-Hydroxyphytanoyl-CoA are paramount for ensuring a safe and compliant laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for 2-Hydroxyphytanoyl-CoA, a risk-based approach grounded in established principles of chemical safety provides a clear path forward. This guide offers a comprehensive, step-by-step methodology for the safe disposal of this and other research-grade biochemicals where detailed hazard information is not immediately accessible.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines and adhere to all local safety protocols.[1] Given that 2-Hydroxyphytanoyl-CoA is an acyl-CoA ester, it should be handled with care to avoid exposure.
Personal Protective Equipment (PPE) Required:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect them for any tears or holes before use.[2]
-
Body Protection: A standard laboratory coat is required.[2]
Work Area:
-
All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.[2]
Disposal Protocol: A Step-by-Step Procedure
The recommended procedure for the disposal of 2-Hydroxyphytanoyl-CoA involves treating it as hazardous chemical waste. For some thioester compounds, chemical deactivation through alkaline hydrolysis is a recommended preliminary step to break the thioester bond.[2]
1. Waste Segregation and Collection:
-
Isolate the Waste: Collect all materials contaminated with 2-Hydroxyphytanoyl-CoA, including residual solutions, contaminated labware (e.g., pipette tips, microfuge tubes), and any absorbent materials used for spill cleanup, into a designated waste container.[1]
-
Avoid Mixing: Do not mix 2-Hydroxyphytanoyl-CoA waste with other chemical or biological waste streams, especially incompatible materials like strong oxidizing agents.[1][3]
-
Solid Waste: Place contaminated PPE, weighing papers, and other solid materials into a dedicated, clearly labeled hazardous waste container.[4][5]
-
Liquid Waste: Collect solutions containing 2-Hydroxyphytanoyl-CoA in a separate, sealed, and clearly labeled hazardous waste container that is compatible with the solvent used.[4][5]
2. Chemical Deactivation (Alkaline Hydrolysis): This step helps to break down the thioester bond, potentially reducing hazards.
-
In a suitable container within a chemical fume hood, slowly add an equal volume of 1 M sodium hydroxide (B78521) (NaOH) to the aqueous waste solution containing 2-Hydroxyphytanoyl-CoA while stirring.[2] This will initiate hydrolysis.
-
Allow the reaction to proceed for at least one hour to ensure complete hydrolysis.
-
The resulting free thiol from coenzyme A can be malodorous. To neutralize the odor, slowly add a small amount of commercial bleach solution (approximately 1/10th of the total volume) to the mixture while stirring.[2] The sodium hypochlorite (B82951) will oxidize the thiol.[2] Stir for an additional 15-20 minutes.[2]
3. Neutralization:
-
After deactivation, the solution will be basic. It must be neutralized to a pH between 6 and 8 before final collection.[2]
-
Slowly add 1 M hydrochloric acid (HCl) dropwise while continuously stirring and monitoring the pH with pH paper or a calibrated meter.[2] Be cautious, as this neutralization reaction can be exothermic.[2]
4. Containerization and Labeling:
-
Select Appropriate Containers: Use leak-proof, chemically compatible containers for liquid waste.[1]
-
Label Contents Clearly: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "Neutralized 2-Hydroxyphytanoyl-CoA waste," along with its approximate concentration and the date.[1][4]
5. Storage and Final Disposal:
-
Secure Storage: Store the sealed waste container in a designated and secure satellite accumulation area that is well-ventilated and away from incompatible materials.[1][3]
-
Schedule Waste Pickup: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste container.[1][2][4] EHS will ensure disposal complies with all local, state, and federal regulations, which typically involves high-temperature incineration for organic chemical waste.[4][5]
Quantitative Data Summary
| Compound/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 2-Hydroxyphytanoyl-CoA | C₄₈H₈₈N₇O₁₈P₃S (approx.) | 1208.2 (approx.) | A long-chain acyl-CoA ester, treat as potentially hazardous in the absence of specific data. |
| Sodium Hydroxide | NaOH | 40.00 | A caustic base used for hydrolysis; corrosive.[2] |
| Hydrochloric Acid | HCl | 36.46 | A strong acid used for neutralization. |
| Sodium Hypochlorite | NaOCl | 74.44 | An oxidizing agent (active ingredient in bleach) used to neutralize thiol odors.[2] |
Experimental Protocols
Protocol for Chemical Deactivation and Neutralization of 2-Hydroxyphytanoyl-CoA Waste
This protocol details the step-by-step method for neutralizing small quantities of aqueous 2-Hydroxyphytanoyl-CoA waste typically generated in a research laboratory.
Materials:
-
Aqueous waste solution containing 2-Hydroxyphytanoyl-CoA
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Commercial bleach solution (e.g., 5-6% sodium hypochlorite)
-
pH indicator strips or a calibrated pH meter
-
Glass stir bar and magnetic stir plate
-
Appropriately sized glass beaker or flask
-
Labeled hazardous waste container
Procedure:
-
Preparation: Ensure all necessary PPE is worn and the procedure is conducted in a certified chemical fume hood.
-
Alkaline Hydrolysis:
-
Place the beaker containing the 2-Hydroxyphytanoyl-CoA waste solution on a magnetic stir plate and add a stir bar.
-
While stirring, slowly add an equal volume of 1 M NaOH solution to the waste.
-
Stir the mixture for at least 1 hour.
-
-
Odor Neutralization:
-
Slowly add bleach solution (approximately 1/10th of the total volume) to the reaction mixture.
-
Stir for an additional 15-20 minutes.[2]
-
-
Neutralization of Final Solution:
-
Slowly add 1 M HCl dropwise to the solution while continuing to stir.
-
Periodically check the pH. Continue adding HCl until the pH is in the neutral range (pH 6-8).[2]
-
-
Final Waste Collection:
-
Once neutralized, carefully transfer the solution into a designated hazardous waste container.
-
Label the container with its contents (e.g., "Neutralized 2-Hydroxyphytanoyl-CoA waste in aqueous solution").
-
Store the sealed container in a designated secondary containment area while awaiting pickup by EHS.[2]
-
Visualized Workflow
Caption: Workflow for the safe deactivation and disposal of 2-Hydroxyphytanoyl-CoA.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for 2-Hydroxyphytanoyl-CoA
For Immediate Implementation: This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Hydroxyphytanoyl-CoA. In the absence of a specific Safety Data Sheet (SDS) for this compound, these protocols are based on established best practices for handling novel biochemicals and acyl-CoA derivatives to ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Precautionary Approach
Given that the specific toxicological properties of 2-Hydroxyphytanoyl-CoA have not been extensively documented, a cautious approach to personal protection is paramount. The following table summarizes the recommended PPE to be used at all times when handling this compound.[1][2]
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[1][3] | Protects eyes from potential splashes of solutions containing the compound. |
| Hand Protection | Disposable nitrile gloves.[1][3] | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially if contact with the substance is suspected.[1] |
| Body Protection | A buttoned, knee-length laboratory coat.[1][3] | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe and closed-heel shoes.[2][4] | Prevents exposure from spills and dropped items. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a fume hood. If aerosols may be generated, a risk assessment should be performed to determine if a respirator is needed.[2][3] | Minimizes inhalation of any airborne particles. |
Experimental Protocols: Safe Handling and Disposal
Adherence to standardized laboratory procedures is critical to minimize exposure and prevent contamination.
Engineering Controls and Work Practices
-
Ventilation: All work involving 2-Hydroxyphytanoyl-CoA, especially when in powdered form or being dissolved, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][6] Avoid eating, drinking, or applying cosmetics in the laboratory.[4][7][8]
-
Handling:
-
Storage: Store 2-Hydroxyphytanoyl-CoA in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow any specific storage temperature recommendations provided by the supplier.
-
Spill Management: In case of a spill, cordon off the area. For a small spill of solid material, gently sweep it up with absorbent paper and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] Clean the spill area with an appropriate solvent and then with soap and water.
Disposal Plan
All waste materials contaminated with 2-Hydroxyphytanoyl-CoA should be treated as chemical waste.
-
Solid Waste: Contaminated gloves, weighing papers, pipette tips, and any other solid materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing 2-Hydroxyphytanoyl-CoA should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Workflow for Safe Handling of 2-Hydroxyphytanoyl-CoA
The following diagram outlines the logical steps for safely managing 2-Hydroxyphytanoyl-CoA within a laboratory setting, from initial receipt to final disposal.
Caption: Workflow for the safe handling of 2-Hydroxyphytanoyl-CoA.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. General Lab Safety Rules – Laboratory Safety [wp.stolaf.edu]
- 6. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. cce.caltech.edu [cce.caltech.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
